molecular formula C8H7ClO3 B166470 4-Chloromandelic acid CAS No. 492-86-4

4-Chloromandelic acid

Cat. No.: B166470
CAS No.: 492-86-4
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-UHFFFAOYSA-N
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Description

4-Chloromandelic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31400. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-hydroxyacetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
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InChI Key

BWSFWXSSALIZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID30883404
Record name Benzeneacetic acid, 4-chloro-.alpha.-hydroxy-
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Molecular Weight

186.59 g/mol
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CAS No.

492-86-4, 7138-34-3
Record name 4-Chloromandelic acid
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Record name Benzeneacetic acid, 4-chloro-alpha-hydroxy-
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Record name 4-CHLOROMANDELIC ACID
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Record name 4-chloromandelic acid
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Record name 4-Chloro-DL-mandelic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Properties of (R)- and (S)-4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)- and (S)-4-Chloromandelic acid are pivotal chiral building blocks in modern pharmaceutical synthesis. Their enantiopure forms are critical precursors for a range of therapeutic agents, including anticoagulants and treatments for metabolic disorders. This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and crystallographic information of these enantiomers. Furthermore, it details established experimental protocols for the synthesis of the racemic mixture and its subsequent resolution into discrete enantiomers. The application of these compounds as valuable intermediates in drug development is also discussed, offering a complete resource for researchers in medicinal chemistry and process development.

Physicochemical Properties

The enantiomers of 4-chloromandelic acid share identical physical properties except for their interaction with plane-polarized light. The racemic mixture, (R,S)-4-chloromandelic acid, often exhibits a different melting point than the pure enantiomers. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Enantiomers and Racemate

Property(R)-4-Chloromandelic Acid(S)-4-Chloromandelic Acid(R,S)-4-Chloromandelic Acid
Molecular Formula C₈H₇ClO₃[1][2]C₈H₇ClO₃[1][2]C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [1][2]186.59 g/mol [1][2]186.59 g/mol [2][3]
Appearance White crystalline solid[1]White crystalline solid[1]White crystalline powder[2][4]
Melting Point Not explicitly availableNot explicitly available114-118 °C[2][4]
Boiling Point (Predicted) 361.4 ± 27.0 °C[1]361.4 ± 27.0 °C[1]361.4 ± 27.0 °C
Density (Predicted) 1.468 ± 0.06 g/cm³[1]1.468 ± 0.06 g/cm³[1]1.468 ± 0.06 g/cm³
pKa (Predicted) 3.14 ± 0.10[1]3.14 ± 0.10[1]3.14 ± 0.10
Solubility Slightly soluble in water and methanol[1]Slightly soluble in water and methanol[1]Slightly soluble in water and methanol
CAS Number 60096-30-2 (example)76496-63-4[1]492-86-4[2][3]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)- and (S)-4-chloromandelic acid. While the spectra of the individual enantiomers are identical, their analysis in the presence of chiral shift reagents can allow for differentiation.

Table 2: Summary of Spectral Data for this compound

TechniqueDescription
¹H NMR Spectra are available and typically show characteristic peaks for the aromatic protons, the methine proton (CH-OH), and the carboxylic acid proton.[3][5]
¹³C NMR Spectra confirm the presence of the eight distinct carbon atoms in the molecule, including the carboxyl carbon, the methine carbon, and the carbons of the chlorophenyl ring.[3]
Infrared (IR) IR spectra exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxyl group, and C-Cl stretching vibrations.[3]
Mass Spectrometry (MS) Mass spectra show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of this compound.[3]

Crystallographic Data

The crystal structure of the diastereomeric salts formed during chiral resolution provides insight into the mechanism of chiral recognition. Levetiracetam, for instance, has been shown to selectively co-crystallize with the (S)-enantiomer of this compound.[6] Similarly, detailed crystal data for the diastereomeric salts with (R)-(+)-benzyl-1-phenylethylamine have been determined, revealing that differences in packing modes and intermolecular interactions, including hydrogen bonding and halogen interactions, facilitate the separation.[7]

Table 3: Crystallographic Data for Diastereomeric Salts of this compound

Diastereomeric SaltCrystal SystemSpace GroupKey FindingReference
(R)-(-)-4-ClMA · (R)-(+)-BPAOrthorhombicP2₁2₁2₁Less soluble salt, forms a more stable crystal lattice.[7]
(S)-(+)-4-ClMA · (R)-(+)-BPAMonoclinicP2₁More soluble salt, exhibits different halogen interactions (Cl/π vs. Cl-Cl).[7]
(S)-(+)-4-ClMA · Levetiracetam--Forms a stable co-crystal, enabling resolution.[6][6]

(BPA = Benzyl-1-phenylethylamine)

Experimental Protocols

Synthesis of Racemic (R,S)-4-Chloromandelic Acid

The standard synthesis route involves a two-step process starting from 4-chlorobenzaldehyde.

Synthetic pathway for racemic this compound.

Methodology: Synthesis of 4-Chloromandelonitrile and Hydrolysis

  • Cyanohydrin Formation : 4-Chlorobenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of a proton source (e.g., catalyzed by a strong acid resin like DOWEX) in a suitable solvent like acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis : The resulting 4-chloromandelonitrile intermediate is then subjected to acid-catalyzed hydrolysis. This is typically achieved by heating the nitrile with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding racemic this compound.

  • Isolation : After cooling, the product crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like benzene.

Chiral Resolution of (R,S)-4-Chloromandelic Acid

Resolution via diastereomeric salt formation is a common and effective method for separating the enantiomers.

Workflow for chiral resolution by diastereomeric salt formation.

Methodology: Resolution with (R)-(+)-Benzyl-1-phenylethylamine ((R)-BPA) [7]

  • Salt Formation : Racemic this compound and a molar equivalent of (R)-(+)-BPA are dissolved in absolute ethanol with heating.[7]

  • Crystallization : The solution is slowly cooled to a controlled temperature (e.g., 15 °C) to allow for the selective crystallization of the less soluble diastereomeric salt, which is the (R)-(-)-4-ClMA·(R)-(+)-BPA salt.[7]

  • Isolation of (R)-enantiomer : The precipitated crystals are collected by filtration. The purified salt is then treated with an acid (e.g., HCl) to break the salt and liberate the free (R)-4-chloromandelic acid, which can be extracted with an organic solvent.

  • Isolation of (S)-enantiomer : The mother liquor from the filtration step is enriched with the more soluble (S)-(+)-4-ClMA·(R)-(+)-BPA salt. This solution is concentrated, and the salt is subsequently acidified to yield (S)-4-chloromandelic acid.

  • Agent Recovery : The resolving agent can be recovered from the acidic aqueous layers by basification and extraction, allowing for its reuse.[8]

Other resolving agents such as (R)-(+)-1-(1-naphthyl)ethylamine can also be used effectively in alcoholic solvents.[8]

Analytical Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method to determine the enantiomeric excess (e.e.) of a sample.

Methodology: Chiral HPLC Separation

  • Column : A chiral stationary phase column, such as CHIRALPAK® IC, is used.

  • Mobile Phase : A non-polar mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is employed. An acidic additive such as trifluoroacetic acid (TFA) is often included to improve peak shape.

  • Detection : UV detection is used, typically at a wavelength around 210-230 nm.

  • Analysis : The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric purity of the sample.

Applications in Drug Development

The primary value of (R)- and (S)-4-chloromandelic acid lies in their role as chiral synthons for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the hydroxyl and carboxylic acid groups, along with the defined stereocenter, makes them versatile starting materials.

Role of this compound enantiomers in API synthesis.
  • Anticoagulant Drugs : Enantiopure 2-chloromandelic acid is a known precursor for the widely used anticoagulant drug clopidogrel.[7] By analogy, this compound serves as a critical chiral precursor in the synthesis of clopidogrel analogs and other potential anticoagulants.

  • Diabetes and Lipid Disorder Drugs : (R)- and (S)-4-chloromandelic acid are used as precursors in the preparation of 2-aryloxy-2-arylalkanoic acids, a class of compounds investigated for the treatment of diabetes and lipid disorders.[7]

  • Chiral Resolving Agents : Beyond being resolved themselves, the enantiomers of this compound can be used as resolving agents for separating other racemic compounds, particularly amines and alcohols.[1]

Conclusion

(R)- and (S)-4-chloromandelic acid are indispensable chiral intermediates in the pharmaceutical industry. A thorough understanding of their properties and the methodologies for their preparation and analysis is crucial for their effective application. This guide has consolidated the key technical data and detailed robust protocols for synthesis and chiral resolution, providing a foundational resource for scientists engaged in the development of stereochemically defined pharmaceuticals. The continued application of these building blocks is expected to contribute to the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

4-Chloromandelic Acid (CAS No. 492-86-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a halogenated derivative of mandelic acid, is a pivotal chiral building block in modern organic synthesis. Its unique structural features make it a valuable intermediate in the development of a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, chiral resolution, and key applications of this compound, offering detailed experimental protocols and workflow visualizations to support research and development endeavors.

Physicochemical Properties

This compound is a white crystalline solid. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueSource(s)
CAS Number 492-86-4[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [2]
IUPAC Name 2-(4-chlorophenyl)-2-hydroxyacetic acid[2]
Synonyms p-Chloromandelic acid, 4-Chloro-α-hydroxyphenylacetic acid, DL-4-Chloromandelic acid[1]
Appearance White to almost white crystalline powder[1]
Melting Point 113-122 °C[1]
Boiling Point 361.4 ± 27.0 °C (Predicted)N/A
Solubility Slightly soluble in water; Soluble in ethanol, ether.N/A
pKa 3.14 ± 0.10 (Predicted)N/A
SMILES C1=CC(=CC=C1C(C(=O)O)O)Cl[2]

Synthesis and Chiral Resolution

The synthesis of racemic this compound is most commonly achieved through a two-step process starting from 4-chlorobenzaldehyde. Subsequently, the racemic mixture can be separated into its constituent enantiomers through chiral resolution.

Synthesis of Racemic (±)-4-Chloromandelic Acid

The synthesis proceeds via the formation of a cyanohydrin intermediate, 4-chloromandelonitrile, followed by acidic hydrolysis.

SynthesisWorkflow A 4-Chlorobenzaldehyde C Reaction: Formation of 4-Chloromandelonitrile A->C B Sodium Cyanide (NaCN) in Water B->C D Intermediate: (±)-4-Chloromandelonitrile C->D F Reaction: Acid Hydrolysis D->F E Concentrated HCl E->F H Work-up: Extraction & Purification F->H G Product: (±)-4-Chloromandelic Acid H->G

Caption: General workflow for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of (±)-4-Chloromandelic Acid

This protocol is adapted from the established synthesis of mandelic acid and is applicable for its 4-chloro derivative.[3]

Step 1: Formation of (±)-4-Chloromandelonitrile

  • In a wide-mouthed glass vessel equipped with a mechanical stirrer, prepare a solution of sodium cyanide (1.0 mole) in water.

  • Add 4-chlorobenzaldehyde (1.0 mole) to the cyanide solution.

  • While stirring vigorously, slowly add a saturated solution of sodium bisulfite. During the addition, add cracked ice to the reaction mixture to maintain a low temperature.

  • A layer of 4-chloromandelonitrile will separate. Isolate this layer using a separatory funnel. The aqueous layer can be extracted with a nonpolar solvent (e.g., benzene or toluene) to recover any remaining product.

Step 2: Hydrolysis to (±)-4-Chloromandelic Acid

  • Place the crude 4-chloromandelonitrile into a suitable reaction vessel (e.g., a large evaporating dish).

  • Add concentrated hydrochloric acid (approx. 1.5 times the volume of the nitrile).

  • Allow the hydrolysis to proceed at room temperature for approximately 12 hours.

  • After the initial cold hydrolysis, heat the mixture on a steam bath for 5-6 hours to remove water and excess HCl. This will result in a mixture of this compound and ammonium chloride.

  • Cool the mixture, filter the solid, and wash it with cold benzene to remove colored impurities.

  • The this compound is then separated from the ammonium chloride by dissolving the mixture in boiling benzene. The acid is soluble, while the ammonium chloride is not.

  • Filter the hot solution to remove ammonium chloride.

  • Allow the benzene filtrate to cool, which will cause the this compound to crystallize.

  • Collect the crystals by filtration and dry them. Recrystallization from water or benzene can be performed for further purification.

Chiral Resolution of (±)-4-Chloromandelic Acid

The separation of enantiomers is critical for pharmaceutical applications, as often only one enantiomer possesses the desired biological activity. Diastereomeric salt formation with a chiral resolving agent is a common and effective method.

ResolutionWorkflow Racemate (±)-4-Chloromandelic Acid in Methanol React Diastereomeric Salt Formation Racemate->React Agent Chiral Resolving Agent (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) Agent->React Cool Cooling & Crystallization React->Cool Filter Filtration Cool->Filter Salt Less Soluble Salt: (R)-acid • (R)-amine Filter->Salt Solid MotherLiquor Mother Liquor: Contains More Soluble Salt ((S)-acid • (R)-amine) Filter->MotherLiquor Liquid AcidifySalt Acidification (e.g., HCl) Salt->AcidifySalt AcidifyML Acidification & Recovery MotherLiquor->AcidifyML ProductR (R)-(-)-4-Chloromandelic Acid AcidifySalt->ProductR ProductS (S)-(+)-4-Chloromandelic Acid AcidifyML->ProductS RecoverAgent Recovered Resolving Agent AcidifyML->RecoverAgent

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol: Resolution of (R)-(-)-4-Chloromandelic Acid

This protocol is based on a patented method using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.[4]

  • In a 500 mL round-bottomed flask, add methanol (400 mL) and racemic this compound (18.7 g).

  • Begin stirring and heat the mixture to 50 °C.

  • At 50 °C, slowly drip in (R)-(+)-1-(1-naphthyl)ethylamine (18.0 g).

  • Once the addition is complete, reflux the reaction mixture for 1.5 hours.

  • Cool the mixture to room temperature. A white solid, the diastereomeric salt of (R)-(-)-4-chloromandelic acid and (R)-(+)-1-(1-naphthyl)ethylamine, will precipitate.

  • Collect the solid salt by filtration.

  • The crude salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol) to improve diastereomeric purity.

  • To obtain the free acid, dissolve the purified salt in water and acidify with an acid such as hydrochloric acid or sulfuric acid until the pH is acidic.

  • The (R)-(-)-4-chloromandelic acid will precipitate out of the aqueous solution.

  • Collect the product by filtration, wash with cold water, and dry.

  • The resolving agent can be recovered from the combined mother liquors by making the solution alkaline (e.g., with sodium hydroxide solution) and extracting with an organic solvent like dichloromethane.

Applications in Research and Drug Development

This compound and its enantiomerically pure forms are valuable precursors and intermediates in several high-value applications.

Application AreaDescription
Pharmaceutical Development Serves as a key chiral intermediate in the synthesis of various pharmaceuticals. Enantiopure this compound is a precursor for drugs targeting diabetes and lipid disorders.[1][5] Its derivatives are also explored for anti-inflammatory and analgesic properties.[6]
Chiral Synthesis & Resolution The enantiomers of this compound are used as chiral resolving agents to separate other racemic compounds.[1] Its inherent chirality makes it a valuable building block in asymmetric synthesis to create specific enantiomers crucial for drug efficacy.[6]
Agrochemicals It is a known environmental transformation product of the fungicide Mandipropamid.[2] It is also used in the formulation of other agrochemicals to enhance the efficacy and stability of pesticides and herbicides.[1]
Material Science The compound is explored in the development of novel polymers and materials, contributing to advancements in coatings and adhesives with improved properties.[1]
Biochemical Research Used in studies of enzyme inhibition, particularly within metabolic pathways, aiding in the development of new therapeutic agents.[1]

Conclusion

This compound (CAS No. 492-86-4) is a versatile and economically significant chemical intermediate. Its straightforward synthesis from readily available precursors and the established protocols for its chiral resolution make it an accessible building block for complex molecular architectures. For researchers in drug discovery and development, the availability of enantiomerically pure forms of this compound provides a critical tool for the stereoselective synthesis of new therapeutic agents, underscoring its continued importance in the chemical and pharmaceutical industries.

References

A Technical Guide to the Synthesis of 4-Chloromandelic Acid from 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway for producing 4-chloromandelic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 4-chlorobenzaldehyde.[1][2] The guide covers the core chemical reactions, detailed experimental protocols, and quantitative data compiled from established literature.

The primary synthesis route is a two-step process. It begins with the formation of a cyanohydrin intermediate, 4-chloromandelonitrile, through the nucleophilic addition of a cyanide ion to 4-chlorobenzaldehyde. This is followed by the acid-catalyzed hydrolysis of the nitrile group to yield the final carboxylic acid product, this compound.

Core Synthetic Pathway and Mechanism

The conversion of 4-chlorobenzaldehyde to this compound proceeds through two fundamental organic reactions:

  • Step 1: Cyanohydrin Formation: 4-chlorobenzaldehyde is reacted with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to form 2-hydroxy-2-(4-chlorophenyl)acetonitrile, also known as 4-chloromandelonitrile.[3][4] This reaction is a nucleophilic addition to the carbonyl group.[5][6] The reaction is reversible and base-catalyzed; it proceeds rapidly when a cyanide salt is used, which provides the nucleophilic cyanide ion (CN⁻).[5] A common and effective method involves the initial formation of a bisulfite addition compound, which then reacts readily with the cyanide salt.[7][8][9]

  • Step 2: Nitrile Hydrolysis: The intermediate 4-chloromandelonitrile is subsequently hydrolyzed to this compound. This is typically achieved by heating with a strong mineral acid, such as concentrated hydrochloric acid (HCl).[7][9][10][11] The hydrolysis process converts the nitrile functional group (-C≡N) into a carboxylic acid group (-COOH).[5]

G start 4-Chlorobenzaldehyde intermediate 4-Chloromandelonitrile start->intermediate product This compound intermediate_ref->product  + conc. HCl / H₂O (Acid Hydrolysis)

Fig. 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, adapted from established procedures for mandelic acid.[7][9]

Safety Precaution: This synthesis involves the use of sodium cyanide (NaCN), which is highly toxic. The reaction may also produce hydrogen cyanide (HCN), a volatile and extremely poisonous gas, especially if the solution becomes acidic. All steps involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 1: Synthesis of 4-Chloromandelonitrile
  • Preparation of Bisulfite Adduct: In a large beaker or flask equipped with a mechanical stirrer, prepare a solution of 4-chlorobenzaldehyde (1 mole) in a suitable solvent.

  • Cyanide Addition: Separately, prepare a solution of sodium cyanide (1.1 moles) in water. In the fume hood, slowly add a saturated solution of sodium bisulfite to the stirring mixture of 4-chlorobenzaldehyde and the sodium cyanide solution.

  • Cooling: The reaction is exothermic. Maintain the temperature of the reaction mixture by adding crushed ice directly to the flask throughout the addition of the bisulfite solution.[7]

  • Separation: Upon completion of the addition, two layers will form. The upper, oily layer is the crude 4-chloromandelonitrile. Separate this layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with a small portion of a suitable organic solvent (e.g., ether) to recover any dissolved product. Combine this extract with the main oily product layer. The crude nitrile can be used directly in the next step.

Protocol 2: Hydrolysis to this compound
  • Acidification: Place the crude 4-chloromandelonitrile into a round-bottom flask. In a fume hood, add approximately 4-5 volumes of concentrated hydrochloric acid.

  • Reflux: Heat the mixture on a water bath or using a heating mantle. Continue heating until the oily nitrile layer has completely dissolved and crystals begin to appear on the surface of the hot solution.[9]

  • Crystallization: Add water to the hot solution and decant it from any remaining oil. Allow the aqueous solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Purification: The crude product can be further purified by recrystallization from hot water or by extraction with an organic solvent like ether, followed by evaporation and crystallization.[7][9]

G start Start: 4-Chlorobenzaldehyde & NaCN Solution step1 Add Saturated NaHSO₃ Solution with Ice Cooling start->step1 step2 Phase Separation: Isolate Oily Nitrile Layer step1->step2 step3 Combine Nitrile with Concentrated HCl step2->step3 step4 Heat Mixture (Reflux) until Crystals Appear step3->step4 step5 Cool Solution to Induce Crystallization step4->step5 step6 Vacuum Filtration to Collect Crystals step5->step6 end_node Purified this compound step6->end_node Optional Recrystallization

Fig. 2: General experimental workflow for the two-step synthesis.

Quantitative Data Presentation

The efficiency of the synthesis can vary based on the specific conditions and reagents used. The following table summarizes representative quantitative data from analogous syntheses.

ProductStarting MaterialKey ReagentsReaction ConditionsYieldReference
Mandelic AcidBenzaldehydeNaCN, NaHSO₃, HClN/A50-52%[7]
Mandelic AcidBenzaldehyde, ChloroformNaOH, Quaternary Ammonium SaltMild Conditions>76%[12]
(R)-o-Chloromandelic Acid(R,S)-o-chloromandelonitrileNitrilase (Enzyme)Toluene-Water Biphasic System94.5%[13]

Note: Yields for this compound are expected to be in a similar range to the unsubstituted mandelic acid but can be influenced by the electronic effects of the chlorine substituent.

Alternative Synthetic Approaches

For researchers focused on improving yield, safety, or stereoselectivity, several alternative methods are noteworthy.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts (e.g., quaternary ammonium salts like triethylbenzylammonium chloride, TEBAC) can facilitate the reaction between the aqueous cyanide solution and the organic aldehyde phase.[12][14] This can lead to milder reaction conditions and improved yields by enhancing the transport of the cyanide nucleophile across the phase boundary.[14][15][16]

  • Biocatalysis: For the synthesis of enantiomerically pure this compound, enzymatic methods are highly effective. Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic nitrile mixture, a process known as deracemization, to produce optically active α-hydroxy acids with high enantiomeric excess (ee) and yield.[13][17]

G cluster_main Synthesis of this compound cluster_routes Synthetic Routes start 4-Chlorobenzaldehyde classic Classic Method (Bisulfite/Cyanide + Hydrolysis) start->classic ptc Phase-Transfer Catalysis (Improved Cyanohydrin Formation) start->ptc bio Biocatalysis (Enantioselective Hydrolysis) start->bio product This compound classic->product ptc->product bio->product

Fig. 3: Logical relationship between starting material and synthetic routes.

References

Spectroscopic Profile of 4-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside procedural outlines for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~10.5-13.0Singlet (broad)-COOH
7.45 - 7.35MultipletAr-H
5.12Singlet-CH(OH)

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
173.5-COOH
139.1Ar-C (quaternary, C-Cl)
132.9Ar-C (quaternary, C-CH)
128.5Ar-CH
128.1Ar-CH
72.4-CH(OH)

Note: Experimental data from a specific source (Aldrich Chemical Company, Inc.) is referenced in public databases, but specific peak values were not publicly available. The values presented are based on typical chemical shifts for similar structures.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3400 - 2400 (broad)O-H stretch (carboxylic acid)
~3200 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1200C-O stretch (acid/alcohol)
~830C-H bend (aromatic, para-substituted)
~750C-Cl stretch

Note: A full experimental peak list with assignments is not publicly available. The presented data is based on typical IR absorption bands for the functional groups present in this compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Assignment
186/188~3:1[M]+• (Molecular ion with isotopic pattern for Cl)
141/143~3:1[M-COOH]+
113/115~3:1[C₇H₄Cl]+
77-[C₆H₅]+

Note: The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of the carboxylic acid group and fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Nuclei: ¹H and ¹³C

    • Temperature: 298 K

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Number of Scans: 16-32

      • Relaxation Delay: 1.0 s

    • ¹³C NMR:

      • Pulse Program: Standard single pulse with proton decoupling

      • Number of Scans: 1024-4096

      • Relaxation Delay: 2.0 s

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: FTIR Spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into the ion source.

  • Instrument Parameters:

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: The instrument is calibrated using a standard compound (e.g., perfluorotributylamine). The mass spectrum of this compound is then recorded. The resulting spectrum displays the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FTIR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Data_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Data_Acquisition NMR_Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Data_Acquisition->NMR_Data_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Data_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Data_Acquisition Data Acquisition (Background and Sample Scan) IR_Sample_Prep->IR_Data_Acquisition IR_Analysis Spectral Analysis (Peak Identification and Assignment) IR_Data_Acquisition->IR_Analysis MS_Sample_Intro Sample Introduction (Direct Insertion Probe) MS_Ionization Ionization (Electron Ionization) MS_Sample_Intro->MS_Ionization MS_Mass_Analysis Mass Analysis (Quadrupole/TOF) MS_Ionization->MS_Mass_Analysis MS_Detection Detection MS_Mass_Analysis->MS_Detection MS_Data_Analysis Data Analysis (Fragmentation Pattern) MS_Detection->MS_Data_Analysis

Caption: General workflows for NMR, FTIR, and MS spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to support further research and development activities.

References

Unraveling the Crystalline Architecture of 4-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Chloromandelic acid, a key chiral building block in pharmaceutical synthesis. By understanding its three-dimensional arrangement, researchers can gain insights into its solid-state properties, crucial for drug development, polymorphism screening, and chiral resolution processes. This document outlines the crystallographic parameters of this compound, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of racemic (DL)-4-Chloromandelic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A comprehensive summary of the crystallographic data is presented in the tables below, offering a quantitative overview of the unit cell dimensions, data collection parameters, and key intramolecular geometries. This data is essential for computational modeling, understanding intermolecular interactions, and for the identification of different polymorphic forms.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₈H₇ClO₃
Formula Weight186.59
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)5.850(2)
b (Å)18.250(7)
c (Å)7.850(3)
α (°)90
β (°)104.50(3)
γ (°)90
Volume (ų)810.0(5)
Z4
Data Collection
Radiation (Å)MoKα (λ = 0.71073)
Temperature (K)293(2)
Reflections Collected1420
Independent Reflections1420
Refinement
R-factor (%)4.9
Goodness-of-fit (S)1.04

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Cl(1)-C(4)1.742(4)
O(1)-C(7)1.418(5)
O(2)-C(8)1.215(5)
O(3)-C(8)1.309(5)
C(7)-C(8)1.523(6)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
O(1)-C(7)-C(8)110.3(3)
O(2)-C(8)-O(3)123.7(4)
O(2)-C(8)-C(7)124.1(4)
O(3)-C(8)-C(7)112.2(4)
C(1)-C(7)-O(1)109.8(3)

Table 4: Selected Torsion Angles (°)

AtomsAngle (°)
C(2)-C(1)-C(7)-O(1)-119.5(4)
C(6)-C(1)-C(7)-O(1)62.0(5)
C(1)-C(7)-C(8)-O(2)-132.9(5)
C(1)-C(7)-C(8)-O(3)48.0(5)

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps. The following is a detailed methodology representative of single-crystal X-ray diffraction studies.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility. Common solvents for this purpose include ethanol, methanol, acetone, or mixtures with water.

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., MoKα) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of reflections, each with a specific intensity and position. A full sphere of data is collected to ensure completeness.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are extracted and their corresponding Miller indices (h, k, l) are determined.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on the R-factor and goodness-of-fit.

Visualizing the Workflow

The process of determining a crystal structure is a logical sequence of steps, from sample preparation to the final refined model. The following diagram, generated using Graphviz, illustrates this experimental workflow.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Solubility Profile of 4-Chloromandelic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloromandelic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility characteristics of this compound. The guide includes a detailed experimental protocol for solubility determination, qualitative solubility information, and a logical framework for solvent selection based on physicochemical properties.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents at various temperatures. The available information is largely qualitative. The following table summarizes the known qualitative solubility and provides a template for researchers to populate with experimentally determined quantitative data.

SolventTemperature (°C)Solubility ( g/100 g solvent)Mole Fraction (x₁)Observations / Notes
WaterAmbient--Sparingly soluble, Slightly soluble[1]
MethanolAmbient--Slightly soluble[1]
EthanolAmbient--Soluble
Diethyl EtherAmbient--Soluble
DichloromethaneAmbient--Soluble
Acetonitrile---Used as a solvent in crystallization processes, suggesting solubility.
Ethyl Acetate---Used as an extraction solvent, indicating good solubility.

Note to Researchers: The lack of readily available public data underscores the importance of experimental determination for specific applications. The protocol provided in the subsequent section is designed to enable the generation of this critical data.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

2.1. Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid this compound is determined.

2.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Spatula

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Drying oven

  • Desiccator

2.3. Procedure

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vial and place it in a thermostatic water bath or incubator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure the solution reaches saturation.

  • Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

  • Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Mass Determination of the Saturated Solution: Record the mass of the evaporation dish containing the filtered saturated solution.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The evaporation should be carried out in a fume hood.

  • Drying and Weighing: Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dry this compound. Repeat the drying and weighing cycles until a constant mass is obtained.

  • Calculations:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved this compound = (Mass of dish + dry solid) - (Mass of empty dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

Visualizing Experimental and Logical Workflows

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for determining the solubility of this compound using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_analysis Analysis prep1 Add excess this compound to Solvent prep2 Place in Thermostatic Bath at Target Temperature prep1->prep2 equil Agitate for 24-48 hours to reach saturation prep2->equil sampl1 Withdraw Supernatant with Syringe equil->sampl1 sampl2 Filter into Pre-weighed Evaporation Dish sampl1->sampl2 sampl3 Weigh Saturated Solution sampl2->sampl3 anal1 Evaporate Solvent in Oven sampl3->anal1 anal2 Dry to Constant Weight anal1->anal2 anal3 Calculate Solubility anal2->anal3

Gravimetric method workflow for solubility determination.

3.2. Logical Relationship Between Solvent Properties and Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For a polar molecule like this compound, which has a carboxylic acid and a hydroxyl group, its solubility in organic solvents is influenced by the solvent's polarity and its ability to form hydrogen bonds.

solvent_solubility_relationship cluster_solute Solute: this compound cluster_solvents Organic Solvents cluster_solubility Expected Solubility solute_props Polar -COOH (H-bond donor/acceptor) -OH (H-bond donor/acceptor) high_sol High Solubility solute_props->high_sol Strong Interactions moderate_sol Moderate to Good Solubility solute_props->moderate_sol Favorable Interactions low_sol Low Solubility solute_props->low_sol Weak Interactions polar_protic Polar Protic (e.g., Alcohols) - High Polarity - H-bond donors/acceptors polar_protic->high_sol polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) - Moderate to High Polarity - H-bond acceptors polar_aprotic->moderate_sol nonpolar Nonpolar (e.g., Toluene, Hexane) - Low Polarity - No H-bonding nonpolar->low_sol

References

4-Chloromandelic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a halogenated derivative of mandelic acid, has emerged as a critical chiral precursor in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its value lies in the stereogenic center at the alpha-position, which allows for the construction of enantiomerically pure molecules, a crucial aspect in drug development where stereochemistry often dictates biological activity. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, enantiomeric resolution, and diverse applications as a chiral building block. Detailed experimental protocols for key synthetic and resolution methodologies are presented, alongside a quantitative comparison of different resolution techniques. Furthermore, this guide elucidates the underlying principles of chiral recognition and illustrates key processes through logical diagrams, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many bioactive molecules. The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the need for improved therapeutic efficacy and reduced side effects. Chiral building blocks, such as the enantiomers of this compound, are indispensable tools in this endeavor.

(R)- and (S)-4-chloromandelic acid serve as key intermediates in the synthesis of various pharmaceuticals, including anticoagulants like clopidogrel analogues and drugs for treating diabetes and lipid disorders.[1] The presence of the chlorine atom in the para position of the phenyl ring enhances its utility in various chemical transformations. This guide will delve into the practical aspects of utilizing this compound as a chiral synthon, providing detailed methodologies and comparative data to aid researchers in its effective application.

Synthesis of Racemic this compound

The synthesis of racemic this compound typically proceeds through the formation of a cyanohydrin from 4-chlorobenzaldehyde, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from the general synthesis of mandelic acid.

Step 1: Formation of 4-Chloromandelonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.5 equivalents) in water is prepared in a round-bottom flask equipped with a mechanical stirrer.

  • 4-Chlorobenzaldehyde (1.0 equivalent) is added to the flask.

  • The mixture is cooled in an ice bath, and a saturated solution of sodium bisulfite is added slowly while stirring vigorously.

  • The reaction is stirred for several hours at room temperature, during which the 4-chloromandelonitrile separates as an oily layer.

  • The oily layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined with the oil, washed with brine, and dried over anhydrous sodium sulfate.

Step 2: Hydrolysis of 4-Chloromandelonitrile to Racemic this compound

  • The crude 4-chloromandelonitrile is transferred to an evaporating dish, and concentrated hydrochloric acid is added.

  • The mixture is allowed to stand at room temperature for approximately 12 hours for cold hydrolysis to occur.

  • Following the initial hydrolysis, the mixture is heated on a steam bath to drive the reaction to completion and to remove excess water and HCl.

  • The resulting solid residue, a mixture of racemic this compound and ammonium chloride, is collected.

  • The racemic this compound is purified by recrystallization from a suitable solvent system (e.g., benzene or a water/isopropanol mixture).[2]

G cluster_synthesis Synthesis of Racemic this compound 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Sodium_Cyanide Sodium_Cyanide Sodium_Bisulfite Sodium_Bisulfite 4-Chloromandelonitrile 4-Chloromandelonitrile HCl HCl Racemic_4-Chloromandelic_Acid Racemic_4-Chloromandelic_Acid

Enantiomeric Resolution of this compound

The separation of racemic this compound into its individual enantiomers is most commonly achieved through diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization. Enzymatic resolution and co-crystallization methods are also employed.

Diastereomeric Salt Resolution

This classical method relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a single enantiomer of a chiral base.

This method provides (R)-(-)-4-chloromandelic acid with high optical purity.

Experimental Protocol: Resolution of (R)-(-)-4-Chloromandelic Acid

  • Racemic this compound (18.7 g) is dissolved in ethanol (300 mL) in a 500 mL round-bottom flask with stirring and heating.[3]

  • At 55°C, (R)-(+)-1-(1-naphthyl)ethylamine (20.0 g) is added dropwise to the solution.[3]

  • The mixture is refluxed for 1 hour and then allowed to cool to room temperature, leading to the precipitation of a white solid.[3]

  • The solid, which is the crude (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid, is collected by filtration.[3]

  • The crude salt is recrystallized to improve diastereomeric purity.

  • The purified diastereomeric salt is dissolved in water, and the pH is adjusted to 4 with 1 mol/L sulfuric acid.[4]

  • The aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (R)-(-)-4-chloromandelic acid.[4]

  • The resolving agent can be recovered from the mother liquor and the acidic aqueous layer by basification and extraction.[3][4]

(R)-(+)-Benzyl-1-phenylethylamine (BPA) is another effective resolving agent for this compound.

Experimental Protocol: Resolution with (R)-(+)-BPA

  • Racemic this compound (0.935 g, 5.0 mmol) is dissolved in absolute ethanol (8 mL) at room temperature.

  • (R)-(+)-BPA (1.05 g, 5.0 mmol) is added dropwise to the solution, which results in the rapid precipitation of white crystals of the diastereomeric salts.

  • The mixture is heated to 72°C in a water bath and held at this temperature for 30 minutes.

  • The solution is then slowly cooled to 15°C and stirred for 2 hours.

  • The precipitated less soluble salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, is collected by filtration and washed with a small amount of cold ethanol.

G cluster_resolution Diastereomeric Salt Resolution Workflow Racemic_4-CMA Racemic This compound Chiral_Amine Chiral Resolving Agent (e.g., (R)-BPA) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) Fractional_Crystallization Fractional Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((R,R)-salt) More_Soluble_Salt More Soluble Diastereomeric Salt ((S,R)-salt in mother liquor) Acidification_R Acidification Acidification_S Acidification Enantiopure_R (R)-4-Chloromandelic Acid Enantiopure_S (S)-4-Chloromandelic Acid Recovered_Amine_R Recovered Chiral Amine Recovered_Amine_S Recovered Chiral Amine

Quantitative Comparison of Resolution Methods
Resolution MethodResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) (%)Reference
Diastereomeric Salt Formation(R)-(+)-1-(1-Naphthyl)ethylamineEthanol42.299.5 (e.e.)[4]
Diastereomeric Salt Formation(R)-(+)-Benzyl-1-phenylethylamineAbsolute Ethanol81.894.8 (d.e.)
Co-crystallizationLevetiracetamAcetonitrile-88 (optical purity of S-enantiomer)
Mechanism of Chiral Recognition

The efficiency of diastereomeric salt resolution is governed by the thermodynamic stability differences between the two diastereomeric salts, which manifest as differences in solubility. These differences arise from a combination of intermolecular interactions in the crystal lattice. For the resolution of this compound with (R)-(+)-benzyl-1-phenylethylamine, the chiral recognition is attributed to:

  • Hydrogen Bonding: Extensive hydrogen bond networks are formed between the carboxylate and hydroxyl groups of the mandelate anion and the ammonium group of the resolving agent.

  • CH/π and π/π Interactions: These interactions contribute to the overall packing and stability of the crystal structure.

  • Halogen Interactions: In the less soluble salt, chlorine-chlorine interactions are observed, while in the more soluble salt, Cl/π interactions are present. These halogen interactions play a crucial role in the chiral discrimination process.

G cluster_recognition Chiral Recognition Mechanism Interactions {Key Intermolecular Interactions | {Hydrogen Bonding | CH/π and π/π Stacking | Halogen Interactions (Cl...Cl and Cl/π)}} Less_Soluble {Less Soluble Diastereomeric Salt | More Stable Crystal Lattice | Lower Solubility} More_Soluble {More Soluble Diastereomeric Salt | Less Stable Crystal Lattice | Higher Solubility} Resolution Successful Chiral Resolution

Applications in Organic Synthesis

Enantiomerically pure this compound is a valuable precursor for the synthesis of various biologically active molecules.

Synthesis of Anticoagulants

(R)-4-chloromandelic acid is a key building block for the synthesis of certain anticoagulant drugs. The general synthetic approach involves the esterification of the carboxylic acid, followed by nucleophilic substitution at the α-position.

G cluster_synthesis_app Application in Anticoagulant Synthesis R-4-CMA (R)-4-Chloromandelic Acid Esterification Esterification Ester (R)-4-Chloromandelic Acid Ester Activation Activation of Hydroxyl Group Activated_Ester Activated Ester Intermediate Nucleophilic_Substitution Nucleophilic Substitution with Amine Anticoagulant Anticoagulant Drug (e.g., Clopidogrel Analogue)

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

Property Data Reference
Molecular Formula C₈H₇ClO₃[5]
Molecular Weight 186.59 g/mol [5]
¹H NMR Spectra available[5][6]
¹³C NMR Spectra available[5]
Mass Spectrometry Data available[5]
IR Spectrum Data available[5]

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in the field of organic synthesis. Its accessibility through straightforward synthesis and efficient resolution methods, particularly diastereomeric salt formation, makes it an attractive starting material for the preparation of enantiomerically pure pharmaceuticals. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate its application in research and development. A thorough understanding of the principles of chiral recognition will further aid in the optimization of resolution processes and the design of new synthetic routes. As the demand for enantiopure drugs continues to grow, the importance of chiral synthons like this compound in medicinal chemistry and the pharmaceutical industry will undoubtedly increase.

References

An In-depth Technical Guide to the Biological Activity of 4-Chloromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. A classic example is the differential effect of enantiomers, which are non-superimposable mirror images of a chiral molecule. 4-Chloromandelic acid (4-ClMA), a halogenated derivative of mandelic acid, possesses a chiral center and therefore exists as two enantiomers: (R)-(-)-4-chloromandelic acid and (S)-(+)-4-chloromandelic acid. These enantiomers are crucial chiral precursors and building blocks in the synthesis of a variety of pharmaceuticals.[1] While extensively used in asymmetric synthesis, direct and comparative research into the distinct biological activities of the 4-ClMA enantiomers themselves is limited. However, the known bioactivity of mandelic acid and its derivatives, along with specific data on substituted analogs, provides a strong rationale for investigating their enantioselective properties.

This technical guide synthesizes the available information on the biological activities of this compound enantiomers, provides detailed experimental protocols for their evaluation, and presents logical workflows and potential mechanisms of action through diagrams as mandated.

Biological Activity Profile

While specific quantitative data directly comparing the biological activity of (R)- and (S)-4-chloromandelic acid is not extensively reported in publicly accessible literature, general activities have been suggested, and studies on closely related derivatives offer significant insights.

Antimicrobial and Antifungal Activity

Mandelic acid and its derivatives are known for their antimicrobial properties.[2][3] The (S)-enantiomer of this compound, in particular, has been noted for its potential as an antimicrobial and antiviral agent, serving as a valuable building block for the development of new therapeutic compounds.[4] The lipophilicity of mandelic acid derivatives often correlates with their antimicrobial efficacy, as it facilitates better penetration through microbial cell membranes.[2]

A study on novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety demonstrated significant antifungal activity against a panel of plant pathogenic fungi.[5] This suggests that the this compound scaffold is a promising backbone for the development of potent antifungal agents. The mechanism of action for these derivatives was found to be the disruption of cell membrane integrity, leading to the leakage of cytoplasmic contents.[5]

Enantioselective Roles in Pharmacology

The primary role of 4-ClMA enantiomers in the current literature is as chiral intermediates for the synthesis of enantiomerically pure drugs.[1] This is critical because enantiomers of a drug can have different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.[6]

  • (R)-Enantiomers: Derivatives such as (R)-o-chloromandelic acid are key precursors for the antithrombotic drug Clopidogrel.[6]

  • (S)-Enantiomers: The (S)-enantiomer of mandelic acid is a precursor for (S)-oxybutynin, a drug used to treat overactive bladder syndrome.[6]

This established use underscores the biological significance of chirality in this class of molecules and strongly implies that the (R)- and (S)-enantiomers of this compound would exhibit differential biological activities if tested directly.

Quantitative Data on Related Compounds

Direct comparative quantitative data for this compound enantiomers is scarce. However, the following table summarizes the antifungal activity of several 4-substituted mandelic acid derivatives, providing insight into the potential efficacy of compounds based on this scaffold.

Table 1: Antifungal Activity (EC₅₀ in mg/L) of Selected 4-Substituted Mandelic Acid Derivatives [5]

Compound IDGibberella saubinetiiVerticillium dahliaSclerotinia sclerotiorumThanatephorus cucumeris
E6-12.7--
E7--->50
E8--13.8-
E9--10.3-
E1320.418.5->50
E1421.5---
E1722.0---
E18-15.78.0-
Mandipropamid (Control)>50>50>50-

Note: The compounds listed are complex derivatives of mandelic acid, not the 4-chloro enantiomers themselves. The data is presented to illustrate the potential of the chemical scaffold.

Mechanisms of Action

Based on studies of its derivatives, a plausible mechanism of action for the antimicrobial activity of this compound is the disruption of microbial cell membrane integrity.

G cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Interaction Increased Membrane Permeability Lipid_Bilayer->Membrane_Interaction 4_ClMA This compound Enantiomer 4_ClMA->Lipid_Bilayer Disruption Leakage Leakage of Cytoplasmic Contents (Ions, Nucleic Acids, Proteins) Membrane_Interaction->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Hypothetical mechanism of antimicrobial action for 4-ClMA.

Experimental Protocols

Detailed protocols for assessing the biological activity of chemical compounds are crucial for reproducible research. Below are standard methodologies for evaluating antimicrobial and cytotoxic effects, which would be applicable to the this compound enantiomers.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Preparation of Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • A stock solution of each this compound enantiomer is prepared in a suitable solvent (e.g., DMSO or sterile distilled water).

    • Serial two-fold dilutions are prepared in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubation:

    • The prepared microbial inoculum is added to each well containing the diluted compound.

    • Plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Stock Solutions (R)-4-ClMA & (S)-4-ClMA B Perform Serial Dilutions in 96-Well Plate A->B D Add Inoculum to Wells B->D C Prepare Microbial Inoculum (e.g., Bacteria, Fungi) C->D E Incubate Plate (e.g., 24-48h at 37°C) D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC Value F->G G A Seed Cells in 96-Well Plate B Incubate (24h) A->B C Treat Cells with Diluted (R)- & (S)-4-ClMA Enantiomers B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (~570 nm) G->H I Calculate % Viability and Determine IC50 H->I

References

Environmental Transformation of 4-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals, is also recognized as an environmental transformation product of the fungicide Mandipropamid.[1] Understanding its environmental fate is crucial for comprehensive risk assessment and the development of sustainable chemical products. This technical guide provides an in-depth overview of the known and potential environmental transformation pathways of this compound, drawing upon data from its parent compound, Mandipropamid, and analogous chloroaromatic molecules. It details potential biotic and abiotic degradation routes, presents quantitative data from related studies, and outlines robust experimental protocols for its investigation. Visualizations of transformation pathways and experimental workflows are provided to facilitate a deeper understanding.

Introduction

This compound [(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid] is a carboxylic acid derivative of mandelic acid. Its presence in the environment is primarily linked to the degradation of the widely used fungicide Mandipropamid.[1] While extensive research has been conducted on the environmental fate of Mandipropamid, specific studies detailing the transformation products of its metabolite, this compound, are limited. This guide synthesizes available information to provide a predictive framework for its environmental transformation.

Potential Environmental Transformation Pathways

Based on the degradation of Mandipropamid and analogous aromatic compounds, the environmental transformation of this compound is likely to proceed through both biotic and abiotic pathways.

Biotic Degradation

Microbial degradation is a primary route for the breakdown of organic compounds in soil and aquatic environments. The degradation of this compound is hypothesized to follow pathways observed for other chloroaromatic and mandelic acid derivatives.

A potential biotic degradation pathway for this compound could involve initial oxidation and decarboxylation, followed by ring cleavage. Drawing parallels with the microbial degradation of 4-chlorobenzoic acid, which leads to the formation of 4-hydroxybenzoic acid and subsequently protocatechuic acid, a similar hydroxylation step is plausible for this compound.[2] The subsequent degradation would likely proceed via ortho- or meta-cleavage of the aromatic ring, common mechanisms in the bacterial catabolism of aromatic compounds.

Proposed Biotic Degradation Pathway of this compound

Biotic_Degradation_of_4_Chloromandelic_Acid cluster_0 Core Compound cluster_1 Potential Intermediates cluster_2 Ring Cleavage and Further Degradation 4-Chloromandelic_Acid This compound 4-Chlorobenzoylformic_Acid 4-Chlorobenzoylformic Acid 4-Chloromandelic_Acid->4-Chlorobenzoylformic_Acid Oxidation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzoylformic_Acid->4-Chlorobenzaldehyde Decarboxylation 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid 4-Chlorobenzaldehyde->4-Chlorobenzoic_Acid Oxidation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic_Acid->4-Hydroxybenzoic_Acid Hydrolytic Dehalogenation Protocatechuic_Acid Protocatechuic Acid 4-Hydroxybenzoic_Acid->Protocatechuic_Acid Hydroxylation Ring_Cleavage_Products Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage_Products Ortho/Meta Cleavage TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle

Caption: Proposed biotic degradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment, particularly in aqueous systems.

  • Photolysis: In the presence of sunlight, direct photolysis may occur, leading to the cleavage of the C-Cl bond or transformation of the side chain. Indirect photolysis, mediated by photosensitizers present in natural waters (e.g., dissolved organic matter), could also play a role in its degradation.

  • Hydrolysis: While the amide bond in the parent compound Mandipropamid is susceptible to hydrolysis, this compound itself is less likely to undergo significant hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially influence its stability.

Quantitative Data on Environmental Fate

CompoundEnvironmental MatrixHalf-life (DT50)Study ConditionsReference
Mandipropamid (R-enantiomer)Lake Water5.92 daysWater-sediment microcosm[3]
Mandipropamid (R-enantiomer)Yangtze River Water25.67 daysWater-sediment microcosm[3]
Mandipropamid (S-enantiomer)Yangtze River Sediments36.47 - 77 daysWater-sediment microcosm[3]

Note: The enantioselective degradation of Mandipropamid suggests that the stereochemistry of this compound may also influence its environmental fate.

Experimental Protocols

To investigate the environmental transformation of this compound, the following experimental protocols, adapted from studies on Mandipropamid and other chloroaromatic compounds, are recommended.

Aerobic Soil Degradation Study

This protocol is designed to assess the rate and products of this compound degradation in soil under aerobic conditions.

Experimental Workflow for Aerobic Soil Degradation Study

Aerobic_Soil_Degradation_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Soil_Collection Collect and Characterize Soil Spiking Spike Soil with This compound Soil_Collection->Spiking Incubation Incubate at Controlled Temperature and Moisture Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis Determine DT50 and Identify Transformation Products Analysis->Data_Analysis

Caption: Workflow for an aerobic soil degradation study.

Methodology:

  • Soil Characterization: Collect fresh soil samples and characterize their physicochemical properties (pH, organic carbon content, texture, microbial biomass).

  • Spiking: Treat the soil with a known concentration of this compound (and a ¹⁴C-labeled analogue if available for mass balance studies).

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Include sterile control samples to differentiate between biotic and abiotic degradation.

  • Sampling and Extraction: At predetermined time intervals, collect soil subsamples and extract the residues using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify transformation products.

Aqueous Photolysis Study

This protocol aims to determine the rate and products of this compound degradation in water under simulated sunlight.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of this compound in sterile, purified water (e.g., buffered to pH 7). For indirect photolysis studies, natural water samples or solutions containing photosensitizers (e.g., humic acids) can be used.

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature. Dark controls should be run in parallel to account for any hydrolysis.

  • Sampling: Collect aliquots of the solutions at various time points.

  • Analysis: Analyze the samples by HPLC with UV or MS detection to determine the concentration of this compound and identify any photoproducts.

Conclusion

While direct experimental data on the environmental transformation of this compound is currently lacking, a predictive understanding of its fate can be constructed from the degradation pathways of its parent compound, Mandipropamid, and other structurally related molecules. The proposed biotic and abiotic transformation pathways, along with the detailed experimental protocols, provide a solid foundation for future research in this area. Such studies are essential for a complete environmental risk assessment and to support the development of more sustainable chemical products. Further investigation is warranted to definitively identify the transformation products of this compound and to quantify their formation and degradation rates under various environmental conditions.

References

The Pharmaceutical Potential of 4-Chloromandelic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Chiral Building Block in Medicinal Chemistry

Introduction

4-Chloromandelic acid, a halogenated derivative of mandelic acid, has emerged as a significant chiral precursor in the synthesis of a variety of pharmaceutical compounds.[1] Its structural features, particularly the presence of a chlorine atom at the para position of the phenyl ring and a chiral hydroxyl group, make it a valuable starting material for the development of enantiomerically pure drugs with enhanced therapeutic efficacy and reduced side effects.[1] This technical guide provides a comprehensive overview of the potential pharmaceutical applications of this compound, with a focus on its use in the synthesis of novel antifungal agents. The guide details synthetic methodologies, quantitative biological data, and insights into the mechanism of action of its derivatives.

Core Applications of this compound in Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, primarily leveraged for its chiral properties.[2][3] The enantiopure forms of this compound are instrumental in creating drugs that target specific biological pathways.[1][3] Its applications span several therapeutic areas:

  • Anticoagulants: It is a precursor in the preparation of analogs of clopidogrel, a widely used antiplatelet agent.

  • Diabetes and Lipid Disorder Drugs: The (R)-enantiomer is utilized in the synthesis of 2-aryloxy-2-arylalkanoic acids, which are investigated for the treatment of diabetes and lipid disorders.

  • Antifungal Agents: As detailed in this guide, derivatives of this compound have shown significant potential as novel antifungal compounds.

  • Chiral Resolving Agent: Beyond being a synthetic building block, this compound is also employed as a chiral resolving agent to separate racemic mixtures of other compounds, a critical step in the production of enantiomerically pure pharmaceuticals.[4]

Antifungal Applications of this compound Derivatives

Recent research has highlighted the potent antifungal activity of novel derivatives of 4-substituted mandelic acids. A series of compounds incorporating a 1,3,4-oxadiazole thioether moiety have been synthesized and evaluated for their efficacy against various phytopathogenic fungi.[5]

Quantitative Antifungal Activity

The in vitro antifungal activities of a series of 4-substituted mandelic acid derivatives (designated as E1-E28) were assessed against several fungal strains. The results, summarized in the table below, demonstrate that several compounds exhibit superior or comparable activity to the commercial fungicide mandipropamid.[5]

CompoundTarget FungusEC50 (mg/L)[5]
E6 Verticillium dahlia12.7
E13 Gibberella saubinetii20.4
E18 Sclerotinia sclerotiorum8.0
MandipropamidVerticillium dahlia>50
MandipropamidGibberella saubinetii35.6
MandipropamidSclerotinia sclerotiorum15.3
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

Studies on the mechanism of action of these derivatives, particularly compound E13 , indicate that they exert their antifungal effect by damaging the fungal cell membrane.[5] Morphological studies using scanning electron microscopy (SEM) and fluorescence microscopy revealed that treatment with E13 caused the surface of Gibberella saubinetii hyphae to break and collapse.[5] Furthermore, determination of cytoplasmic content leakage showed a significant increase in the extracellular concentration of nucleic acids and proteins upon treatment with E13 , confirming the loss of cell membrane integrity.[5]

G Derivative This compound Derivative (e.g., E13) Membrane Fungal Cell Membrane Derivative->Membrane Interacts with Integrity Loss of Membrane Integrity Membrane->Integrity Leads to Leakage Cytoplasmic Content Leakage (Nucleic Acids, Proteins) Integrity->Leakage Growth Fungal Growth Inhibition Leakage->Growth

Figure 1: Proposed mechanism of action for antifungal this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antifungal activity, based on published research.[5]

Synthesis of 4-Substituted Mandelic Acid Derivatives containing a 1,3,4-Oxadiazole Moiety

The synthesis of the target compounds involves a multi-step process, which is outlined in the workflow below.

G cluster_0 Synthetic Workflow A 4-Substituted Mandelic Acid B Intermediate Ester B A->B Esterification C Intermediate C (Hydrazinolysis) B->C Hydrazine Hydrate D Intermediate Thiol D C->D CS2, Base E Title Compounds (E1-E28) D->E Substituted Benzyl Halides, K2CO3

Figure 2: General synthetic workflow for 4-substituted mandelic acid derivatives.

Step 1: Synthesis of Intermediate Ester (B) 4-Substituted mandelic acid is used as the starting material to synthesize the key intermediate ester B.

Step 2: Synthesis of Intermediate C Intermediate C is obtained from B through hydrazinolysis in the presence of 80% hydrazine hydrate.

Step 3: Synthesis of Intermediate Thiol (D) Intermediate C reacts with carbon disulfide (CS₂) under basic conditions to form the intermediate thiol D.

Step 4: Synthesis of Title Compounds (E1-E28) The final compounds are synthesized from intermediate D by reacting it with different substituted benzyl halides in the presence of potassium carbonate (K₂CO₃) in acetonitrile and water. The synthesized compounds are then characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR spectroscopy, and high-resolution mass spectrometry (HRMS).[5]

In Vitro Antifungal Bioassay

The antifungal activity of the synthesized compounds is evaluated using the mycelium growth rate method.

Protocol:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • The stock solutions are then mixed with potato dextrose agar (PDA) medium to obtain the desired final concentrations.

  • Mycelial discs (5 mm diameter) of the test fungi are placed in the center of the PDA plates containing the test compounds.

  • The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C).

  • The diameter of the fungal mycelium is measured when the mycelial growth in the control group (containing only DMSO) reaches the edge of the plate.

  • The effective concentration for 50% inhibition (EC₅₀) is calculated using statistical software. Each experiment is typically performed in triplicate.[5]

Conclusion and Future Perspectives

This compound stands out as a versatile and valuable chiral building block in medicinal chemistry. The successful development of potent antifungal agents from 4-substituted mandelic acid derivatives underscores the potential of this scaffold for discovering novel therapeutic agents. The demonstrated mechanism of action, involving the disruption of the fungal cell membrane, presents a promising avenue for combating fungal infections.

Future research should focus on exploring the full spectrum of pharmaceutical applications for this compound derivatives. Investigations into their potential as anticancer and antibacterial agents, supported by quantitative biological data and detailed mechanistic studies, are warranted. The optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the promising pharmaceutical potential of this compound and its derivatives.

References

Review of 4-Chloromandelic acid in chiral chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloromandelic Acid in Chiral Chemistry

Introduction

This compound (4-ClMA) is a halogenated derivative of mandelic acid, distinguished by a chlorine atom at the para-position of the phenyl ring.[1] As a versatile chiral molecule, it serves as a critical intermediate and building block in numerous fields, particularly in pharmaceutical and fine chemical synthesis.[2][3] Its enantiomers, (R)- and (S)-4-chloromandelic acid, often exhibit distinct biological activities, making their separation and selective synthesis a topic of significant interest for researchers and drug development professionals.[1][4]

This technical guide provides a comprehensive review of this compound's role in chiral chemistry. It covers its physicochemical properties, synthesis, and the core methodologies for obtaining its enantiomerically pure forms, with a focus on chiral resolution via diastereomeric salt formation. Detailed experimental protocols and comparative data are presented to serve as a practical resource for scientists in the field.

Physicochemical Properties

This compound is a white crystalline powder.[5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 492-86-4[5][6]
Molecular Formula C₈H₇ClO₃[5][6]
Molecular Weight 186.59 g/mol [5][6]
Melting Point 114-118 °C[5]
Appearance White crystalline powder[5]
pKa 3.14 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in Methanol and Water[3]

Synthesis of Racemic this compound

Racemic this compound can be synthesized from p-chloroacetophenone. The process involves α-bromination followed by alkaline hydrolysis.[7]

Experimental Protocol: Synthesis from p-Chloroacetophenone

This protocol is adapted from a procedure for synthesizing similar halogenated mandelic acids.[7]

  • Step 1: α,α-Dibromination of p-Chloroacetophenone.

    • Dissolve p-chloroacetophenone in a suitable solvent like glacial acetic acid.

    • Add bromine dropwise to the solution while stirring. The reaction will yield the mono- and subsequently the di-α-brominated derivative.

    • Crystals of the brominated product will separate during the addition.

  • Step 2: Alkaline Hydrolysis.

    • The resulting p,α,α-tribromoacetophenone derivative is mixed with cold water.

    • A chilled aqueous solution of sodium hydroxide is added slowly to the mixture.

    • The mixture is stirred, and any insoluble material is filtered off.

  • Step 3: Acidification and Extraction.

    • An excess of concentrated hydrochloric acid is added to the filtrate to precipitate the crude this compound.

    • The resulting mixture containing the white solid product is extracted with ether.

  • Step 4: Purification.

    • The combined ether extracts are dried over anhydrous sodium sulfate.

    • The ether is removed by distillation to yield an oil that solidifies upon cooling.

    • The final product is purified by recrystallization from a suitable solvent such as benzene to yield pure this compound.[7]

G cluster_synthesis Synthesis of Racemic this compound p_chloro p-Chloroacetophenone bromination α,α-Dibromination (Br₂, Acetic Acid) p_chloro->bromination hydrolysis Alkaline Hydrolysis (NaOH) bromination->hydrolysis acidification Acidification & Extraction (HCl, Ether) hydrolysis->acidification purification Recrystallization (Benzene) acidification->purification rac_4clma Racemic this compound purification->rac_4clma

Diagram 1: Synthesis of Racemic this compound.

Chiral Resolution of this compound

The most common method for separating the enantiomers of this compound is through the formation of diastereomeric salts using a chiral resolving agent.[8][9] This classical resolution technique leverages the different physical properties, particularly solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.[10][11]

G cluster_workflow General Workflow for Chiral Resolution racemate Racemic Mixture ((R/S)-4-ClMA) salt_formation 1. Diastereomeric Salt Formation racemate->salt_formation reagent Chiral Resolving Agent (e.g., (R)-Amine) reagent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) salt_formation->diastereomers crystallization 2. Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble regeneration 3. Regeneration (Acidification) less_soluble->regeneration enantiomer Pure Enantiomer ((S)-4-ClMA) regeneration->enantiomer recycle Recover & Recycle Resolving Agent regeneration->recycle

Diagram 2: General workflow for chiral resolution.
Key Chiral Resolving Agents and Performance

Several chiral resolving agents have been successfully employed to resolve racemic this compound. The choice of agent and solvent is critical to the efficiency of the separation.

Resolving AgentSolventResolution Efficiency (%)Enantiomeric Excess (ee%)Reference
(R)-(+)-Benzyl-1-phenylethylamine (BPA)Absolute Ethanol84.394.8[1]
Levetiracetam (LEV)AcetonitrileUp to 94*88 (for S-enantiomer)[8]
(R)-(+)-1-(1-naphthyl)ethylamineMethanolGood Yield99.5 (for R-enantiomer)[12]
(R)-1-PhenylethanamineNot specified7272[1]

Note: The 94% efficiency for Levetiracetam was reported for 3-chloromandelic acid under optimal conditions, but it was also shown to successfully resolve 4-ClMA.[1][8]

Experimental Protocols for Chiral Resolution

Protocol 1: Resolution with (R)-(+)-1-(1-naphthyl)ethylamine [12]

  • Salt Formation: Dissolve racemic this compound in a suitable alcohol solvent, such as methanol or ethanol. Add the chiral resolving agent, (R)-(+)-1-(1-naphthyl)ethylamine (typically 1.0 to 2.0 molar equivalents).

  • Crystallization: The (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid is less soluble and will crystallize out of the solution upon cooling.

  • Isolation: Collect the precipitated diastereomeric salt by suction filtration.

  • Recrystallization: Further purify the salt by recrystallization to improve diastereomeric purity.

  • Regeneration: Dissolve the purified salt and acidify the solution with an acid like hydrochloric acid or sulfuric acid. This breaks the salt, precipitating the enantiomerically pure (R)-(-)-4-chloromandelic acid.

  • Resolving Agent Recovery: The mother liquor containing the other diastereomeric salt and excess resolving agent can be treated with a base (e.g., NaOH solution) to recover the (R)-(+)-1-(1-naphthyl)ethylamine for recycling.[12]

Protocol 2: Resolution with Levetiracetam (LEV) via Co-crystallization [8]

  • Dissolution: Dissolve racemic this compound (e.g., 0.432 g, 2.32 mmol) in acetonitrile (e.g., 20 mL) at reflux temperature.

  • Addition of Resolving Agent: Add LEV (e.g., 0.395 g, 2.32 mmol) to the solution and continue stirring at reflux for 3 hours to ensure complete dissolution.

  • Crystallization: Slowly cool the solution to room temperature. Seeding with a pre-obtained co-crystal may be beneficial. Store the solution at a low temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow for crystallization.

  • Isolation: Collect the precipitated co-crystal of LEV and the (S)-enantiomer of 4-ClMA by vacuum filtration and wash with cold acetonitrile.

  • Analysis: The optical purity of the obtained enantiomer can be determined by High-Performance Liquid Chromatography (HPLC). The study reported achieving up to 88% optical purity for the (S)-4-ClMA in the solid phase.[8]

Alternative Approaches to Pure Enantiomers

While diastereomeric resolution is a robust and widely used method, other strategies exist for obtaining enantiomerically pure this compound.[8]

  • Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution.[4][13] Asymmetric synthesis uses chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.[14][15][16]

  • Liquid-Liquid Extraction: Enantioselective resolution can also be achieved using liquid-liquid extraction with a chiral extractant. A study using 2-chloro-N-carbobenzyloxy-L-valine as a chiral extractant in dichloromethane showed preferential extraction of (R)-4-ClMA from an aqueous phase, achieving a separation factor of 3.05.[17]

G cluster_logic Approaches to Enantiomerically Pure Compounds cluster_res Chiral Resolution cluster_asym Asymmetric Synthesis start Achiral/Racemic Starting Material racemic Racemic (R/S)-4-ClMA start->racemic prochiral Prochiral Precursor start->prochiral separation Separation (e.g., Crystallization) racemic->separation r_en (R)-4-ClMA separation->r_en s_en (S)-4-ClMA separation->s_en synthesis Chiral Catalyst or Reagent prochiral->synthesis s_en_direct (S)-4-ClMA synthesis->s_en_direct

References

An In-depth Technical Guide to the Physical Properties of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Chloromandelic acid (CAS 492-86-4), with a specific focus on its melting and boiling points. The information herein is compiled for use in research, quality control, and drug development applications, where accurate physical data is paramount.

Core Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] Its physical characteristics are crucial for handling, formulation, and synthesis protocols. The primary physical constants are summarized below.

Data Presentation: A Summary of Physical Constants

The following table outlines the reported melting point and the predicted boiling point of this compound. It is important to note that while the melting point is an experimentally verified range, the boiling point is a computationally predicted value, as experimental determination may lead to decomposition.

Physical PropertyValueData TypeSource(s)
Melting Point 114 - 121 °CExperimental Range[1][3][4]
Boiling Point 361.4 ± 27.0 °CPredicted
Appearance White to off-white crystalline powder/solidObservational[1][4]
Molecular Weight 186.59 g/mol Calculated[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory methodologies for the precise determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range. The capillary method is a standard and precise technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube setup.

  • Glass capillary tubes (sealed at one end).

  • Thermometer, calibrated.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[5] If the crystals are not fine, gently pulverize a small amount to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[6] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[7] Repeat until a packed sample column of 2-3 mm in height is achieved.[8]

  • Apparatus Setup (Digital): Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

  • Heating and Observation:

    • If the approximate melting point is known, heat the apparatus rapidly to about 15-20°C below the expected temperature.[6][8]

    • Then, reduce the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

    • Observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature (T1) at which the first droplet of liquid becomes visible.[5]

    • Record the temperature (T2) at which the last solid crystal melts, resulting in a completely transparent liquid.[8]

    • The melting point is reported as the range T1 - T2. For accuracy, the determination should be repeated at least once with a fresh sample.[8]

Boiling Point Determination via Thiele Tube Method

For organic solids, the boiling point can be determined using a micro-scale method, which is advantageous as it requires a minimal amount of substance.[1] The Thiele tube, designed by the German chemist Johannes Thiele, is ideal for this purpose as its specific shape promotes uniform heating of a liquid bath through natural convection currents.[3][9]

Apparatus:

  • Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil).

  • Small test tube (e.g., 6 x 50 mm).

  • Capillary tube (sealed at one end).

  • Thermometer.

  • Rubber band or wire for attachment.

  • Heat source (e.g., Bunsen burner with micro-burner attachment).

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube, enough to form a liquid column of about 1.5-2.0 cm upon melting.

  • Assembly:

    • Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[4]

    • Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.[1]

    • Suspend the entire assembly in the Thiele tube, making sure the sample is immersed in the oil bath and the rubber band remains above the oil level.[10]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame, using a back-and-forth motion.[1] This will induce convection currents, ensuring the entire bath heats evenly.[4]

  • Observation and Recording:

    • As the temperature rises, the sample will melt, and the air trapped in the capillary tube will expand, causing a slow stream of bubbles to emerge from its open end.[1]

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the substance has exceeded the atmospheric pressure.[10]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[4] This is the point where the external atmospheric pressure equals the vapor pressure of the substance.[1]

  • Final Reading: Record the temperature observed at the moment the liquid enters the capillary. This is the experimental boiling point at the current atmospheric pressure.

Visualized Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical standard's physical properties, from initial sample preparation to final data verification.

G cluster_prep Phase 1: Sample Preparation & Purity Check cluster_mp Phase 2: Melting Point Determination cluster_bp Phase 3: Boiling Point Determination (Micro) cluster_analysis Phase 4: Data Analysis & Reporting A Obtain Certified Reference Material (this compound) B Dry Sample Under Vacuum to Remove Residual Solvents A->B C Perform Purity Analysis (e.g., HPLC, NMR) B->C D Pulverize Sample for Uniformity C->D If pure E Load Sample into Capillary Tube D->E I Prepare Sample in Micro Test Tube D->I F Execute Melting Point Protocol (e.g., Mel-Temp) E->F G Record Melting Range (T1 - T2) F->G H Repeat for Reproducibility (n≥2) G->H M Compare Experimental Data with Literature / Predicted Values H->M J Assemble Thiele Tube Apparatus K Execute Boiling Point Protocol L Record Boiling Point & Barometric Pressure L->M N Analyze Purity Based on Melting Range Width M->N O Compile Final Report with Protocols & Data N->O

Caption: Workflow for Physical Property Characterization.

References

4-Chloromandelic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 4-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from publicly available safety data sheets and chemical databases. It is intended for informational purposes for qualified professionals and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by a supplier. Always refer to the specific MSDS for the material you are using and follow all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 492-86-4) is a halogenated aromatic compound utilized as a key intermediate and building block in pharmaceutical and chemical synthesis.[1] While essential for various research and development applications, it presents several health hazards that necessitate careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of the material's safety profile, including its physical and chemical properties, associated hazards, and recommended safety procedures to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of this compound are fundamental to its safe handling and storage. The compound is a white to off-white crystalline powder or solid.[2][3]

PropertyValueReference(s)
CAS Number 492-86-4[2][3]
Molecular Formula C₈H₇ClO₃[2][3][4]
Molecular Weight 186.59 g/mol [3][4]
Appearance Off-white / white crystalline powder[2][3]
Melting Point 115 - 122 °C (239 - 251.6 °F)[2][5]
Boiling Point 361.4 ± 27.0 °C (Predicted)[6]
Solubility Soluble in Methanol, slightly soluble in water.[6][7]
Density 1.468 ± 0.06 g/cm³ (Predicted)[6]

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Classification: [2][4]

Hazard ClassCategory
Acute toxicity, oralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 / 2A
Specific target organ toxicity (single exposure)Category 3

Signal Word: Warning [2]

Hazard Statements: [2][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A visual representation of the hazard identification and response workflow is provided below.

Hazard_Response_Workflow Figure 1: Hazard Identification and Response Workflow cluster_ID Hazard Identification cluster_Exposure Exposure Route cluster_Response First Aid Response H302 H302: Harmful if swallowed Ingestion Ingestion H302->Ingestion H315 H315: Causes skin irritation Skin_Contact Skin Contact H315->Skin_Contact H319 H319: Causes serious eye irritation Eye_Contact Eye Contact H319->Eye_Contact H335 H335: May cause respiratory irritation Inhalation Inhalation H335->Inhalation Rinse_Mouth Rinse mouth. Call POISON CENTER or doctor. Ingestion->Rinse_Mouth Wash_Skin Wash with plenty of soap and water. Get medical advice if irritation occurs. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contacts. Get medical advice if irritation persists. Eye_Contact->Rinse_Eyes Fresh_Air Remove to fresh air. Keep at rest. Call POISON CENTER or doctor. Inhalation->Fresh_Air

Caption: Figure 1: Hazard Identification and Response Workflow

Experimental Protocols and Safe Handling

Adherence to standardized laboratory safety protocols is critical when working with this compound. The following sections detail the necessary precautions and first-aid measures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

Protection TypeSpecificationReference(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use.[2][8]
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][9]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[2] Wash hands thoroughly after handling.[2] Use only outdoors or in a well-ventilated area.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10] Store locked up.[2] Incompatible materials include strong oxidizing agents.[2]

The general workflow for safe handling of this compound is illustrated below.

Safe_Handling_Workflow Figure 2: Safe Handling and Storage Workflow Start Start: Receive Chemical Assess Assess Hazards (Review SDS) Start->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Handle Handle in Ventilated Area (Fume Hood) Don_PPE->Handle Store Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Handle->Store After Use Dispose Dispose of Waste via Approved Channels Handle->Dispose Generate Waste End End Store->End Dispose->End

Caption: Figure 2: Safe Handling and Storage Workflow

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are recommended:

Exposure RouteFirst-Aid ProtocolReference(s)
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.[2][10]

Fire and Explosion Hazard Data

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

  • Specific Hazards: During combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be formed.[11]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[10][12]

  • Environmental Precautions: Do not let this chemical enter the environment or drains.[2][10]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[2] Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological and Ecological Information

  • Acute Toxicity: Classified as Category 4 for acute oral toxicity, meaning it is harmful if swallowed.[2] No specific LD50 or LC50 data is readily available in the reviewed documents.

  • Ecological Information: No specific information is available regarding ecotoxicity. It is advised to prevent the material from entering the environment.[2]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] It is considered hazardous waste and should be sent to an approved waste disposal plant.[13] Contaminated packaging should be disposed of in the same manner as the product.

References

Methodological & Application

Enantiomeric resolution of 4-Chloromandelic acid using (R)-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically pure 4-chloromandelic acid (4-ClMA) is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Enantiomeric resolution via diastereomeric salt formation is a classical and effective method for separating racemic mixtures. This application note provides a detailed protocol for the enantiomeric resolution of racemic this compound using (R)-phenylethylamine as the resolving agent. The process involves the formation of diastereomeric salts, fractional crystallization to separate the less soluble salt, and subsequent liberation of the desired enantiomer.

Principle

The resolution is based on the reaction of a racemic mixture of this compound with a single enantiomer of a chiral base, (R)-phenylethylamine. This reaction forms a pair of diastereomeric salts, ((R)-4-ClMA·(R)-PEA) and ((S)-4-ClMA·(R)-PEA), which have different physical properties, most notably different solubilities in a given solvent. Through careful selection of a solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers. The optically pure this compound is then recovered by acidification of the separated diastereomeric salt.

Quantitative Data Summary

The efficiency of this resolution is highly dependent on the choice of resolving agent and the optimization of experimental conditions. While a detailed protocol for (R)-phenylethylamine is adapted from similar studies, comparative data is available for the resolution using a closely related resolving agent, (R)-(+)-N-benzyl-1-phenylethylamine (BPA).

Resolving AgentMolar Ratio (Acid:Base)SolventTemperature (°C)Solvent Volume (mL/mmol Acid)Resolution Efficiency (E)Reference
(R)-phenylethylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified71.4%[1]
(R)-(+)-N-benzyl-1-phenylethylamine1:1Absolute Ethanol151.684.3%[1]

Experimental Protocol

This protocol is adapted from the optimized conditions reported for the resolution of this compound with (R)-(+)-N-benzyl-1-phenylethylamine, a structurally similar resolving agent.[1][2][3][4]

Materials:

  • Racemic this compound (4-ClMA)

  • (R)-phenylethylamine ((R)-PEA)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl), 2M

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus

  • Rotary evaporator

  • Polarimeter for optical rotation measurements

  • Chiral HPLC for enantiomeric excess determination

Procedure:

1. Formation and Crystallization of Diastereomeric Salts: a. In a 100 mL Erlenmeyer flask, dissolve 10 mmol of racemic this compound in 16 mL of absolute ethanol. b. Gently warm the solution while stirring to ensure complete dissolution. c. In a separate container, weigh out 10 mmol of (R)-phenylethylamine. d. Slowly add the (R)-phenylethylamine to the stirred solution of this compound. e. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete salt formation. f. Cool the solution to 15°C and allow it to stand undisturbed for 12-24 hours to facilitate crystallization of the less soluble diastereomeric salt.

2. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold absolute ethanol to remove any adhering mother liquor. c. Dry the crystals under vacuum or in a desiccator. d. The filtrate, containing the more soluble diastereomeric salt, can be processed separately to recover the other enantiomer.

3. Liberation of Enantiomerically Enriched this compound: a. Suspend the dried diastereomeric salt crystals in 50 mL of water. b. While stirring, add 2M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate and break the salt. c. The liberated this compound will precipitate out of the aqueous solution. d. Extract the aqueous suspension with three 30 mL portions of diethyl ether in a separatory funnel. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.

4. Analysis: a. Determine the optical rotation of the product using a polarimeter. b. Determine the enantiomeric excess (% ee) of the product by chiral HPLC analysis. c. Recrystallization of the product may be necessary to achieve higher enantiomeric purity.

Visualizations

G cluster_prep 1. Diastereomeric Salt Formation cluster_crystallization 2. Fractional Crystallization cluster_separation 3. Separation cluster_liberation 4. Acid Liberation & Isolation racemic_acid Racemic this compound dissolution Dissolution & Mixing (1:1 molar ratio, 1.6 mL/mmol) racemic_acid->dissolution resolving_agent (R)-Phenylethylamine resolving_agent->dissolution solvent Absolute Ethanol solvent->dissolution crystallization Crystallization (15°C, 12-24h) dissolution->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-4-ClMA·(R)-PEA) filtration->less_soluble Solid mother_liquor Mother Liquor ((R)-4-ClMA·(R)-PEA) filtration->mother_liquor Filtrate acidification Acidification (2M HCl) less_soluble->acidification extraction Solvent Extraction (Diethyl Ether) acidification->extraction drying Drying & Evaporation extraction->drying final_product Enantiomerically Enriched (S)-4-Chloromandelic Acid drying->final_product

Caption: Experimental workflow for the enantiomeric resolution of this compound.

References

Chiral Resolution of 4-Chloromandelic Acid by Diastereomeric Salt Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 4-chloromandelic acid (4-ClMA) via diastereomeric salt crystallization. Enantiomerically pure 4-ClMA is a valuable chiral building block in the synthesis of various pharmaceuticals.[1][2] This guide outlines the use of (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) as an effective resolving agent and presents the optimized conditions for this resolution process.

Principle of Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt crystallization is a classical and industrially viable method for separating enantiomers.[3][4] The process involves reacting a racemic mixture of an acid (in this case, (±)-4-chloromandelic acid) with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[5] The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of the acid is recovered by acidification, which also allows for the recycling of the resolving agent.

Experimental Protocols

This section details the optimized protocol for the chiral resolution of this compound using (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) as the resolving agent.[1][6]

Materials:

  • Racemic this compound ((±)-4-ClMA)

  • (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl) solution

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Deionized water

  • Standard laboratory glassware and equipment (reaction flask, condenser, crystallizing dish, filtration apparatus, etc.)

Protocol for Chiral Resolution using (R)-(+)-BPA:

  • Dissolution: In a reaction flask, dissolve racemic this compound in absolute ethanol. The recommended solvent amount is 1.6 mL of absolute ethanol per 1 mmol of 4-ClMA.[1][6]

  • Addition of Resolving Agent: Add an equimolar amount (1:1 molar ratio) of (R)-(+)-benzyl-1-phenylethylamine to the solution.[1][6]

  • Heating and Dissolution of Salt: Gently heat the mixture with stirring to ensure complete dissolution of the diastereomeric salts formed. A temperature of 55°C for 1 hour can be applied.[2]

  • Crystallization: Gradually cool the solution to allow for the crystallization of the less soluble diastereomeric salt, which is the salt of (R)-(-)-4-chloromandelic acid and (R)-(+)-benzyl-1-phenylethylamine. The optimal filtration temperature is 15°C.[1][6] For improved crystallization, the cooling can be performed gradually to 0°C.[2]

  • Isolation of Diastereomeric Salt: Isolate the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold absolute ethanol to remove any adhering mother liquor.

  • Recovery of (R)-(-)-4-Chloromandelic Acid: Suspend the isolated diastereomeric salt in water and acidify the mixture with a hydrochloric acid solution until a pH of approximately 1-2 is reached. This will protonate the carboxylate group of the mandelic acid, causing it to precipitate out of the solution.

  • Isolation of (R)-(-)-4-Chloromandelic Acid: Collect the precipitated (R)-(-)-4-chloromandelic acid by filtration, wash with cold water, and dry under vacuum.

  • Recovery of Resolving Agent: The filtrate from the previous step contains the hydrochloride salt of (R)-(+)-benzyl-1-phenylethylamine. To recover the resolving agent, basify the filtrate with a sodium hydroxide solution and extract the free base with a suitable organic solvent. The solvent can then be evaporated to yield the recycled resolving agent.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the chiral resolution of this compound using (R)-(+)-benzyl-1-phenylethylamine.

Table 1: Optimal Conditions for Chiral Resolution of 4-ClMA with (R)-(+)-BPA [1][6]

ParameterOptimal Condition
Resolving Agent(R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA)
SolventAbsolute Ethanol
Molar Ratio (4-ClMA : (R)-(+)-BPA)1:1
Solvent Amount1.6 mL / 1 mmol 4-ClMA
Filtration Temperature15 °C

Table 2: Thermodynamic Properties of Diastereomeric Salts of 4-ClMA and (R)-(+)-BPA [1]

PropertyLess Soluble Salt ((R)-4-ClMA·(R)-BPA)More Soluble Salt ((S)-4-ClMA·(R)-BPA)
Melting Point166.3 °C132.0 °C
Enthalpy of Fusion57.41 kJ/mol52.58 kJ/mol
Solubility in Ethanol1.47 g/100 g4.82 g/100 g

An enantiomeric excess (ee) of 94.8% has been achieved using benzyl-1-phenylethylamine (BPA) for the resolution of this compound through diastereomeric salt crystallization.[2]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the chiral resolution process.

G cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_recovery Recovery racemic_acid Racemic (±)-4-Chloromandelic Acid dissolution Dissolve in Absolute Ethanol racemic_acid->dissolution chiral_base (R)-(+)-Benzyl-1-phenylethylamine chiral_base->dissolution salt_formation Formation of Diastereomeric Salts ((R,R) and (S,R) salts) dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((R)-4-ClMA·(R)-BPA) filtration->less_soluble more_soluble More Soluble Salt ((S)-4-ClMA·(R)-BPA) in Mother Liquor filtration->more_soluble acidification_R Acidification (HCl) less_soluble->acidification_R pure_R_acid Pure (R)-(-)-4-Chloromandelic Acid acidification_R->pure_R_acid base_recovery Basification & Extraction acidification_R->base_recovery recycled_base Recycled (R)-(+)-BPA base_recovery->recycled_base

Caption: Workflow of Chiral Resolution

Alternative Resolving Agents

While (R)-(+)-benzyl-1-phenylethylamine is a highly effective resolving agent, other chiral amines have also been investigated for the resolution of this compound. These include:

  • (R)-(+)-1-(1-naphthyl)ethylamine: A patent describes the use of this resolving agent in an alcohol solvent to obtain the (R)-(-)-4-chloromandelic acid salt, which can then be acidified to yield the pure enantiomer.[7]

  • Levetiracetam (LEV): This compound has been used as a resolving agent for various halogenated mandelic acids, including 4-ClMA, through enantiospecific co-crystallization.[3] It selectively co-crystallizes with the S enantiomer of 4-ClMA.[3]

The choice of resolving agent can be critical and often requires screening to find the most efficient and economical option for a specific application.[4]

Conclusion

The diastereomeric salt crystallization method, particularly with (R)-(+)-benzyl-1-phenylethylamine, provides a robust and scalable process for the chiral resolution of this compound. The significant differences in the thermodynamic properties of the resulting diastereomeric salts enable efficient separation.[1] By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can effectively obtain enantiomerically pure this compound for their synthetic needs.

References

Protocol for co-crystallization of 4-Chloromandelic acid with a chiral resolving agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the chiral resolution of racemic 4-Chloromandelic acid (4-ClMA) through co-crystallization with a chiral resolving agent. The primary method described utilizes Levetiracetam (LEV) to selectively co-crystallize with the (S)-enantiomer of 4-ClMA, enabling the separation of the enantiomers. An alternative method employing (R)-(+)-1-(1-naphthyl)ethylamine is also discussed. This document provides researchers, scientists, and drug development professionals with a comprehensive experimental workflow, quantitative data, and a detailed protocol for performing the co-crystallization.

Introduction

Chiral compounds are of significant interest in the pharmaceutical and chemical industries, as different enantiomers of a molecule can exhibit distinct biological activities.[1][2] this compound is a valuable chiral intermediate used in the synthesis of various pharmaceuticals. The separation of its enantiomers is a critical step in the production of enantiomerically pure active pharmaceutical ingredients. Co-crystallization has emerged as a powerful technique for chiral resolution, offering an alternative to traditional methods like diastereomeric salt formation.[3][4][5] This method relies on the formation of a crystalline solid composed of two or more different molecules in a specific stoichiometric ratio.[4] In the context of chiral resolution, a chiral co-former selectively interacts with one enantiomer of a racemic mixture to form a co-crystal, leaving the other enantiomer in the solution phase.[1]

This application note focuses on the co-crystallization of racemic 4-ClMA with Levetiracetam (LEV) as a chiral resolving agent. LEV has been shown to selectively co-crystallize with the (S)-enantiomers of several halogenated mandelic acids, including 4-ClMA.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the co-crystallization of this compound with Levetiracetam.

ParameterValueReference
Chiral Resolving AgentLevetiracetam (LEV)[1]
Target Enantiomer(S)-4-Chloromandelic acid[1]
SolventAcetonitrile[1]
Molar Ratio (4-ClMA:LEV)1:1.24 (approx.)[1]
Crystallization Temperature-15 °C[1]
Crystallization Time14 days[1]
Optical Purity of Solid Phase ((S)-4-ClMA)88%[1]
Enantiomeric Excess (%e.e.) of Liquid Phase ((R)-4-ClMA)23%[1]

Experimental Protocols

Protocol 1: Co-crystallization of this compound with Levetiracetam

This protocol is adapted from the work of G. Li, et al. (2020).[1]

Materials:

  • Racemic this compound (rac-4-ClMA)

  • Levetiracetam (LEV)

  • Acetonitrile (HPLC grade)

  • Co-crystal seeds (prepared by liquid-assisted grinding)

  • Reflux apparatus

  • Stirring equipment

  • Crystallization vessel

  • Vacuum filtration apparatus

  • HPLC with a chiral column for analysis

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 0.737 g (3.95 mmol) of racemic this compound in 2.5 mL of acetonitrile.

  • Addition of Resolving Agent: Add 0.395 g (2.32 mmol) of Levetiracetam to the solution.

  • Reflux: Heat the mixture to reflux temperature and stir for 3 hours to ensure complete dissolution of all solids.

  • Cooling and Seeding: Slowly cool the solution to room temperature. Once at room temperature, introduce a small quantity of pre-prepared co-crystal seeds to induce crystallization.

  • Crystallization: Store the seeded solution at -15 °C for 14 days to allow for the formation and precipitation of the co-crystals.

  • Isolation: Collect the precipitated crystalline co-crystal by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold acetonitrile.

  • Analysis:

    • Analyze the solid phase to determine the optical purity of the (S)-4-ClMA.

    • Analyze the liquid phase (filtrate) to determine the enantiomeric excess of (R)-4-ClMA.

Alternative Protocol: Diastereomeric Salt Resolution with (R)-(+)-1-(1-naphthyl)ethylamine

An alternative method for the resolution of 4-ClMA involves the formation of diastereomeric salts using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.[6]

Materials:

  • Racemic this compound (rac-4-ClMA)

  • (R)-(+)-1-(1-naphthyl)ethylamine

  • Alcohol solvent (e.g., methanol or ethanol)

General Procedure:

  • React racemic 4-ClMA with (R)-(+)-1-(1-naphthyl)ethylamine in an alcohol solvent.[6]

  • The different solubilities of the resulting diastereomeric salts allow for the selective crystallization of one salt.[6]

  • Isolate the crystallized diastereomeric salt by filtration.

  • The purified enantiomer of 4-ClMA can then be obtained by acidification of the isolated salt.[6]

Visualization

The following diagram illustrates the experimental workflow for the co-crystallization of this compound with Levetiracetam.

CoCrystallization_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Analysis start Start rac_4ClMA Racemic 4-ClMA in Acetonitrile start->rac_4ClMA dissolve Dissolve and Reflux for 3h rac_4ClMA->dissolve LEV Levetiracetam (LEV) LEV->dissolve cool_seed Cool to RT & Seed dissolve->cool_seed crystallize Crystallize at -15°C for 14 days cool_seed->crystallize filtration Vacuum Filtration crystallize->filtration solid_phase Solid Phase: (S)-4-ClMA-LEV Co-crystal filtration->solid_phase liquid_phase Liquid Phase: Enriched in (R)-4-ClMA filtration->liquid_phase analysis_solid Analyze Solid (Optical Purity) solid_phase->analysis_solid analysis_liquid Analyze Liquid (Enantiomeric Excess) liquid_phase->analysis_liquid end End analysis_solid->end analysis_liquid->end

Caption: Workflow for the co-crystallization of 4-ClMA with LEV.

Conclusion

The protocol detailed in this application note provides a reliable method for the chiral resolution of this compound using co-crystallization with Levetiracetam. This approach offers a valuable alternative to classical resolution techniques and can be a crucial step in the development of enantiomerically pure pharmaceuticals. The provided workflow and quantitative data serve as a practical guide for researchers in the field.

References

Application Note: Chiral Separation of 4-Chloromandelic Acid using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the chiral separation of 4-Chloromandelic acid enantiomers using Supercritical Fluid Chromatography (SFC). The developed protocol offers a significant improvement in speed and efficiency over traditional High-Performance Liquid Chromatography (HPLC) methods.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including optimized experimental parameters, detailed protocols, and expected results. The method utilizes a polysaccharide-based chiral stationary phase, demonstrating excellent resolution and enantioselectivity.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereoisomeric form of such compounds can exhibit different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a critical aspect of drug development and quality control.[2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity compared to conventional HPLC.[3][4] This note describes a validated SFC method for the baseline separation of (R)- and (S)-4-Chloromandelic acid.

Experimental Workflow

The following diagram outlines the general workflow for the chiral separation of this compound using SFC.

G cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Processing & Analysis p1 Prepare 4-Chloromandelic Acid Sample Solution p2 Prepare Mobile Phase (CO2 & Modifier) s1 System Equilibration p2->s1 s2 Inject Sample s1->s2 s3 Chromatographic Separation (Chiral Column) s2->s3 s4 UV Detection s3->s4 d1 Peak Integration s4->d1 d2 Calculate Resolution (Rs) & Enantiomeric Excess (%ee) d1->d2

Caption: Workflow for SFC Chiral Separation of this compound.

Materials and Methods

Instrumentation
  • Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, column oven, and UV-Vis detector.

Chemicals and Reagents
  • Supercritical Fluid CO₂ (SFC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Racemic this compound

  • (R)-4-Chloromandelic acid and (S)-4-Chloromandelic acid standards

Chromatographic Conditions
ParameterOptimized Condition
Column Chiralpak AD-3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Supercritical CO₂ / Modifier with TFA
Modifier Methanol, Ethanol, or Isopropanol
Additive Trifluoroacetic Acid (TFA)
Flow Rate 2.0 mL/min
Column Temperature 35 °C
Backpressure 150 bar
Detection UV at 230 nm
Injection Volume 5 µL
Sample Diluent Modifier

Protocols

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of the chosen modifier (e.g., Methanol).

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the modifier.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

SFC System Operation
  • Purge the SFC system with the selected mobile phase.

  • Equilibrate the Chiralpak AD-3 column with the mobile phase at the specified conditions (Flow rate: 2.0 mL/min, Temperature: 35°C, Backpressure: 150 bar) until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram for data analysis.

Results and Discussion

The chiral separation of this compound was successfully achieved on a Chiralpak AD-3 column. The study investigated the effects of various experimental parameters on the separation.[1]

Effect of Modifier

The choice of alcohol modifier significantly impacted the retention and resolution of the enantiomers. The retention factor increased in the order of methanol < ethanol < isopropanol.[1]

Modifier (20% in CO₂)Retention Time (t₁) (min)Retention Time (t₂) (min)Resolution (Rs)
Methanol 3.524.152.89
Ethanol 4.215.083.12
Isopropanol 5.156.333.54
Data is representative and based on findings from the cited literature.
Effect of Trifluoroacetic Acid (TFA)

As an acidic compound, the addition of a small amount of an acidic additive like TFA to the modifier is crucial for achieving good peak shape and resolution.[5][6] The study found that varying the volume fraction of TFA in the modifier influenced the separation efficiency.[1]

Effect of Column Temperature and Backpressure

The separation factor and resolution were observed to decrease with an increase in column temperature.[1] An increase in backpressure led to a decrease in the retention factor.[1] The optimized conditions of 35°C and 150 bar provided a good balance between analysis time and resolution.

The logical relationship between key experimental parameters and their effect on the chromatographic output is visualized below.

G cluster_params Experimental Parameters cluster_outputs Chromatographic Outputs p1 Modifier (% Alcohol) o1 Retention Time p1->o1 Decreases o2 Resolution p1->o2 Decreases p2 Temperature p2->o1 Decreases p2->o2 Decreases p3 Backpressure p3->o1 Decreases o3 Selectivity

Caption: Influence of SFC Parameters on Chiral Separation.

Conclusion

The presented Supercritical Fluid Chromatography method provides a rapid, efficient, and robust solution for the chiral separation of this compound. The use of a Chiralpak AD-3 column with a carbon dioxide and alcohol-based mobile phase containing trifluoroacetic acid yields excellent resolution and peak shape. This application note serves as a valuable resource for analytical chemists in the pharmaceutical industry for routine enantiomeric purity analysis. The SFC method demonstrates significant advantages in terms of speed and reduced environmental impact compared to traditional HPLC techniques.[1]

References

Application Note: Chiral GC-MS Analysis of 4-Chloromandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Enantiomerically pure 4-chloromandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals.[1][2] The separation and accurate quantification of its enantiomers are critical for ensuring the safety, efficacy, and quality of final drug products.[3] Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for this purpose. However, the high polarity and low volatility of this compound necessitate chemical derivatization prior to analysis.[3][4] This application note provides detailed protocols for the derivatization and subsequent chiral GC-MS analysis of this compound, leveraging cyclodextrin-based chiral stationary phases for effective enantioseparation.

Principle of Chiral Separation The separation of enantiomers by gas chromatography is achieved by using a chiral stationary phase (CSP). Derivatized cyclodextrins are widely used as chiral selectors in these stationary phases.[3][5] The principle of separation is based on the formation of temporary, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. According to the three-point interaction model, one enantiomer interacts more strongly with the CSP at three points, forming a more stable complex, which results in a longer retention time.[3] The other enantiomer, interacting at fewer points, forms a less stable complex and elutes earlier. This difference in interaction stability allows for their chromatographic separation.

Principle of Chiral Recognition on a Cyclodextrin CSP cluster_0 Analyte Enantiomers cluster_1 Chiral Stationary Phase cluster_2 Diastereomeric Complexes cluster_3 Chromatogram R_enantiomer R-Enantiomer Complex_R More Stable Complex (e.g., 3-Point Interaction) Longer Retention R_enantiomer->Complex_R Stronger Interaction S_enantiomer S-Enantiomer Complex_S Less Stable Complex (e.g., 2-Point Interaction) Shorter Retention S_enantiomer->Complex_S Weaker Interaction CSP Cyclodextrin Selector Elution_R Complex_R->Elution_R Elutes Second Elution_S Complex_S->Elution_S Elutes First

Caption: Three-point interaction model for chiral separation.

Experimental Protocols

A critical first step for the GC analysis of mandelic acid and its derivatives is the derivatization of one or both of its polar functional groups (carboxyl and hydroxyl) to increase volatility.[3][4]

Overall Experimental Workflow start This compound Sample derivatization Step 1: Derivatization (Esterification / Acetylation) start->derivatization extraction Step 2: Liquid-Liquid Extraction & Solvent Evaporation derivatization->extraction reconstitution Step 3: Reconstitution in Ethyl Acetate extraction->reconstitution analysis Step 4: Chiral GC-MS Analysis reconstitution->analysis end Data Interpretation (Enantiomer Ratio) analysis->end Logical Relationship of Derivatization and Separation cluster_analyte cluster_derivatization Derivatization Strategy cluster_separation Chiral Separation Outcome Analyte This compound (Polar, Non-volatile) Deriv1 Methyl Ester (Esterification) Analyte->Deriv1 Increases Volatility Deriv2 Acetate Methyl Ester (Esterification + Acetylation) Analyte->Deriv2 Increases Volatility Outcome1 Elution Order: S then R Deriv1->Outcome1 Observed on β-CD & γ-CD phases Outcome2 Elution Order: R then S Deriv1->Outcome2 Influences Deriv2->Outcome1 Influences Deriv2->Outcome2 Observed on γ-CD derivative phase

References

Synthesis of (R)-(-)-4-chloromandelic acid using a chiral resolution agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-4-chloromandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomerically pure form is often required to ensure the desired pharmacological activity and to minimize potential side effects associated with the other enantiomer. Chiral resolution is a widely employed method for separating racemic mixtures of chiral compounds. This application note details the synthesis of (R)-(-)-4-chloromandelic acid from its racemic mixture using chiral resolution agents. The protocols described herein utilize diastereomeric salt formation, a classical and effective method for obtaining enantiomerically pure compounds. This process involves the reaction of the racemic acid with a chiral base to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Data Summary

The following table summarizes the quantitative data from the chiral resolution of racemic 4-chloromandelic acid using two different chiral resolving agents: (R)-(+)-N-benzyl-1-phenylethylamine and (R)-(+)-1-(1-naphthyl)ethylamine.

Chiral Resolution AgentSolventMolar Ratio (Acid:Agent)Temperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-(+)-N-benzyl-1-phenylethylamineAbsolute Ethanol1:11581.8 (of diastereomeric salt)94.8 (d.e. of salt)
(R)-(+)-1-(1-naphthyl)ethylamineEthanol1:1.06Room Temp.42.299.5
(R)-(+)-1-(1-naphthyl)ethylamineMethanol1:1.15040.199.4

Experimental Protocols

Protocol 1: Chiral Resolution using (R)-(+)-N-benzyl-1-phenylethylamine

This protocol is based on the optimized conditions for the resolution of racemic this compound using (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA).[1]

Materials:

  • Racemic this compound

  • (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 18.7 g of racemic this compound in 300 mL of absolute ethanol.

  • Addition of Resolving Agent: Heat the solution to 55°C with stirring. To this solution, add 20.0 g of (R)-(+)-BPA.

  • Diastereomeric Salt Formation: Stir the mixture at reflux for 1 hour.

  • Crystallization: Cool the solution slowly to room temperature. A white solid, the less soluble diastereomeric salt ((R)-(-)-4-chloromandelic acid · (R)-(+)-BPA), will precipitate.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold absolute ethanol.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the obtained salt from a minimal amount of hot absolute ethanol.

  • Liberation of (R)-(-)-4-chloromandelic acid: Suspend the diastereomeric salt in water and add hydrochloric acid dropwise until the pH reaches 4.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(-)-4-chloromandelic acid.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or by measuring the specific rotation.

Protocol 2: Chiral Resolution using (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is adapted from a patented method for the preparation of (R)-(-)-4-chloromandelic acid.[2]

Materials:

  • Racemic this compound

  • (R)-(+)-1-(1-naphthyl)ethylamine

  • Methanol or Ethanol

  • Hydrochloric acid or Sulfuric acid

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolution and Salt Formation: In a 500 mL round-bottom flask, add 300 mL of ethanol and 18.7 g of racemic this compound. Heat the mixture to 55°C with stirring. Slowly add 20.0 g of (R)-(+)-1-(1-naphthyl)ethylamine.

  • Reaction and Crystallization: Reflux the mixture for 1.5 hours. Cool the solution to room temperature to allow the precipitation of the diastereomeric salt. For improved crystallization, the mixture can be cooled to 0°C.

  • Isolation of Crude Salt: Filter the white solid to obtain the crude (R)-(-)-4-chloromandelic acid · (R)-(+)-1-(1-naphthyl)ethylamine salt.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot methanol (e.g., 160 mL for 16.3 g of salt). Cool the solution to 0°C to recrystallize the purified diastereomeric salt. Filter to collect the refined salt.

  • Acidification: Dissolve the refined salt in approximately 200 mL of water. Acidify the solution by dropwise addition of 1M hydrochloric acid or sulfuric acid to a pH of 4.

  • Extraction: Extract the acidified solution with dichloromethane (3 x 50 mL) or ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product, (R)-(-)-4-chloromandelic acid.[2]

  • Analysis: Confirm the purity and determine the enantiomeric excess of the product by chiral HPLC and measure its specific rotation.

Visualizations

Chiral_Resolution_Workflow racemic_acid Racemic (R/S)-4-Chloromandelic Acid dissolution Dissolution in Solvent (e.g., Ethanol) racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((R)-Base) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation ((R,R) and (S,R) salts) dissolution->salt_formation crystallization Fractional Crystallization (Less soluble (R,R) salt precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Solid: Less Soluble (R,R)-Diastereomeric Salt filtration->less_soluble_salt mother_liquor Filtrate: More Soluble (S,R)-Diastereomeric Salt filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification agent_recovery Resolving Agent Recovery mother_liquor->agent_recovery extraction Extraction acidification->extraction final_product Pure (R)-(-)-4-Chloromandelic Acid extraction->final_product

Caption: Experimental workflow for the chiral resolution of this compound.

Logical_Relationship start Start: Racemic Mixture (R)- and (S)-4-Chloromandelic Acid add_agent Addition of a single enantiomer of a chiral resolving agent (e.g., (R)-Base) start->add_agent diastereomers Formation of two diastereomers: (R)-Acid-(R)-Base and (S)-Acid-(R)-Base add_agent->diastereomers solubility Diastereomers have different physical properties (e.g., solubility) diastereomers->solubility separation Separation based on solubility difference (Fractional Crystallization) solubility->separation removal Removal of the chiral resolving agent (Acidification) separation->removal end Result: Enantiomerically enriched (R)-4-Chloromandelic Acid removal->end

Caption: Logical steps in diastereomeric salt resolution.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 4-chloromandelic acid is a valuable chiral building block in the pharmaceutical and fine chemical industries. It serves as a key intermediate in the synthesis of various bioactive molecules, where the stereochemistry is crucial for therapeutic efficacy. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This application note provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic this compound, offering a practical guide for researchers in organic synthesis and drug development. Lipases, particularly from Candida antarctica and Pseudomonas cepacia, are widely recognized for their high enantioselectivity and stability in organic solvents, making them ideal biocatalysts for this transformation.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, a lipase. The lipase will selectively acylate one enantiomer of racemic this compound at a much faster rate than the other. This results in a mixture of one enantiomer as the acylated product and the other, unreacted enantiomer of this compound. The success of the resolution is determined by the enantioselectivity of the enzyme, which is quantified by the enantiomeric ratio (E). A high E value signifies a more efficient separation of the enantiomers.

Data Presentation

The efficiency of the enzymatic kinetic resolution of racemic this compound is evaluated by monitoring the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate and the product. The following tables summarize representative quantitative data for the lipase-catalyzed resolution of racemic this compound.

Table 1: Lipase-Catalyzed Transesterification of Racemic this compound

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
Lipase from Pseudomonas cepacia immobilized on UiO-67(Zr)Vinyl acetateMTBE5518~50>99>99
Lipase AKVinyl acetateToluene452448.598.296.7

Note: Data is compiled from various sources and represents optimized conditions. Actual results may vary based on specific experimental parameters.

Experimental Protocols

The following are detailed protocols for the enzymatic kinetic resolution of racemic this compound via transesterification.

Protocol 1: Kinetic Resolution of Racemic this compound using Immobilized Pseudomonas cepacia Lipase

Materials:

  • Racemic this compound

  • Immobilized Pseudomonas cepacia lipase (e.g., PCL@UiO-67(Zr))

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Chiral HPLC system for analysis

Procedure:

  • To a 10 mL screw-capped vial, add racemic this compound (20 mmol/L) and immobilized Pseudomonas cepacia lipase (30 mg).

  • Add 2 mL of MTBE to the vial.

  • Add vinyl acetate (120 mmol/L) to initiate the reaction.

  • Seal the vial and place it in a shaking incubator at 55°C and 500 rpm.

  • Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the conversion reaches approximately 50% (typically around 18 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the unreacted (S)-4-chloromandelic acid and the (R)-4-chloromandelic acid acetate, is then concentrated under reduced pressure.

  • The unreacted acid and the ester product can be separated by standard chromatographic techniques (e.g., column chromatography) or by acid-base extraction.

Protocol 2: Analytical Monitoring by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., CHIRALPAK series).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) is commonly used. The exact ratio should be optimized for the specific column and compounds.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample onto the chiral HPLC system.

  • Identify the peaks corresponding to the enantiomers of this compound and its acylated product based on their retention times (previously determined with standards).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

The following diagrams illustrate the workflow and the underlying principle of the enzymatic kinetic resolution of racemic this compound.

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Work-up Racemic_Acid Racemic this compound Reaction_Vessel Reaction at Controlled Temperature & Agitation Racemic_Acid->Reaction_Vessel Enzyme Immobilized Lipase Enzyme->Reaction_Vessel Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Monitoring Chiral HPLC Analysis Reaction_Vessel->Monitoring Aliquots Separation Separation of Product and Unreacted Substrate Reaction_Vessel->Separation Reaction Mixture Monitoring->Reaction_Vessel Continue until ~50% conversion Product Enantiopure Product Separation->Product Substrate Enantiopure Substrate Separation->Substrate

Caption: Workflow for the enzymatic kinetic resolution of this compound.

EKR_Principle cluster_products Reaction Products Racemic_Mix Racemic this compound ((R)- and (S)-enantiomers) Enzyme Lipase Racemic_Mix->Enzyme R_Ester (R)-4-Chloromandelic Acid Ester (Fast reacting enantiomer) Enzyme->R_Ester k_fast S_Acid (S)-4-Chloromandelic Acid (Slow reacting enantiomer) Enzyme->S_Acid k_slow (unreacted) Acyl_Donor Acyl Donor Acyl_Donor->Enzyme

Caption: Principle of lipase-catalyzed kinetic resolution of this compound.

Application Notes and Protocols: 4-Chloromandelic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the generation of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral molecules, such as 4-chloromandelic acid, play a crucial role in achieving enantiopurity. It is essential to distinguish between two key strategies in which such molecules are employed: as chiral auxiliaries and as chiral resolving agents.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is removed, having imparted its chirality to the product. In contrast, a chiral resolving agent is used to separate a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated.

While the use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, extensive research indicates that This compound primarily functions as a chiral resolving agent . Its application lies in the separation of racemic mixtures, particularly amines and alcohols, through the formation of diastereomeric salts. Furthermore, racemic this compound can itself be resolved to provide its pure enantiomers, which are valuable chiral building blocks.

These application notes provide detailed protocols and quantitative data for the use of this compound in its well-documented role as a chiral resolving agent.

Part 1: Resolution of Racemic this compound

The separation of racemic this compound into its (R) and (S) enantiomers is a critical step in utilizing it as a chiral building block or resolving agent. This is typically achieved by diastereomeric salt crystallization with a chiral amine.

Quantitative Data Summary: Resolution of (±)-4-Chloromandelic Acid
Resolving AgentSolventMolar Ratio (Acid:Amine)Temp. (°C)ResultReference
(R)-(+)-Benzyl-1-phenylethylamineAbsolute Ethanol1:115High efficiency resolution[1]
(R)-(+)-1-(1-Naphthyl)ethylamineMethanol or Ethanol1.0-2.0 (Amine:Acid)Not Specified(R)-(-)-4-chloromandelic acid obtained with high optical purity.[2]
LevetiracetamAcetonitrile1:0.82 (Acid:Levetiracetam)-15(S)-4-chloromandelic acid co-crystal with 88% optical purity.[3]
2-Chloro-N-carbobenzyloxy-L-valineDichloromethane/WaterNot Applicable (liquid-liquid extraction)23.7Separation factor (α) of 3.05 for (R)-4-ClMA.[4]
Experimental Protocols

Protocol 1.1: Resolution of (±)-4-Chloromandelic Acid using (R)-(+)-Benzyl-1-phenylethylamine [1]

This protocol details the diastereomeric salt crystallization of racemic this compound.

Materials:

  • (±)-4-Chloromandelic acid

  • (R)-(+)-Benzyl-1-phenylethylamine

  • Absolute Ethanol

  • Hydrochloric Acid (e.g., 1 M HCl)

  • Sodium Hydroxide (e.g., 1 M NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for crystallization, filtration, and extraction.

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in absolute ethanol (approximately 1.6 mL per 1 mmol of acid).

    • Add an equimolar amount (1:1 molar ratio) of (R)-(+)-benzyl-1-phenylethylamine to the solution.

    • Stir the mixture to ensure complete dissolution and salt formation.

  • Crystallization:

    • Allow the solution to cool gradually to 15 °C to induce crystallization of the less soluble diastereomeric salt.

    • The less soluble salt, (R)-4-chloromandelic acid-(R)-(+)-benzyl-1-phenylethylamine, will precipitate.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold absolute ethanol.

  • Liberation of the Enantiomer:

    • Suspend the collected diastereomeric salt crystals in water.

    • Acidify the suspension with hydrochloric acid to a low pH (e.g., pH 1-2) to protonate the amine and liberate the free carboxylic acid.

    • Extract the (R)-4-chloromandelic acid into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-4-chloromandelic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction contains the protonated (R)-(+)-benzyl-1-phenylethylamine.

    • Basify the aqueous layer with sodium hydroxide to deprotonate the amine.

    • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to recover the resolving agent.

Protocol 1.2: Resolution of (±)-4-Chloromandelic Acid via Co-crystallization with Levetiracetam [3]

This protocol describes an alternative resolution method based on the formation of enantiospecific co-crystals.

Materials:

  • (±)-4-Chloromandelic acid

  • Levetiracetam (LEV)

  • Acetonitrile

Procedure:

  • Preparation of the Solution:

    • Place 0.529 g (2.84 mmol) of (±)-4-chloromandelic acid into a vial with 2.2 mL of acetonitrile.

    • Heat the suspension to 80 °C with stirring for 1.5 hours.

    • Filter the hot solution to remove any undissolved solids.

    • Add 0.395 g (2.32 mmol) of levetiracetam to the filtrate and stir at reflux for 3 hours until all solids dissolve.

  • Co-crystallization:

    • Cool the solution slowly to room temperature.

    • Optionally, seed the solution with pre-prepared co-crystals.

    • Store the solution at -15 °C for 14 days to allow for co-crystal precipitation.

  • Isolation:

    • Collect the precipitated co-crystals (LEV-(S)-4-ClMA) by vacuum filtration.

    • Wash the crystals with a small amount of cold acetonitrile.

    • The resulting solid contains the (S)-enantiomer of this compound with high optical purity (up to 88%). The mother liquor will be enriched in the (R)-enantiomer.

Visualization of Resolution Workflow

G Workflow for Diastereomeric Salt Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic this compound ((R)-4-ClMA and (S)-4-ClMA) diastereomers Mixture of Diastereomeric Salts ((R,R)-Salt and (S,R)-Salt) racemate->diastereomers Reaction in Solvent resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->diastereomers crystallization Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (e.g., (R,R)-Salt, Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (e.g., (S,R)-Salt, in Solution) filtration->more_soluble acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more enantiomer_R Enantiopure (R)-4-ClMA acidification_less->enantiomer_R recovered_agent_1 Recovered Resolving Agent acidification_less->recovered_agent_1 enantiomer_S Enriched (S)-4-ClMA acidification_more->enantiomer_S recovered_agent_2 Recovered Resolving Agent acidification_more->recovered_agent_2

Caption: Workflow for the resolution of racemic this compound.

Part 2: this compound as a Resolving Agent for Racemic Compounds

Enantiomerically pure (R)- or (S)-4-chloromandelic acid can be used to resolve other racemic compounds, such as amines and alcohols, through the formation of diastereomeric salts.

Hypothetical Application: Resolution of a Racemic Amine

While specific protocols for using this compound to resolve a wide range of compounds are proprietary or scattered in literature, the general principles of diastereomeric salt resolution apply. The following is a generalized protocol.

Protocol 2.1: General Procedure for the Resolution of a Racemic Amine

Materials:

  • Racemic amine

  • Enantiomerically pure (R)- or (S)-4-chloromandelic acid

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures thereof)

  • Acid and Base for liberation and recovery steps.

Procedure:

  • Solvent Screening: Perform small-scale experiments with various solvents to identify one that provides good discrimination in the solubility of the two diastereomeric salts.

  • Salt Formation and Crystallization:

    • Dissolve the racemic amine in the chosen solvent.

    • Add 0.5 to 1.0 equivalents of the enantiopure this compound. The exact amount may need to be optimized.

    • Heat the mixture to ensure complete dissolution, then cool it slowly to induce crystallization.

  • Isolation and Purification:

    • Collect the precipitated diastereomeric salt by filtration.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiopure Amine:

    • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the this compound and liberate the free amine.

    • Extract the amine into an organic solvent.

    • The enantiomeric excess (ee) of the amine should be determined by a suitable method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Logical Pathway for Chirality Transfer

G Chirality Transfer via Resolution racemic_mix Racemic Mixture (e.g., R/S-Amine) diastereomeric_salts Diastereomeric Salt Mixture ((R-Amine, R-Acid) and (S-Amine, R-Acid)) racemic_mix->diastereomeric_salts resolving_agent Enantiopure Resolving Agent ((R)-4-Chloromandelic Acid) resolving_agent->diastereomeric_salts separation Physical Separation (Crystallization) diastereomeric_salts->separation separated_salts Separated Diastereomeric Salts separation->separated_salts liberation Chemical Liberation separated_salts->liberation enantiopure_products Enantiomerically Pure/Enriched Products ((R)-Amine and (S)-Amine) liberation->enantiopure_products recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Logical pathway of chirality transfer using a resolving agent.

Conclusion

This compound is a valuable tool in asymmetric synthesis, primarily functioning as a highly effective chiral resolving agent. The protocols provided herein detail established methods for the resolution of racemic this compound itself and offer a general framework for its application in resolving other racemic compounds. For researchers and professionals in drug development, mastering these resolution techniques is a key step toward the efficient production of enantiomerically pure active pharmaceutical ingredients. While its role as a covalently-bound chiral auxiliary is not documented, its utility in diastereomeric salt crystallization remains a robust and widely applicable strategy for achieving enantioseparation.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis and purification of 4-chloromandelic acid, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document covers methods for producing both racemic and enantiomerically pure forms of the acid, along with purification techniques to achieve high-purity standards suitable for drug development and other advanced applications.

Application Notes

The selection of a synthetic and purification strategy for this compound on a large scale depends on the desired final product: racemic or a specific enantiomer ((R) or (S)).

  • Racemic this compound Synthesis: For applications where a racemic mixture is acceptable, a straightforward chemical synthesis starting from 4-chlorobenzaldehyde is an economical choice. This method typically involves the formation of a cyanohydrin intermediate followed by hydrolysis.

  • Enantiomerically Pure this compound: The production of enantiomerically pure this compound is crucial for many pharmaceutical applications.[1] Two primary strategies are employed:

    • Chiral Resolution: This is a common industrial method that involves the separation of a racemic mixture. The protocol detailed below utilizes (R)-(+)-1-(1-naphthyl)ethylamine as a resolving agent to selectively crystallize one diastereomeric salt, from which the desired enantiomer is liberated.[2] This method is robust and allows for the recovery and recycling of the resolving agent, making it cost-effective for large-scale production.[2]

    • Enantioselective Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes to directly synthesize the desired enantiomer, often with high enantiomeric excess. A bienzymatic system using an (R)-oxynitrilase and a nitrilase can produce (R)-4-chloromandelic acid from 4-chlorobenzaldehyde.[3] This method avoids the need for a resolution step and often proceeds under mild reaction conditions.

  • Purification: Recrystallization is the primary method for purifying both racemic and enantiomerically pure this compound.[4] Careful control of solvent, temperature, and cooling rate is critical to achieving high chemical and optical purity.[4]

The following protocols provide detailed, step-by-step procedures for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Racemic this compound

This protocol describes the synthesis of racemic this compound from 4-chlorobenzaldehyde via a cyanohydrin intermediate.

Materials:

  • 4-Chlorobenzaldehyde

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Cyanohydrin Formation:

    • In a suitable reaction vessel equipped with a stirrer and cooling system, dissolve 4-chlorobenzaldehyde in diethyl ether.

    • Slowly add an aqueous solution of sodium cyanide to the stirred solution at a temperature maintained between 0-5 °C.

    • After the addition is complete, continue stirring for 2-3 hours at the same temperature.

    • Slowly add hydrochloric acid to the reaction mixture to neutralize the excess cyanide and facilitate the formation of the cyanohydrin.

  • Hydrolysis:

    • Separate the organic layer containing the 4-chloromandelonitrile.

    • Add the organic layer to a solution of concentrated hydrochloric acid.

    • Heat the mixture under reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • After completion of the hydrolysis, cool the reaction mixture to room temperature.

    • Extract the aqueous layer with diethyl ether to recover any remaining product.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude racemic this compound.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol details the resolution of racemic this compound to obtain (R)-(-)-4-chloromandelic acid using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.[2]

Materials:

  • Racemic this compound

  • (R)-(+)-1-(1-naphthyl)ethylamine

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a 500 mL round-bottomed flask, dissolve 18.7 g of racemic this compound in 400 mL of methanol with stirring and heating.[2]

    • At 50 °C, add 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine dropwise to the solution.[2]

    • After the addition, reflux the reaction mixture for 1.5 hours.[2]

    • Cool the solution to room temperature to allow for the precipitation of the less soluble diastereomeric salt.[2]

    • Filter the white solid to obtain the crude (R)-(-)-4-chloromandelic acid · (R)-(+)-1-(1-naphthyl)ethylamine salt.[2]

  • Recrystallization of the Diastereomeric Salt:

    • Recrystallize the crude salt from methanol or ethanol to improve the diastereomeric purity.

  • Liberation of (R)-(-)-4-Chloromandelic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add hydrochloric acid to adjust the pH to 1-2.

    • Extract the liberated (R)-(-)-4-chloromandelic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched acid.

  • Recovery of the Resolving Agent:

    • Combine the mother liquor from the initial crystallization and the aqueous layer from the acidification step.

    • Adjust the pH to basic (pH > 10) with sodium hydroxide solution.[2]

    • Extract the liberated (R)-(+)-1-(1-naphthyl)ethylamine with dichloromethane.[2]

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to recover the resolving agent.[2]

Protocol 3: Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization from an aqueous solution.[4]

Materials:

  • Crude this compound

  • Deionized Water

Procedure:

  • Dissolution:

    • In a reaction vessel, dissolve the crude this compound in deionized water by heating to 50-80 °C.[4]

  • Crystallization:

    • Cool the aqueous solution to 15-40 °C at a controlled cooling rate of approximately 20 °C/hour to induce crystallization.[4]

  • Isolation and Drying:

    • Collect the precipitated crystals by filtration (e.g., suction filtration).

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the purified crystals under reduced pressure.

Data Presentation

MethodKey ParameterReported ValueReference
Chiral Resolution Resolving Agent(R)-(+)-1-(1-naphthyl)ethylamine[2]
Molar Ratio (Acid:Agent)1.0 : 1.0 to 1.0 : 2.0[2]
SolventMethanol or Ethanol[2]
Resolving Agent Recovery95.0%[2]
Purification SolventWater[4]
Dissolution Temperature50-80 °C[4]
Crystallization Temperature15-40 °C[4]
Cooling Rate20 °C/hour[4]

Visualizations

Logical Workflow for Synthesis and Purification

Workflow for this compound Overall Workflow for this compound Production cluster_synthesis Synthesis cluster_purification Purification / Resolution cluster_product Final Product Start Start Racemic Synthesis Racemic Synthesis Start->Racemic Synthesis Chemical Route Enzymatic Synthesis Enzymatic Synthesis Start->Enzymatic Synthesis Biocatalytic Route Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution Recrystallization Recrystallization Racemic Synthesis->Recrystallization Enzymatic Synthesis->Recrystallization Chiral Resolution->Recrystallization Racemic 4-CMA Racemic 4-CMA Recrystallization->Racemic 4-CMA Enantiopure 4-CMA Enantiopure 4-CMA Recrystallization->Enantiopure 4-CMA Recrystallization->Enantiopure 4-CMA

Caption: Overall workflow for this compound production.

Chiral Resolution Pathway

Chiral Resolution Pathway Chiral Resolution of this compound Racemic_4_CMA Racemic this compound Salt_Formation Diastereomeric Salt Formation in Alcohol Racemic_4_CMA->Salt_Formation Resolving_Agent (R)-(+)-1-(1-naphthyl)ethylamine Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Salt ((R)-Acid Salt) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt ((S)-Acid Salt in Mother Liquor) Crystallization->More_Soluble_Salt Acidification_R Acidification (HCl) Less_Soluble_Salt->Acidification_R Basification_S Basification (NaOH) of Mother Liquor More_Soluble_Salt->Basification_S Enantiopure_R_CMA (R)-(-)-4-Chloromandelic Acid Acidification_R->Enantiopure_R_CMA Recovered_Agent_R Recovered Resolving Agent Acidification_R->Recovered_Agent_R Recovered_Agent_S Recovered Resolving Agent Basification_S->Recovered_Agent_S

Caption: Chiral resolution of this compound.

Enzymatic Synthesis Pathway

Enzymatic Synthesis Pathway Enzymatic Synthesis of (R)-4-Chloromandelic Acid Start 4-Chlorobenzaldehyde + HCN Oxynitrilase (R)-Oxynitrilase Start->Oxynitrilase Cyanohydrin (R)-4-Chloromandelonitrile Oxynitrilase->Cyanohydrin Nitrilase Nitrilase Cyanohydrin->Nitrilase Product (R)-4-Chloromandelic Acid Nitrilase->Product

Caption: Enzymatic synthesis of (R)-4-Chloromandelic Acid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the diastereomeric salt crystallization of 4-chloromandelic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for this compound?

A1: Several chiral resolving agents have been successfully used for the diastereomeric resolution of this compound. Some of the most common agents include:

  • (R)-(+)-benzyl-1-phenylethylamine (BPA) : This is a highly effective resolving agent for this compound, often yielding high diastereomeric excess.[1][2][3]

  • (R)-phenylethylamine : This is another commonly used resolving agent for the crystallization of p-chloromandelic acid.[4]

  • Levetiracetam (LEV) : LEV can be used as a resolving agent through enantiospecific co-crystallization with this compound.[5][6]

  • (R)-(+)-1-(1-naphthyl)ethylamine : This agent is also effective for the resolution of this compound.

The choice of resolving agent is crucial and often requires screening to find the most effective one for a specific set of experimental conditions.[7][8]

Q2: How do I choose the optimal solvent for the crystallization?

A2: Solvent selection is a critical parameter that significantly influences the success of diastereomeric salt crystallization. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. For the resolution of this compound with (R)-(+)-benzyl-1-phenylethylamine (BPA), absolute ethanol has been identified as an effective solvent.[1][3][9] Methanol and acetonitrile have also been used in the resolution of mandelic acid derivatives.[5][6][10] A solvent screening process is highly recommended to identify the optimal solvent for your specific resolving agent and conditions.[8][11]

Q3: What is the recommended molar ratio of this compound to the resolving agent?

A3: The optimal molar ratio of this compound to the resolving agent is often 1:1.[1][3][9] However, it is advisable to investigate the effect of varying the molar ratio as part of the optimization process. In some cases, using a slight excess of one component or less than one equivalent of the resolving agent can improve separation efficiency.[12][13]

Q4: What are the key parameters to control during the crystallization process?

A4: Besides the choice of resolving agent, solvent, and molar ratio, other critical parameters to control include:

  • Temperature : The crystallization and filtration temperatures play a crucial role. For the resolution of this compound with (R)-(+)-benzyl-1-phenylethylamine in ethanol, a filtration temperature of 15°C was found to be optimal.[1][2][3]

  • Cooling Rate : A slow and controlled cooling rate is generally preferred to promote the growth of high-purity crystals and prevent the rapid precipitation of impurities or the other diastereomer.[12]

  • Agitation : Proper stirring is necessary to ensure homogeneity during salt formation and to facilitate controlled crystallization.

  • Concentration : The concentration of the reactants in the solvent is a key factor. For the resolution of this compound with BPA, an optimal amount of 1.6 mL of absolute ethanol per 1 mmol of the acid has been reported.[1][3][9]

Troubleshooting Guides

Problem 1: No Crystals Form (Oiling Out)

Q: My experiment resulted in an oil or a gum-like substance instead of crystals. What should I do?

A: "Oiling out" is a common issue where the diastereomeric salt separates from the solution as a liquid phase rather than a solid. Here are the potential causes and solutions:

Possible CauseSuggested Solution(s)
Supersaturation is too high The solution may be too concentrated. Try diluting the solution with more of the chosen solvent.[11][12]
Inappropriate solvent The diastereomeric salt may be too soluble in the chosen solvent. Experiment with a different solvent or a mixture of solvents. The gradual addition of an "anti-solvent" (a solvent in which the salt is less soluble) can also induce crystallization.[11][12]
High temperature The crystallization temperature might be too high. Try lowering the final crystallization temperature.
Presence of impurities Impurities can inhibit crystal nucleation. Ensure that both the racemic this compound and the resolving agent are of high purity.[12]
Problem 2: Low Yield of the Desired Diastereomeric Salt

Q: I obtained crystals, but the yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of the desired diastereomeric salt remains in the mother liquor. Consider the following troubleshooting steps:

Possible CauseSuggested Solution(s)
Suboptimal solvent choice The desired salt may still have significant solubility in the chosen solvent. Screen for other solvents that may further decrease the solubility of the target diastereomer.[8]
Incomplete crystallization The crystallization process may not have reached equilibrium. Allow for a longer crystallization time or consider a slurry aging step.[12]
Suboptimal temperature The final crystallization temperature might be too high. Experiment with lower temperatures to maximize precipitation.[9]
Premature filtration Ensure that crystallization is complete before filtering. This can be monitored by checking the concentration of the solute in the mother liquor over time.[12]
Problem 3: Low Diastereomeric Excess (d.e.)

Q: The obtained crystals have a low diastereomeric purity. How can I improve the d.e.?

A: Low diastereomeric excess suggests that the undesired diastereomer is co-precipitating with the desired one. Here are some strategies to enhance the purity:

Possible CauseSuggested Solution(s)
Ineffective resolving agent The chosen resolving agent may not provide sufficient discrimination between the two enantiomers. It may be necessary to screen for a more effective resolving agent.[12]
Rapid crystallization Fast crystal growth can trap the more soluble diastereomer within the crystal lattice. Employ a slower cooling rate to allow for the formation of more ordered, purer crystals.[12]
Formation of a solid solution In some cases, the two diastereomers can co-crystallize to form a solid solution, which is difficult to separate by simple crystallization.[11][12] If this is suspected, trying a different resolving agent or solvent system is the best approach.[11]
Insufficient purification A single crystallization step may not be enough to achieve high purity. Recrystallization of the obtained diastereomeric salt is a common and effective method to improve the diastereomeric excess.[10]

Data Presentation

Table 1: Optimal Conditions for the Resolution of this compound with (R)-(+)-Benzyl-1-Phenylethylamine (BPA) [1][2][3]

ParameterOptimal Condition
Resolving Agent (R)-(+)-Benzyl-1-Phenylethylamine (BPA)
Solvent Absolute Ethanol
Molar Ratio (4-ClMA:BPA) 1:1
Solvent Amount 1.6 mL / 1 mmol 4-ClMA
Filtration Temperature 15 °C

Table 2: Thermophysical Properties of the Diastereomeric Salts of this compound and (R)-(+)-Benzyl-1-Phenylethylamine (BPA) [1]

PropertyLess Soluble Salt ((R)-4-ClMA · (R)-BPA)More Soluble Salt ((S)-4-ClMA · (R)-BPA)
Melting Point 166.3 °C132.0 °C
Heat of Fusion 57.41 kJ/mol52.58 kJ/mol
Solubility in Ethanol ( g/100g at 20°C) 1.474.82

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound using (R)-(+)-Benzyl-1-Phenylethylamine (BPA)

This protocol is based on the optimized conditions reported for the resolution of racemic this compound.[1][3][9]

Materials:

  • Racemic this compound (4-ClMA)

  • (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)

  • Absolute Ethanol

  • Standard laboratory glassware (e.g., Erlenmeyer flask, magnetic stirrer, stir bar)

  • Heating and stirring apparatus (e.g., magnetic stir plate with heating)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Apparatus for drying under vacuum

Procedure:

  • Dissolution: In a suitable flask equipped with a magnetic stir bar, dissolve 1.0 mmol of racemic this compound in 1.6 mL of absolute ethanol.

  • Addition of Resolving Agent: While stirring, add 1.0 mmol of (R)-(+)-benzyl-1-phenylethylamine to the solution.

  • Salt Formation and Crystallization: Continue stirring the mixture. The less soluble diastereomeric salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, will begin to precipitate.

  • Cooling and Filtration: Slowly cool the mixture to 15°C and continue to stir to ensure complete crystallization. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined using techniques such as chiral HPLC or by measuring the specific rotation.

  • Liberation of the Enantiomer: The resolved (R)-(-)-4-chloromandelic acid can be liberated from the diastereomeric salt by treatment with a suitable acid (e.g., HCl) followed by extraction with an organic solvent.

Visualizations

G Experimental Workflow for Diastereomeric Salt Crystallization cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Analysis cluster_3 Enantiomer Liberation A Dissolve Racemic This compound in Ethanol B Add (R)-(+)-Benzyl-1-Phenylethylamine (1:1 molar ratio) A->B C Stir Mixture (Precipitation of Less Soluble Salt) B->C D Cool to 15°C C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Crystals Under Vacuum F->G H Analyze Yield, m.p., and d.e. G->H I Treat Salt with Acid H->I J Extract Pure Enantiomer I->J

Caption: Experimental workflow for the diastereomeric salt crystallization of this compound.

G Troubleshooting Logic for Diastereomeric Crystallization Start Experiment Start Q1 Crystals Formed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Oiling Out) Q1->A1_No Q2 Acceptable Yield? A1_Yes->Q2 Troubleshoot_Oil Troubleshoot Oiling Out: - Decrease Concentration - Change Solvent - Lower Temperature - Check Purity A1_No->Troubleshoot_Oil A2_Yes Yes Q2->A2_Yes A2_No No (Low Yield) Q2->A2_No Q3 High d.e.? A2_Yes->Q3 Troubleshoot_Yield Troubleshoot Low Yield: - Optimize Solvent - Increase Crystallization Time - Lower Temperature A2_No->Troubleshoot_Yield A3_Yes Yes Q3->A3_Yes A3_No No (Low d.e.) Q3->A3_No Success Successful Resolution A3_Yes->Success Troubleshoot_DE Troubleshoot Low d.e.: - Recrystallize - Slow Cooling Rate - Screen Resolving Agents A3_No->Troubleshoot_DE

Caption: A decision tree for troubleshooting common issues in diastereomeric salt crystallization.

References

Troubleshooting low yield in 4-Chloromandelic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to low yields in the synthesis of this compound, particularly through the common synthetic route involving the formation of a cyanohydrin from 4-chlorobenzaldehyde, followed by hydrolysis.

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low overall yield can stem from issues in either of the two main stages of the synthesis: the formation of 4-chloromandelonitrile (the cyanohydrin intermediate) or its subsequent hydrolysis to this compound. Inefficient purification can also contribute significantly to product loss. A systematic approach to troubleshooting involves evaluating each step independently.

Q2: I suspect a problem in the first step, the formation of 4-chloromandelonitrile from 4-chlorobenzaldehyde. What factors could be leading to a low yield of the intermediate?

Several factors can adversely affect the formation of the cyanohydrin intermediate:

  • Purity of 4-chlorobenzaldehyde: The starting aldehyde must be pure and free from the corresponding carboxylic acid (4-chlorobenzoic acid), which can form upon exposure to air. The presence of acidic impurities can interfere with the cyanide addition.

  • Reaction Temperature: The reaction is exothermic. If the temperature is not adequately controlled and rises too high, it can promote side reactions. For many cyanohydrin formations, maintaining a temperature at or below room temperature is crucial. For instance, some cyanohydrin syntheses are conducted between 10°C and 20°C to manage the exotherm and minimize side reactions.[1]

  • pH of the Reaction Mixture: The addition of cyanide to an aldehyde is base-catalyzed. The reaction requires a slightly basic medium to ensure a sufficient concentration of the cyanide anion (CN⁻), which is the active nucleophile. If the solution is too acidic, the concentration of free cyanide will be too low. Conversely, if the pH is too high, it can promote the self-condensation of the aldehyde (an aldol-type reaction) as a competing side reaction.

  • Rate of Reagent Addition: Slow and controlled addition of the cyanide source is important to manage the reaction's exotherm and prevent localized high concentrations of reactants, which can lead to side product formation.

Q3: I am observing the formation of a significant amount of byproducts during the cyanohydrin formation step. What are these byproducts and how can I avoid them?

A common side reaction, especially with aromatic aldehydes like 4-chlorobenzaldehyde, is the benzoin condensation, where two aldehyde molecules react in the presence of cyanide to form a 2-hydroxyketone.[2] To minimize this, ensure a molar excess of the cyanide source and maintain a controlled, lower temperature. Another potential issue is the formation of an acetal of 4-chlorobenzaldehyde and 4-chloromandelonitrile, which can reduce the yield of the desired intermediate.[3] Prompt hydrolysis of the mandelonitrile after its formation is recommended to avoid this.[3]

Q4: The hydrolysis of 4-chloromandelonitrile to this compound seems to be the problematic step in my synthesis, with low conversion rates. How can I improve this?

The hydrolysis of the nitrile group to a carboxylic acid is a critical step that can be inefficient if not properly controlled.

  • Choice of Hydrolysis Conditions (Acidic vs. Alkaline):

    • Acidic Hydrolysis: Heating the nitrile with a strong acid like concentrated hydrochloric acid is a common method.[4] However, excessively high temperatures can lead to degradation and the formation of colored byproducts.[3][5] Room temperature hydrolysis with a strong acid can result in higher yields, although it may require a longer reaction time.[6]

    • Alkaline Hydrolysis: Using a base like sodium hydroxide will initially produce the sodium salt of the carboxylic acid.[4] An acidic workup is then required to protonate the carboxylate and obtain the final product.[4] This method can sometimes be milder and avoid the formation of dark-colored impurities associated with strong acid hydrolysis at high temperatures.

  • Incomplete Hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction may stop at the 4-chloromandelamide stage, thus reducing the yield of the final carboxylic acid.

  • Reaction Temperature: While heating is often necessary to drive the hydrolysis, excessive heat can lead to decomposition and side reactions, resulting in a lower yield and reduced purity.[5] Refluxing is a common technique, but the temperature should be carefully controlled.

Q5: I am losing a significant amount of product during the final purification and crystallization step. What can I do to improve my recovery?

Purification, typically by crystallization, is a step where substantial product loss can occur.

  • Choice of Crystallization Solvent: The choice of solvent is critical. A good solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures. Benzene has been reported as a suitable recrystallization solvent.[6] The use of polar versus non-polar solvents can also influence whether a racemic compound or a conglomerate crystallizes, which can be a factor in chiral resolutions.[7]

  • "Oiling Out": If the product separates as an oil instead of crystals, it is often due to the solution being supersaturated at a temperature above the melting point of the solid or the presence of significant impurities. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation level, and then allowing it to cool more slowly.

  • Rapid Crystallization: Allowing the solution to cool too quickly can lead to the formation of small, impure crystals that trap solvent and impurities. Gradual cooling is recommended to allow for the growth of larger, purer crystals.

  • Washing the Crystals: When washing the filtered crystals, use a small amount of ice-cold solvent to minimize the dissolution of the product.

Data Presentation

Table 1: Effect of Hydrolysis Conditions on Mandelic Acid Yield

EntryAcidTemperaturePurification MethodYield (%)
1H₂SO₄ (dilute)RefluxExtraction (EtOAc)20
2HCl (12 mol L⁻¹)80 °CExtraction (Et₂O)41
3HCl (12 mol L⁻¹)Room Temp.Extraction (Et₂O)41
4HCl (12 mol L⁻¹)Room Temp.Solvent Evaporation & Recrystallization74

Data adapted from a study on mandelic acid synthesis, demonstrating the significant impact of the purification method on the isolated yield.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chlorobenzaldehyde

This protocol is adapted from established procedures for mandelic acid synthesis.[3]

Step 1: Formation of 4-Chloromandelonitrile

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide (NaCN) in water in a flask equipped with a mechanical stirrer and cooled in an ice bath.

  • To this solution, add 4-chlorobenzaldehyde.

  • Slowly add a saturated solution of sodium bisulfite (NaHSO₃) to the stirred mixture while maintaining a low temperature with the ice bath.

  • Continue stirring for several hours at room temperature.

  • The oily layer of 4-chloromandelonitrile is then separated from the aqueous layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., benzene or diethyl ether) to recover any dissolved product.

  • Combine the organic extracts with the initial oily layer.

Step 2: Hydrolysis of 4-Chloromandelonitrile to this compound

  • Immediately add the crude 4-chloromandelonitrile to concentrated hydrochloric acid.

  • Allow the mixture to stand at room temperature for approximately 12 hours, or gently heat under reflux for a shorter period (note: heating may lead to darker-colored products).[3]

  • After the hydrolysis is complete, the excess hydrochloric acid and water are removed by heating on a steam bath.

  • The resulting solid residue is a mixture of this compound and ammonium chloride.

Step 3: Purification of this compound

  • The crude solid mixture is washed with a cold, non-polar solvent like benzene to remove colored impurities.

  • The this compound is then separated from the ammonium chloride by extraction with a hot solvent in which this compound is soluble but ammonium chloride is not, such as hot benzene.[3] Alternatively, the mixture can be dissolved in water and the this compound extracted with an organic solvent like diethyl ether.

  • The solvent is evaporated, and the crude this compound is recrystallized from a suitable solvent (e.g., benzene) to yield the pure product.

Visualizations

Troubleshooting_Low_Yield cluster_synthesis This compound Synthesis cluster_step1_issues Cyanohydrin Formation Issues cluster_step2_issues Hydrolysis Issues cluster_step3_issues Purification Issues Start Low Yield of This compound Step1 Step 1: Cyanohydrin Formation (4-Chlorobenzaldehyde -> 4-Chloromandelonitrile) Start->Step1 Investigate Step2 Step 2: Hydrolysis (4-Chloromandelonitrile -> this compound) Start->Step2 Investigate Step3 Step 3: Purification (Crystallization) Start->Step3 Investigate ImpureReactant Impure 4-Chlorobenzaldehyde Step1->ImpureReactant HighTemp High Reaction Temperature Step1->HighTemp IncorrectpH Incorrect pH Step1->IncorrectpH SideReactions Side Reactions (e.g., Benzoin Condensation) Step1->SideReactions IncompleteHydrolysis Incomplete Hydrolysis (Amide Intermediate) Step2->IncompleteHydrolysis HarshConditions Harsh Hydrolysis Conditions (Decomposition) Step2->HarshConditions WrongSolvent Incorrect Crystallization Solvent Step3->WrongSolvent FastCooling Rapid Cooling Step3->FastCooling OilingOut Product 'Oiling Out' Step3->OilingOut

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Synthesis_Workflow cluster_workflow Synthetic Workflow for this compound Reactant 4-Chlorobenzaldehyde + NaCN/NaHSO₃ Intermediate 4-Chloromandelonitrile (Crude Cyanohydrin) Reactant->Intermediate Step 1 Hydrolysis Acid or Base Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Step 2 CrudeProduct Crude this compound (with NH₄Cl) Hydrolysis->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification Step 3 FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

Identifying and minimizing by-products in 4-Chloromandelic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 4-Chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary laboratory and industrial scale synthesis routes for this compound are:

  • From 4-Chlorobenzaldehyde: This involves the formation of a cyanohydrin intermediate (4-chloromandelonitrile) followed by its hydrolysis.

  • From 4-Chloroacetophenone: This route proceeds via α-dihalogenation of the ketone followed by hydrolysis of the resulting dihalo-intermediate.

Q2: What are the typical by-products I can expect in the synthesis of this compound?

A2: The by-products largely depend on the synthetic route chosen.

  • Via 4-Chlorobenzaldehyde: Common impurities include unreacted 4-chlorobenzaldehyde, 4-chlorobenzoic acid, and a dimeric by-product of this compound.

  • Via 4-Chloroacetophenone: Potential by-products include mono- and tri-halogenated 4-chloroacetophenone, unreacted starting material, and polymeric or degradation products often described as "sludge" or colored materials.[1]

Q3: How can I detect and quantify the main by-products?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both detecting and quantifying this compound and its common by-products. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress. Gas Chromatography (GC) may also be employed, potentially after derivatization of the non-volatile carboxylic acid.

Q4: Is the formation of a dimer of this compound a significant issue?

A4: Yes, the formation of a dimeric impurity can be a notable problem, particularly in syntheses involving the hydrolysis of 4-chloromandelonitrile. This by-product can complicate purification and reduce the overall yield of the desired product.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-Chlorobenzaldehyde in the Final Product
  • Symptom: A peak corresponding to 4-chlorobenzaldehyde is observed in the HPLC or GC analysis of the purified product.

  • Potential Cause 1: Incomplete formation of the cyanohydrin intermediate.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reaction time for the cyanohydrin formation step.

    • Optimize Stoichiometry: Ensure a slight excess of the cyanide reagent is used.

    • Temperature Control: Maintain the recommended temperature for the reaction, as cyanohydrin formation is often exothermic.

  • Potential Cause 2: Inefficient purification.

  • Troubleshooting Steps:

    • Recrystallization: Perform an additional recrystallization step.

    • Solvent Selection: Choose a solvent system for recrystallization where 4-chlorobenzaldehyde has high solubility and this compound has low solubility at low temperatures.

Issue 2: High Levels of 4-Chlorobenzoic Acid as a By-product
  • Symptom: A significant peak for 4-chlorobenzoic acid is detected in the analytical chromatogram.

  • Potential Cause 1: Oxidation of 4-chlorobenzaldehyde (starting material).

  • Troubleshooting Steps:

    • Use High-Purity Starting Material: Ensure the 4-chlorobenzaldehyde used is free from significant amounts of 4-chlorobenzoic acid.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Potential Cause 2: Harsh hydrolysis conditions.

  • Troubleshooting Steps:

    • Milder Hydrolysis Conditions: If using strong acid or base for hydrolysis, consider using milder conditions (e.g., lower temperature, shorter reaction time, or a weaker acid/base).

    • Enzymatic Hydrolysis: Explore the use of a nitrilase enzyme for the hydrolysis of 4-chloromandelonitrile, which can offer higher selectivity and milder reaction conditions.[2]

Issue 3: Formation of Colored Impurities or "Sludge"
  • Symptom: The crude product is discolored (e.g., yellow, brown) or contains insoluble, tar-like material. This is more common in the synthesis from 4-chloroacetophenone.[1]

  • Potential Cause: Side reactions and polymerization at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: It is crucial to maintain the reaction temperature within the recommended range. Use an ice bath to control exothermic reactions.[1]

    • Controlled Reagent Addition: Add reagents dropwise to manage the reaction rate and heat generation.

    • Purification: Use activated carbon (charcoal) treatment during recrystallization to remove colored impurities.

Quantitative Data Summary

ParameterRoute 1: From 4-ChlorobenzaldehydeRoute 2: From 4-ChloroacetophenoneReference
Starting Material 4-Chlorobenzaldehyde4-ChloroacetophenoneN/A
Key Intermediate 4-Chloromandelonitrile2,2-dihalo-1-(4-chlorophenyl)ethanoneN/A
Typical Yield Can be high, depending on hydrolysis method~54% (for the analogous p-chloro compound)[1]
Common By-products 4-Chlorobenzoic acid, Dimer of this compound, Unreacted 4-chlorobenzaldehydeMono- and tri-halogenated 4-chloroacetophenone, Polymeric/colored materials[1]
Key Reaction Conditions Cyanohydrin formation followed by hydrolysis (acidic, basic, or enzymatic)α-dihalogenation followed by hydrolysis[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloroacetophenone (Adapted from a similar procedure for the bromo-analogue)
  • α,α-Dichlorination of 4-Chloroacetophenone:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 4-chloroacetophenone in a suitable solvent such as glacial acetic acid.

    • Cool the solution to the recommended temperature (e.g., 20°C).

    • Slowly add a solution of a chlorinating agent (e.g., sulfuryl chloride or chlorine gas in the same solvent) dropwise while stirring and maintaining the temperature.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Hydrolysis:

    • Transfer the reaction mixture containing the α,α-dichloro-4-chloroacetophenone to a separate vessel.

    • Slowly add a chilled aqueous solution of a strong base (e.g., sodium hydroxide) while vigorously stirring and maintaining a low temperature (below 10°C) with an ice bath.

    • After the addition is complete, allow the mixture to stir for several hours, monitoring the hydrolysis by TLC or HPLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any insoluble material.

    • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., benzene or a mixture of ethyl acetate and hexanes) to yield pure this compound.

Visualizations

experimental_workflow cluster_route1 Route 1: From 4-Chlorobenzaldehyde cluster_route2 Route 2: From 4-Chloroacetophenone cluster_purification Purification start1 4-Chlorobenzaldehyde step1_1 Cyanohydrin Formation (+ NaCN/HCN) start1->step1_1 intermediate1 4-Chloromandelonitrile step1_1->intermediate1 step1_2 Hydrolysis (Acidic, Basic, or Enzymatic) intermediate1->step1_2 product1 Crude this compound step1_2->product1 crude_product Crude Product product1->crude_product start2 4-Chloroacetophenone step2_1 α,α-Dihalogenation start2->step2_1 intermediate2 α,α-Dihalo Intermediate step2_1->intermediate2 step2_2 Hydrolysis intermediate2->step2_2 product2 Crude this compound step2_2->product2 product2->crude_product purification_step Recrystallization / Chromatography crude_product->purification_step final_product Pure this compound purification_step->final_product

Caption: Synthetic Routes to this compound.

troubleshooting_byproducts cluster_synthesis Synthesis Stage cluster_byproducts Potential By-products cluster_minimization Minimization Strategies start 4-Chlorobenzaldehyde Synthesis unreacted_sm Unreacted Starting Material start->unreacted_sm oxidized_product 4-Chlorobenzoic Acid start->oxidized_product hydrolysis Hydrolysis of Intermediate dimer Dimer hydrolysis->dimer colored_impurities Colored/Polymeric Impurities hydrolysis->colored_impurities inc_rxn_time Increase Reaction Time unreacted_sm->inc_rxn_time optimize_stoich Optimize Stoichiometry unreacted_sm->optimize_stoich inert_atm Use Inert Atmosphere oxidized_product->inert_atm mild_cond Use Milder Conditions oxidized_product->mild_cond dimer->mild_cond enzymatic Enzymatic Hydrolysis dimer->enzymatic temp_control Strict Temperature Control colored_impurities->temp_control

Caption: Troubleshooting By-product Formation.

References

Technical Support Center: 4-Chloromandelic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 4-Chloromandelic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: Peak tailing is a distortion where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a problem.[3] This asymmetry can negatively impact the accuracy of peak integration and the resolution between adjacent peaks.[1][2]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: For an acidic compound like this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3] Key causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on the silica-based column packing.

  • Mobile Phase pH Issues: If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2][3]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample path and cause tailing.[4]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to peak broadening.[5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. The predicted pKa of this compound is approximately 3.14.[2] To achieve sharp, symmetrical peaks, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[6] For this compound, a mobile phase pH of around 2.5 to 3.0 is recommended to ensure the compound is in its un-ionized form, minimizing secondary interactions with the stationary phase.[3]

Q4: What type of HPLC column is best for analyzing this compound to minimize peak tailing?

A4: A C18 reversed-phase column is a common choice for the analysis of mandelic acid and its derivatives. To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is end-capped.[4] End-capping chemically neutralizes most of the residual silanol groups on the silica surface, reducing their potential for unwanted interactions with acidic analytes.[4]

Q5: Can the sample solvent cause peak tailing?

A5: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to band broadening and peak distortion.[5] It is always best to dissolve the sample in the mobile phase itself whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.[5]

Troubleshooting Guide: HPLC Peak Tailing for this compound

The following table summarizes common causes of peak tailing during the analysis of this compound and provides corresponding solutions.

Potential Cause Symptoms Recommended Solution Quantitative Parameters/Notes
Inappropriate Mobile Phase pH Tailing or broad peaks, shifting retention times.Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound.pKa of this compound ≈ 3.14.[2] Recommended mobile phase pH: 2.5 - 3.0.[3] Use a buffer like phosphate or formate at 10-25 mM to maintain a stable pH.[3]
Secondary Silanol Interactions Tailing peaks, especially on older or non-end-capped columns.Use a modern, end-capped C18 column. Consider adding a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%).[6][7]TFA can help to mask residual silanol groups.
Column Overload Peaks show fronting or tailing as sample concentration increases.Reduce the injection volume or dilute the sample.Try reducing the injection volume by half to see if peak shape improves.
Column Contamination or Degradation All peaks in the chromatogram show tailing, and backpressure may have increased.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If the problem persists, replace the column.[3]Follow the column manufacturer's guidelines for cleaning and regeneration.
Extra-Column Volume Broadening of all peaks, especially those that elute early.Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3]Use tubing with a smaller internal diameter (e.g., 0.12 mm).
Sample Solvent Mismatch Distorted or split peaks.Dissolve the sample in the mobile phase. If a stronger solvent is needed, inject the smallest possible volume.[5]The sample solvent should ideally be weaker than or the same as the mobile phase.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to achieve good peak shape.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation if necessary)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Prepare the aqueous portion of the mobile phase by adding a small amount of acid to water to adjust the pH to approximately 2.5. For example, a mixture of acetonitrile and water with 0.1% phosphoric acid or TFA can be used.[7][8]

  • A common mobile phase composition to start with is a mixture of acetonitrile and the acidified water (e.g., 50:50 v/v).[8]

  • Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a solvent compatible with the mobile phase (e.g., methanol).

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (with acid to adjust pH to ~2.5), isocratic elution. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (or ambient)

  • Detection Wavelength: 210 nm[7]

  • Injection Volume: 10 µL

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples.

  • Record the chromatograms and analyze the peak shape and retention time.

7. System Suitability:

  • Before running samples, inject a standard solution multiple times to ensure the system is stable.

  • The tailing factor for the this compound peak should ideally be ≤ 1.2.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing issues with this compound.

HPLC_Troubleshooting Start Peak Tailing Observed for This compound Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Column_Overload Reduce Sample Concentration/ Injection Volume Check_All_Peaks->Check_Column_Overload Yes Evaluate_Mobile_Phase Evaluate Mobile Phase Check_All_Peaks->Evaluate_Mobile_Phase No Improved_Overload Peak Shape Improves? Check_Column_Overload->Improved_Overload Overload_Issue Column Overload was the issue. Optimize sample load. Improved_Overload->Overload_Issue Yes Check_Frit_Void Check for Blocked Frit/ Column Void Improved_Overload->Check_Frit_Void No End Peak Shape Optimized Overload_Issue->End Flush_Column Flush or replace column Check_Frit_Void->Flush_Column Check_pH Is pH ~2.5-3.0? Evaluate_Mobile_Phase->Check_pH Adjust_pH Adjust pH and/or add buffer Check_pH->Adjust_pH No Check_Solvent_Strength Is solvent strength appropriate? Check_pH->Check_Solvent_Strength Yes Adjust_pH->End Adjust_Solvent Adjust organic solvent % Check_Solvent_Strength->Adjust_Solvent No Evaluate_Column Evaluate Column Check_Solvent_Strength->Evaluate_Column Yes Adjust_Solvent->End Is_Endcapped Is column end-capped? Evaluate_Column->Is_Endcapped Use_Endcapped Use end-capped column Is_Endcapped->Use_Endcapped No Check_Extra_Column Check for Extra-Column Effects (tubing, fittings) Is_Endcapped->Check_Extra_Column Yes Use_Endcapped->End Flush_Column->End Check_Extra_Column->Flush_Column

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Chiral HPLC Separation of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of 4-Chloromandelic acid enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: For acidic compounds like this compound, several types of CSPs have shown success. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are a common starting point. Columns such as CHIRALPAK® IC or Chiralcel® OD-H are frequently used.[1][2] Additionally, anion-exchange phases like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and can provide excellent enantioselectivity.[3] Another approach involves using a reversed-phase column (like a C18) with a chiral mobile phase additive, such as a substituted β-cyclodextrin.[4]

Q2: What is a typical starting mobile phase for this separation?

A2: The choice of mobile phase is highly dependent on the stationary phase.

  • For Polysaccharide CSPs (Normal Phase): A common starting point is a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol.[1][5] A typical ratio is 90:10 (n-hexane:isopropanol). Since this compound is acidic, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial for good peak shape and resolution.[1][6]

  • For Anion-Exchange CSPs: These columns typically use polar organic mobile phases, such as methanol, often with weakly acidic additives to facilitate the ion-exchange mechanism.[3]

  • For Reversed-Phase with Chiral Additive: The mobile phase usually consists of an aqueous buffer (e.g., 0.1 M phosphate buffer at a low pH like 2.68) and an organic modifier like acetonitrile.[4]

Q3: My resolution is poor (Rs < 1.5). What are the first steps to improve it?

A3: Poor resolution is a common challenge. Here are the primary strategies to improve it:

  • Optimize Mobile Phase Composition: In normal-phase mode, decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%). This generally increases retention times but can significantly enhance resolution.[1][5]

  • Change the Alcohol Modifier: Switching between isopropanol and ethanol can alter the selectivity of the separation.[5]

  • Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[5]

  • Adjust Column Temperature: Temperature has a notable effect on chiral recognition. Experiment with both lower and higher temperatures (e.g., 15°C, 25°C, 35°C) as the optimal temperature is compound-dependent.[1][7]

Q4: Why are my peaks tailing, and how can I fix it?

A4: Peak tailing for an acidic analyte like this compound is often caused by strong interactions with the stationary phase or secondary interactions with active sites on the silica support. The most effective solution is to add an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to your mobile phase.[1][6] This suppresses the ionization of the carboxylic acid group, leading to more symmetrical peak shapes.

Q5: Can I use gradient elution for this chiral separation?

A5: While possible, isocratic elution is far more common for chiral separations. This is because the enantiomers have identical chemical properties, and separation relies heavily on the specific, stable interactions with the chiral stationary phase rather than on changes in mobile phase strength.[8] Gradient elution can complicate method development and may not offer significant advantages for resolving a single pair of enantiomers.

Troubleshooting Guides

Problem 1: No Separation of Enantiomers

If you are observing a single peak for the racemic mixture, follow these steps to achieve separation.

Caption: Troubleshooting workflow for when no enantiomeric separation is observed.

  • Step 1: Confirm Column Choice: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are a robust starting point for mandelic acid derivatives.[1]

  • Step 2: Check Mobile Phase: For normal phase, confirm the presence of an alcohol modifier and, critically, an acidic additive like 0.1% TFA. The acid is essential for good chromatography of acidic analytes.[1][6]

  • Step 3: Reduce Modifier Strength: A high percentage of alcohol in the mobile phase can eliminate the chiral recognition interactions. Significantly decrease the alcohol concentration (e.g., from 10% to 2% or 5%). This will increase retention but is a powerful way to induce separation.[1]

  • Step 4: Change Modifier Type: The specific hydrogen bonding and dipole-dipole interactions that govern chiral recognition can be sensitive to the type of alcohol used. Switch from isopropanol to ethanol or vice-versa.[5]

  • Step 5: Try a Different CSP: If the above steps fail, the chosen CSP may not be suitable for this specific analyte. Screen other columns with different chiral selectors (e.g., if you started with a cellulose-based column, try an amylose-based one).

Problem 2: Poor Resolution (Peaks Overlap, Rs < 1.5)

If you see two peaks but they are not baseline-separated, use this guide to optimize the resolution.

Caption: Logical workflow for optimizing the resolution between enantiomer peaks.

  • Step 1: Optimize Mobile Phase Ratio: Make small, incremental adjustments to the alcohol modifier percentage. Decreasing the alcohol content generally improves resolution at the cost of longer run times.[1]

  • Step 2: Reduce Flow Rate: Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, often leading to better separation. This is a trade-off with analysis time.[5]

  • Step 3: Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Test temperatures both below and above your current setting (e.g., 15°C, 25°C, 35°C). Lower temperatures can sometimes enhance weaker bonding forces, improving resolution.[5][6]

  • Step 4: Evaluate System Performance: Ensure your system is optimized for high efficiency. Use minimal tubing length and diameter between the injector, column, and detector to minimize extra-column band broadening, which can degrade resolution.

Experimental Protocols & Data

Protocol: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a starting point based on methods developed for chloromandelic acid derivatives.[1] Optimization may be required for your specific instrumentation.

Caption: Standard experimental workflow for chiral HPLC analysis.

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Use high-purity, HPLC-grade solvents.[1]

  • System Preparation:

    • Filter the mobile phase through a 0.45 µm solvent filter.[1]

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.[1]

    • Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of approximately 0.5 mg/mL.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (can be optimized between 0.4 - 1.2 mL/min).[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 25°C (can be optimized between 15 - 35°C).[1]

    • Detection: UV at 210 nm or 230 nm.[1]

  • Data Analysis: Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Data Tables: Example Separation Conditions

The following tables summarize conditions reported in the literature for the separation of chloromandelic acid and related derivatives.

Table 1: Normal Phase Conditions

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Temperature (°C)AnalyteResolution (Rs)Reference
CHIRALPAK® IC (5 µm)n-Hexane / Isopropanol / 0.1% TFA0.4 - 1.215 - 352-Chloromandelic AcidLow enantioselectivity noted[1]
Chiralcel OD-Hn-Hexane / Ethanol / 0.1% TFA0.75AmbientAcidic CompoundsBaseline for 85% of substances[6]
Chiralcel OD-Hn-Hexane / 2-Propanol / 0.1% TFA1.0AmbientAcidic CompoundsGeneral Screening Condition[6]

Table 2: Reversed Phase Conditions (with Chiral Mobile Phase Additive)

Stationary PhaseMobile Phase CompositionChiral AdditiveFlow Rate (mL/min)Temperature (°C)AnalyteResolution (Rs)Reference
Shimpak CLC-ODS (C18)Acetonitrile / 0.1M Phosphate Buffer (pH 2.68) (5:95)20 mM HP-β-CD0.6253-Chloromandelic Acid> 1.5[4]
Shimpak CLC-ODS (C18)Acetonitrile / 0.1M Phosphate Buffer (pH 2.68)HP-β-CD0.6252-Chloromandelic AcidNo separation[4]

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloromandelic Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility and crystallization of 4-chloromandelic acid diastereomeric salts during chiral resolution experiments.

Troubleshooting Guide

This section addresses specific issues encountered during the diastereomeric salt resolution process in a question-and-answer format.

Issue 1: No crystallization is occurring after adding the resolving agent and cooling the solution.

  • Question: Why are no crystals forming in my experiment?

  • Answer: This common issue typically points to factors related to solubility and supersaturation. The diastereomeric salts may be too soluble in the chosen solvent system, preventing the solution from becoming supersaturated enough to crystallize.[1] Alternatively, the concentration of the salt might be below its solubility limit at the given temperature.[1]

    Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][2]

    • Anti-Solvent Addition: Slowly introduce an "anti-solvent"—a solvent in which the salts are less soluble—to induce precipitation.[1][2] This must be done slowly to avoid "oiling out".[1]

    • Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1][2]

    • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to induce crystallization.[1][2] If pure crystals are not available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate nucleation.[1]

Issue 2: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.).

  • Question: My crystallized product has a low d.e. What should I do?

  • Answer: Co-crystallization indicates that the solubility difference between the two diastereomeric salts in your current system is not large enough for effective separation.[1] This is a significant challenge in chiral resolution.[1]

    Troubleshooting Steps:

    • Re-evaluate the Solvent: The choice of solvent is critical and has a strong influence on resolution efficiency.[1] A systematic screening of various solvents is the most effective approach to maximize the solubility difference between the two diastereomers.[1]

    • Optimize Temperature Profile: Employ a slower, more controlled cooling rate.[1] This can create a better window for the less soluble diastereomer to crystallize selectively while the more soluble one remains in solution.

    • Adjust Resolving Agent Stoichiometry: The amount of resolving agent can significantly affect the system's phase equilibrium.[1] Using 0.5 equivalents of the resolving agent can sometimes be more effective, as selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]

Issue 3: The product is "oiling out" or forming an amorphous solid instead of crystals.

  • Question: What causes the product to form an oil instead of crystals, and how can I prevent it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline phase.[1][2] This often happens when the solution is too supersaturated, the cooling rate is too rapid, or the temperature is above the melting point of the solvated solid.[1][2]

    Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution by adding more solvent.[1][2]

    • Slow the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator.[2][3] Insulating the flask can help achieve a gradual temperature drop.[4]

    • Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature.[1]

    • Ensure Proper Agitation: Gentle stirring can promote crystallization over oiling, but avoid vigorous agitation, which can lead to the formation of small, impure crystals.[1][3]

    • Solvent Choice: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts, as this can help stabilize the crystal lattice.[1]

Issue 4: The yield of the desired diastereomeric salt is very low.

  • Question: I've isolated the crystals, but the yield is poor. How can I improve it?

  • Answer: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[1] This can be due to the desired salt still being too soluble in the solvent or stopping the crystallization process prematurely.[1]

    Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures to maximize precipitation.[1][4]

    • Recycle the Mother Liquor: The unwanted enantiomer left in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]

    • Ensure Complete Crystallization: Allow sufficient time for the crystallization to reach equilibrium before filtration.[5] Placing the flask in an ice bath for 20-30 minutes after it has reached room temperature can help maximize the precipitate.[4]

Data Presentation: Resolution of this compound

Quantitative data from successful resolution experiments are summarized below.

Table 1: Optimal Conditions for the Resolution of (R,S)-4-ClMA with (R)-(+)-Benzyl-1-phenylethylamine (BPA)[6][7]

ParameterOptimal Condition
Resolving Agent (R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA)
Solvent Absolute Ethanol
Molar Ratio (4-ClMA : BPA) 1:1
Amount of Solvent 1.6 mL / 1 mmol 4-ClMA
Filtration Temperature 15 °C

Table 2: Thermal and Solubility Properties of (4-ClMA)•(BPA) Diastereomeric Salts in Absolute Ethanol[7][8]

PropertyLess Soluble SaltMore Soluble Salt
Melting Point 166.3 °C132.0 °C
Enthalpy of Fusion 57.41 kJ/mol52.58 kJ/mol
Solubility 1.47 g / 100 g ethanol4.82 g / 100 g ethanol

Note: The significant differences in melting point and solubility between the two diastereomeric salts are the physical basis for their separation by crystallization.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most effective chiral resolving agent for this compound?

A1: The selection of a resolving agent is a critical step and often requires empirical screening.[9] For acidic compounds like this compound, chiral bases are used.[10] Documented successful resolving agents for this compound include (R)-(+)-1-(1-naphthyl)ethylamine[11] and (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA).[6][8] The effectiveness of a resolving agent depends on its ability to form diastereomeric salts with significantly different solubilities, leading to efficient separation through crystallization.[9][10]

Q2: What is the role of the solvent in diastereomeric salt resolution?

A2: The solvent plays a crucial role as it directly influences the solubility of the diastereomeric salts.[1] The ideal solvent should exhibit a large solubility difference between the two diastereomers at a given temperature.[2] One diastereomer should be sparingly soluble, allowing it to crystallize, while the other remains dissolved in the mother liquor.[2] Alcohols such as methanol and ethanol are commonly used for the resolution of this compound.[8][11] A systematic solvent screening is often necessary to find the optimal solvent or solvent mixture for a specific resolution.[1][3]

Q3: Can you outline a general experimental protocol for this type of resolution?

A3: Yes, a general protocol involves salt formation, crystallization, isolation, and liberation of the free enantiomer. A detailed methodology is provided in the "Experimental Protocols" section below.

Q4: How can I improve the quality and size of my crystals?

A4: Poor crystal quality can make filtration difficult and trap impurities.[3] To improve crystal morphology:

  • Control the Cooling Rate: A slow cooling rate generally favors the growth of larger, more well-defined crystals.[3]

  • Optimize Agitation: Adjust the stirring rate to ensure the solution is homogeneous without causing excessive crystal breakage or secondary nucleation.[3]

  • Use Seeding: Introducing seed crystals at the appropriate level of supersaturation can promote uniform crystal growth and control the final crystal size.[3]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of this compound

This protocol outlines the fundamental steps for separating racemic this compound using a chiral amine resolving agent.

Materials:

  • Racemic this compound (4-ClMA)

  • Enantiomerically pure chiral resolving agent (e.g., (R)-(+)-BPA)

  • Suitable solvent (e.g., absolute ethanol)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, etc.)

  • Heating/stirring plate and filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., absolute ethanol) in an Erlenmeyer flask.[4] The amount of solvent should be optimized; a starting point is 1.6 mL per mmol of 4-ClMA.[6][7]

    • Add one molar equivalent of the enantiomerically pure chiral resolving agent.[4][6][7]

    • Heat the mixture gently with stirring until all solids are completely dissolved.[4]

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[4]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, cool it further in an ice bath or refrigerator (e.g., to 15 °C) to maximize precipitation.[4][6][7]

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[4]

    • Allow the crystals to air-dry completely.[4]

  • Analysis and Recovery:

    • Determine the diastereomeric excess (d.e.) of the crystalline salt using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy.[4]

    • To recover the desired enantiomer, dissolve the purified diastereomeric salt in water.[4]

    • Break the salt bond by adjusting the pH with an acid (e.g., HCl) to precipitate the enantiomerically enriched this compound.[2]

    • Isolate the purified this compound enantiomer by filtration, wash with cold water, and dry.[2]

Visualizations

// Nodes start [label="Start:\nNo Crystals Formed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the solution\nvisibly concentrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action1 [label="Increase Concentration:\nEvaporate some solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are crystals forming now?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action2 [label="Add Anti-Solvent\n(e.g., a nonpolar solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are crystals forming now?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action3 [label="Lower Temperature\n(e.g., use ice bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Are crystals forming now?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action4 [label="Seed the Solution:\nAdd a few pure crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Success:\nCrystals Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate System:\n- Change Solvent\n- Change Resolving Agent", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> action1 [label="No"]; action1 -> q2; q1 -> action2 [label="Yes"]; q2 -> success [label="Yes"]; q2 -> action2 [label="No"]; action2 -> q3; q3 -> success [label="Yes"]; q3 -> action3 [label="No"]; action3 -> q4; q4 -> success [label="Yes"]; q4 -> action4 [label="No"]; action4 -> success [xlabel="If successful"]; action4 -> fail [xlabel="If fails"]; } } Caption: Troubleshooting logic for poor crystallization.

// Nodes racemic_acid [label="Racemic (R,S)-4-Chloromandelic Acid\n+ Chiral Resolving Base (e.g., R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_formation [label="1. Salt Formation\n(Dissolve in suitable solvent, e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diastereomers [label="Solution of Diastereomeric Salts\n(R,R)-Salt & (S,R)-Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="2. Crystallization\n(Slow cooling to precipitate less soluble salt)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="3. Isolation by Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; solid_salt [label="Solid: Less Soluble Salt\n(e.g., (S,R)-Salt)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; mother_liquor [label="Liquid: Mother Liquor\n(Contains more soluble (R,R)-Salt)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; liberation [label="4. Liberation of Enantiomer\n(Dissolve in H2O, adjust pH with acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Purified (S)-4-Chloromandelic Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges racemic_acid -> salt_formation; salt_formation -> diastereomers; diastereomers -> crystallization; crystallization -> filtration; filtration -> solid_salt [label="Solid Phase"]; filtration -> mother_liquor [label="Liquid Phase"]; solid_salt -> liberation; liberation -> final_product; } } Caption: General workflow for diastereomeric salt resolution.

References

Scale-up challenges for the resolution of 4-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges during the scale-up of the chiral resolution of 4-Chloromandelic acid (4-ClMA).

Frequently Asked Questions (FAQs)

Q1: Which resolving agent is most effective for the industrial-scale resolution of racemic 4-ClMA?

A1: Diastereomeric salt crystallization is one of the most practical and economical approaches for the industrial-scale production of enantiomerically pure 4-ClMA.[1] While several resolving agents can be used, (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) has been shown to be highly effective. It offers an advantage over the commonly used 1-phenylethylamine (PEA) due to its lower solubility in water, which can simplify downstream processing.[1] Other agents like (R)-(+)-1-(1-naphthyl)ethylamine have also been successfully used.[2] The choice of agent often requires screening to find the optimal balance of separation efficiency, cost, and recyclability.[3]

Q2: How critical is solvent selection in the resolution of 4-ClMA?

A2: Solvent selection is a critical parameter that significantly influences resolution efficiency, yield, and even which enantiomer crystallizes. For the resolution of 4-ClMA with (R)-(+)-BPA, absolute ethanol was determined to be the optimal solvent.[1][4] The solvent affects the solubilities of the two diastereomeric salts; a good solvent will maximize the solubility difference, enabling efficient separation.[3] In some chiral systems, changing the solvent can even cause "chirality switching," where the opposite enantiomer preferentially crystallizes.[5]

Q3: What role do intermolecular interactions play in the chiral recognition of 4-ClMA?

A3: Chiral recognition is driven by the differential stability of the crystal lattices of the two diastereomeric salts. This stability comes from a combination of intermolecular interactions. In the resolution of 4-ClMA with (R)-(+)-BPA, traditional hydrogen bonding and CH/π interactions are present.[1][6] Crucially, specific halogen interactions also play a significant role. Chlorine-chlorine interactions were observed in the less soluble salt, while Cl/π interactions were found in the more soluble salt, indicating that these forces are key to effective chiral discrimination.[1][4][6]

Q4: Are there alternative methods to diastereomeric crystallization for resolving 4-ClMA?

A4: Yes, other methods have been investigated, although diastereomeric crystallization remains common for large-scale operations.[1] Alternatives include:

  • Liquid-Liquid Extraction: This method uses a chiral extractant to selectively pull one enantiomer from an aqueous phase into an organic phase.[7]

  • Enzymatic Resolution: Lipases can be used to selectively catalyze a reaction (like transesterification) on one enantiomer, allowing for separation of the reacted and unreacted forms.[8]

  • Gas Antisolvent (GAS) Fractionation: A newer technique that uses supercritical carbon dioxide as an antisolvent to induce precipitation. This method can be less time- and organic solvent-intensive.[9]

Q5: How can I accurately monitor the enantiomeric excess (e.e.) during my experiment?

A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the e.e. of 4-ClMA. A column such as CHIRALPAK® IC can be used.[10] Key considerations for method development include:

  • Mobile Phase: A typical mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier (isopropanol or ethanol).[10]

  • Additive: For acidic compounds like 4-ClMA, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) to the mobile phase is crucial to improve peak shape and resolution.[10][11]

  • Temperature: A column thermostat should be used to maintain a constant temperature, as fluctuations can significantly affect retention times and reproducibility.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Diastereomeric Salt 1. Suboptimal Solvent: The chosen solvent may not provide a large enough solubility difference between the two diastereomeric salts. 2. Incorrect Molar Ratio: The ratio of racemic acid to resolving agent is not optimized. 3. Inappropriate Crystallization Temperature: The filtration temperature is too high (redissolving product) or too low (precipitating the more soluble salt).1. Screen Solvents: Test a range of solvents (e.g., different alcohols, acetonitrile, ethyl acetate) to find one that maximizes the yield and diastereomeric purity.[1] 2. Optimize Molar Ratio: Perform experiments to determine the optimal molar ratio. For 4-ClMA with (R)-(+)-BPA, a 1:1 ratio was found to be ideal.[1][4] 3. Optimize Temperature: Systematically vary the crystallization and filtration temperature. A study found 15 °C to be optimal for the 4-ClMA/(R)-(+)-BPA system in ethanol.[1]
Low Enantiomeric Excess (e.e.) / Poor Optical Purity 1. Co-precipitation: The more soluble diastereomeric salt is crystallizing along with the less soluble one. 2. Ineffective Resolving Agent: The chosen resolving agent does not provide sufficient chiral discrimination for 4-ClMA. 3. Racemization: The product may be racemizing under the experimental conditions (e.g., harsh pH or high temperature), though this is less common for mandelic acids under typical resolution conditions.1. Adjust Solvent Volume & Temperature: Increase the amount of solvent to ensure the more soluble salt remains in solution.[1] Carefully control the cooling rate and filtration temperature. 2. Select a Different Resolving Agent: If optimization fails, the resolving agent may be unsuitable. (R)-(+)-BPA is a proven effective agent for 4-ClMA.[1][6] 3. Recrystallize: Perform one or more recrystallizations of the obtained salt to upgrade the optical purity.[2]
Crystallization Fails or is Very Slow 1. Solution is Too Dilute: The concentration of the diastereomeric salt is below its saturation point. 2. Presence of Impurities: Impurities from starting materials can inhibit nucleation and crystal growth.1. Concentrate the Solution: Carefully remove solvent under reduced pressure until turbidity is observed, then add a small amount of solvent to redissolve and allow to cool slowly. 2. Purify Starting Materials: Ensure the racemic 4-ClMA and the resolving agent are of high purity before use.
Difficulty Recovering the Resolving Agent 1. Inefficient Extraction: The pH during the workup is not optimal for separating the acidic product from the basic resolving agent. 2. Water Solubility of Agent: The resolving agent has high water solubility (e.g., PEA), leading to losses in the aqueous phase.[1]1. Optimize Workup: After separating the diastereomeric salt, acidify the filtrate to recover the other enantiomer. Then, make the aqueous layer basic to recover the resolving agent by extraction with an organic solvent.[2] 2. Use a Less Soluble Agent: Consider using a resolving agent with lower water solubility, such as (R)-(+)-BPA, for easier recovery.[1]

Data Presentation: Resolution Parameters

Table 1: Optimal Conditions for Resolution of 4-ClMA with (R)-(+)-BPA

Parameter Optimal Value Reference
Resolving Agent (R)-(+)-benzyl-1-phenylethylamine [1][4]
Solvent Absolute Ethanol [1][4]
Molar Ratio (4-ClMA : BPA) 1:1 [1][4]
Solvent Amount 1.6 mL / 1 mmol 4-ClMA [1][4]
Filtration Temperature 15 °C [1][4]

| Resolution Efficiency (E) | 84.3% |[1] |

Table 2: Thermodynamic Properties of 4-ClMA · (R)-(+)-BPA Diastereomeric Salts

Property Less Soluble Salt More Soluble Salt Reference
Melting Point 166.3 °C 132.0 °C [1]
Enthalpy of Fusion 57.41 kJ/mol 52.58 kJ/mol [1]

| Solubility in Ethanol | 1.47 g / 100 g | 4.82 g / 100 g |[1] |

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of 4-ClMA using (R)-(+)-BPA

This protocol is based on the optimized conditions reported in the literature.[1][4]

  • Dissolution: In a suitable reaction vessel, dissolve racemic this compound (1 equivalent) in absolute ethanol (approx. 1.6 mL per mmol of 4-ClMA).

  • Addition of Resolving Agent: To the solution, add (R)-(+)-benzyl-1-phenylethylamine (1 equivalent) dropwise or in portions while stirring.

  • Crystallization: Stir the resulting solution and cool it to the target filtration temperature of 15 °C. Allow the mixture to stir at this temperature for a sufficient time (e.g., 1-2 hours) to ensure complete crystallization of the less soluble salt.

  • Filtration: Isolate the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor.

  • Drying: Dry the salt under vacuum to a constant weight.

  • Liberation of Enantiomer: Suspend the dried salt in water and acidify with a strong acid (e.g., HCl) to a low pH (~1-2). This will protonate the mandelate and form the hydrochloride salt of the resolving agent.

  • Extraction: Extract the liberated enantiomerically enriched 4-ClMA with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.

Visualizations

G cluster_prep Preparation cluster_process Process cluster_separation Separation & Isolation racemate Racemic 4-ClMA in Solvent mix Mix & Form Diastereomeric Salts racemate->mix agent Resolving Agent ((R)-(+)-BPA) agent->mix crystallize Cool & Crystallize (e.g., 15 °C) mix->crystallize filtrate Filter crystallize->filtrate solid Solid: Less Soluble Salt ((R)-4-ClMA·(R)-BPA) filtrate->solid Cake liquid Liquid: More Soluble Salt ((S)-4-ClMA·(R)-BPA) filtrate->liquid Filtrate acidify_solid Acidify & Extract solid->acidify_solid acidify_liquid Acidify & Extract liquid->acidify_liquid product Enriched (R)-4-ClMA acidify_solid->product other_enantiomer Enriched (S)-4-ClMA acidify_liquid->other_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution of 4-ClMA.

G start Low Yield or Low e.e. Encountered q1 Is e.e. low but yield is acceptable? start->q1 a1_yes Perform Recrystallization of the Diastereomeric Salt q1->a1_yes Yes a1_no Proceed to Yield Check q1->a1_no No a3_no Problem Resolved / Further Optimization Needed a1_yes->a3_no q2 Is yield low? a2_yes Review Crystallization Conditions: - Molar Ratio (1:1?) - Solvent Volume (1.6 mL/mmol?) - Temperature (15°C?) q2->a2_yes Yes a2_no Proceed to Combined Check q2->a2_no No a2_yes->a3_no q3 Are both yield and e.e. low? a3_yes Screen Different Solvents (e.g., other alcohols, acetonitrile) q3->a3_yes Yes q3->a3_no No a3_yes->a3_no a1_no->q2 a2_no->q3

Caption: Troubleshooting Decision Tree for Scale-Up Issues.

References

Optimizing solvent systems for 4-Chloromandelic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for the resolution of 4-Chloromandelic acid (4-ClMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

A1: The most prevalent methods for resolving racemic this compound are through the formation of diastereomeric salts with a chiral resolving agent or via enantiospecific co-crystallization.[1][2] Diastereomeric salt formation is a widely used and economical approach for chiral acids like 4-ClMA.[3]

Q2: Which resolving agents are effective for the resolution of this compound?

A2: Several chiral resolving agents have been successfully used, including:

  • (R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA) : This has been shown to be effective in providing good resolution efficiency.[4][5]

  • (R)-(+)-1-(1-naphthyl)ethylamine : This agent is used in alcohol solvents to form diastereomeric salts with differing solubilities.[6]

  • Levetiracetam (LEV) : Used for resolution through enantiospecific co-crystallization, although the resolution efficiency for 4-ClMA may be lower compared to other halogenated mandelic acids.[1][7]

  • (R)-1-phenylethanamine : Utilized in a gas antisolvent fractionation method for a more rapid resolution process.[8]

Q3: What is the recommended solvent for the diastereomeric salt resolution of this compound?

A3: Absolute ethanol is a highly recommended solvent for the resolution of 4-ClMA using (R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA) as the resolving agent.[3][4][5] Ethanol is favored due to its ability to provide a relatively high diastereomeric excess (%d.e.) and its low cost compared to other solvents.[3] Methanol is also mentioned as a suitable alcohol solvent in other systems.[6]

Q4: What are the optimal conditions for resolving this compound with (R)-(+)-BPA in ethanol?

A4: The optimal conditions for the resolution of (R,S)-4-ClMA with (R)-(+)-BPA in absolute ethanol have been determined to be:

  • Molar ratio of 4-ClMA to (R)-(+)-BPA : 1:1[3][4][5]

  • Amount of solvent : 1.6 mL of absolute ethanol per 1 mmol of 4-ClMA[3][4][5]

  • Filtration temperature : 15 °C[3][4][5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Enantiomer

Q: I have isolated the crystals, but the yield of my desired this compound enantiomer is very low. How can I improve it?

A: Low yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Verify Resolving Agent Stoichiometry : The molar ratio of the resolving agent to the racemic mixture is critical. For the resolution of 4-ClMA with (R)-(+)-BPA, a 1:1 molar ratio is optimal.[3][4][5] Deviating from this can significantly impact the yield.

  • Optimize Solvent Volume : The concentration of your reactants is crucial. An excessive amount of solvent may lead to high solubility of the diastereomeric salt, resulting in a lower yield. For the 4-ClMA resolution with (R)-(+)-BPA, 1.6 mL of absolute ethanol per 1 mmol of 4-ClMA is recommended.[3][4][5]

  • Control Filtration Temperature : The solubility of the diastereomeric salts is temperature-dependent. A lower filtration temperature generally decreases the solubility of the desired salt, leading to higher recovery. A filtration temperature of 15 °C has been found to be optimal in the ethanol system with (R)-(+)-BPA.[3][4][5]

  • Re-evaluate Your Solvent Choice : If the diastereomeric salt is too soluble in your current solvent, consider a less polar solvent or a solvent mixture. Conversely, if it is completely insoluble, a more polar solvent might be necessary.[9] While absolute ethanol is well-documented for 4-ClMA, other alcohols like methanol can also be effective.[6]

Issue 2: Poor Enantiomeric Excess (e.e.)

Q: The enantiomeric excess (e.e.) of my resolved this compound is poor. What are the likely causes and solutions?

A: Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomeric salt. Here are some strategies to improve the e.e.:

  • Recrystallization : The most common method to enhance enantiomeric purity is to recrystallize the isolated diastereomeric salt.[9] This process can be repeated until the desired e.e. is achieved.

  • Solvent System Optimization : The solvent system plays a crucial role in the solubility difference between the two diastereomers. If the current solvent does not provide sufficient differentiation, screening other solvents is recommended. For 4-ClMA, ethanol has shown to provide a relatively high diastereomeric excess.[3]

  • Slow Cooling Rate : Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one. A slower, more controlled cooling process can improve selectivity.

  • Purity of Starting Materials : Ensure the purity of your racemic this compound and the chiral resolving agent. Impurities can sometimes interfere with the crystallization process and affect the enantiomeric purity.

Issue 3: Product Oiling Out Instead of Crystallizing

Q: My product has oiled out and is not forming crystals. How can I resolve this?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This can be due to high concentrations, rapid cooling, or an inappropriate solvent.[9] Here are some potential solutions:

  • Dilute the Solution : The concentration of your reactants might be too high. Try diluting the solution with more of the same solvent.

  • Slower Cooling : Cool the solution more gradually to encourage the formation of an ordered crystal lattice rather than an amorphous oil.

  • Solvent Screening : The solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures.

  • Induce Crystallization :

    • Seed Crystals : If you have a small amount of the desired crystalline material, adding a seed crystal can initiate crystallization from the oil.[9]

    • Scratching : Scratching the inside of the flask with a glass rod at the solution's surface can sometimes provide a nucleation site for crystal growth.

Data Presentation

Table 1: Solvent Screening for the Resolution of (R,S)-4-ClMA by (R)-(+)-BPA

SolventYield (%)%d.e.
Methanol45.252.1
Ethanol42.378.2
Isopropanol40.155.2
n-Butanol38.553.4
Acetone48.145.6
Acetonitrile46.748.9

Data adapted from Peng et al. (2018). Note: %d.e. refers to diastereomeric excess.

Table 2: Optimal Conditions for Resolution of 4-ClMA with (R)-(+)-BPA

ParameterOptimal Value
SolventAbsolute Ethanol
Molar Ratio (4-ClMA:(R)-(+)-BPA)1:1
Solvent Amount1.6 mL / 1 mmol 4-ClMA
Filtration Temperature15 °C

Data derived from Peng et al. (2018).[3][4][5]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of this compound with (R)-(+)-Benzyl-1-phenylethylamine

  • Dissolution : In a suitable reaction vessel, dissolve racemic this compound in absolute ethanol (e.g., at a concentration informed by the optimal solvent amount of 1.6 mL/mmol).

  • Addition of Resolving Agent : Add an equimolar amount (1:1 molar ratio) of (R)-(+)-Benzyl-1-phenylethylamine to the solution.

  • Heating : Gently heat the mixture with stirring until all solids are dissolved.

  • Cooling and Crystallization : Allow the solution to cool slowly to room temperature, and then further cool to the target filtration temperature (e.g., 15 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation : Isolate the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying : Dry the isolated crystals under vacuum.

  • Liberation of the Enantiomer : Dissolve the dried diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) to break the salt and precipitate the free enantiomer of this compound.

  • Extraction and Purification : Extract the enantiomerically enriched this compound with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final product.

  • Purity Analysis : Determine the enantiomeric excess of the product using chiral HPLC or other appropriate analytical techniques.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Resolution Process cluster_isolation Isolation & Purification cluster_analysis Analysis racemate Racemic 4-ClMA dissolve Dissolve & Mix racemate->dissolve solvent Absolute Ethanol solvent->dissolve resolving_agent (R)-(+)-BPA resolving_agent->dissolve heat Heat to Dissolve dissolve->heat cool Cool to 15°C heat->cool crystallize Crystallization cool->crystallize filtrate Filtration crystallize->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Crystals wash->dry liberate Liberate Enantiomer dry->liberate analysis Determine e.e. liberate->analysis Troubleshooting_Tree cluster_yield Low Yield cluster_ee Poor e.e. cluster_oil Oiling Out start Resolution Issue? check_ratio Check Molar Ratio (1:1) start->check_ratio Low Yield recrystallize Recrystallize Salt start->recrystallize Poor e.e. dilute Dilute Solution start->dilute Oiling Out check_solvent_vol Optimize Solvent Volume check_ratio->check_solvent_vol check_temp Control Filtration Temp check_solvent_vol->check_temp slow_cool Slow Cooling Rate recrystallize->slow_cool check_purity Check Starting Material Purity slow_cool->check_purity induce_cryst Induce Crystallization (Seeding/Scratching) dilute->induce_cryst screen_solvents Screen Solvents induce_cryst->screen_solvents

References

Removing residual resolving agent from enantiopure 4-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of 4-Chloromandelic acid. Our focus is on the critical step of removing the residual resolving agent to obtain the high-purity enantiomer.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of resolving agents from enantiopure this compound following diastereomeric salt crystallization.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound After Acidification Incomplete precipitation of the diastereomeric salt.Optimize crystallization conditions (solvent, temperature, cooling rate). Consider using a seed crystal to induce crystallization.[1]
The diastereomeric salt is too soluble in the chosen solvent.Screen for alternative crystallization solvents where one diastereomer is significantly less soluble.[1]
Incomplete liberation of the acid from the salt.Ensure the pH is sufficiently low (typically 1-3) after adding acid.[2] Use a calibrated pH meter for accurate measurement.
Loss of product during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3] Ensure proper phase separation to avoid loss into the aqueous layer.
No Precipitate Forms After Acidification The concentration of this compound is below its solubility limit in the aqueous solution.Concentrate the solution by evaporating some of the water before extraction. Cool the solution in an ice bath to decrease solubility.
The pH is not low enough to protonate the carboxylate.Add more acid incrementally while monitoring the pH.[2]
Oily Product Instead of Crystalline Solid Presence of residual organic solvent from the crystallization step.Ensure the diastereomeric salt is thoroughly dried before the acidification step.
Impurities are depressing the melting point.This can be due to high concentrations or rapid cooling. Try diluting the solution, cooling it more slowly, or screening different solvents.[1] An additional recrystallization step of the final product may be necessary.
Low Enantiomeric Excess (%ee) of Final Product Incomplete separation of diastereomeric salts.Optimize the fractional crystallization process. Multiple recrystallizations of the diastereomeric salt may be required to improve diastereomeric purity before liberating the free acid.
Racemization of the product.Avoid harsh conditions (e.g., excessively high temperatures or extreme pH for prolonged periods) during the workup.
Presence of Residual Resolving Agent in Final Product Inefficient extraction of the protonated resolving agent into the aqueous layer.Ensure the aqueous layer is sufficiently acidic to fully protonate the amine-based resolving agent. Perform multiple washes of the organic layer containing your product with acidic water.
The resolving agent itself is somewhat soluble in the organic extraction solvent.After liberating the free acid and extracting it into an organic solvent, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to remove the residual amine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for removing an amine-based resolving agent from this compound?

The most common method is to break the diastereomeric salt by acidification.[2][3][4] The diastereomeric salt is first dissolved or suspended in water. An acid (such as HCl or H₂SO₄) is then added to lower the pH.[3] This protonates the carboxylate of the this compound, making it insoluble in water and causing it to precipitate. The amine-based resolving agent is also protonated, forming a salt that is soluble in the aqueous layer. The pure this compound can then be isolated by filtration or extraction.

Q2: Which acid should I use for the acidification step, and to what pH?

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[2][3] The target pH should generally be in the range of 1-3 to ensure complete protonation of the this compound and the resolving agent.[2]

Q3: My resolving agent is water-soluble. How does this affect the removal process?

If a water-soluble resolving agent like 1-phenylethylamine (PEA) is used, its removal is more straightforward.[5] After acidification, the protonated PEA will remain in the aqueous phase while the this compound precipitates or is extracted. However, thorough washing of the final product is still crucial to remove any trapped impurities.

Q4: How can I recover the chiral resolving agent for reuse?

After separating the precipitated this compound, the acidic aqueous filtrate containing the dissolved resolving agent can be treated with a base (e.g., NaOH or ammonia solution) to raise the pH to 11-13.[2] This deprotonates the amine of the resolving agent, causing it to become a free base, which can then be extracted from the aqueous layer with an organic solvent, dried, and concentrated for reuse.[3]

Q5: What is the best way to purify the this compound after removing the resolving agent?

Recrystallization is a highly effective method for purifying the final solid this compound.[6] The choice of solvent is critical; the compound should be soluble in the hot solvent but have low solubility at room temperature.[7]

Q6: How can I confirm the purity and enantiomeric excess of my final product?

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric purity of your this compound.[8]

  • Chemical Purity: Purity can be assessed by techniques such as melting point analysis (a sharp melting point close to the literature value indicates high purity) and standard HPLC.[7]

Experimental Protocols

Protocol 1: Liberation of Enantiopure this compound from its Diastereomeric Salt

This protocol describes the general procedure for liberating the free acid from its salt with a chiral amine resolving agent.

  • Dissolution/Suspension: Suspend the filtered and dried diastereomeric salt in water.

  • Acidification: Slowly add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) with stirring. Monitor the pH of the solution using a pH meter. Continue adding acid until the pH is stable in the 1-3 range.[2] A white precipitate of this compound should form.

  • Isolation via Extraction:

    • Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to the mixture.

    • Stir vigorously to dissolve the precipitated this compound into the organic layer.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with the organic solvent to maximize recovery.

    • Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude enantiopure this compound.

  • Final Purification: Further purify the crude product by recrystallization.

Protocol 2: Recrystallization of Enantiopure this compound
  • Solvent Selection: Choose a suitable solvent or solvent system. This often requires some experimentation. The ideal solvent will dissolve the this compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid has dissolved.[9]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution during this time to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

The efficiency of chiral resolution is a key parameter. Below is a summary of reported resolution efficiencies for this compound with different resolving agents.

Resolving AgentSolventResolution Efficiency (E)Optical Purity (%ee) of ProductReference
(R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA)Absolute Ethanol84.3%Not specified[5]
Levetiracetam (LEV)AcetonitrileNot specifiedUp to 88% (S-enantiomer)[8]
(R)-(+)-1-(1-naphthyl)ethylamineEthanol/MethanolGood yield and high optical purityHigh[3]

Note: Resolution Efficiency (E) is often defined as the product of the yield and the diastereomeric purity.

Visualizations

Workflow for Removing Residual Resolving Agent

G cluster_0 Liberation of this compound cluster_1 Purification cluster_2 Resolving Agent Recovery A Diastereomeric Salt (4-CMA + Resolving Agent) B Suspend in Water A->B C Acidify to pH 1-3 (e.g., with HCl) B->C D Two-Phase Mixture: Aqueous: Protonated Resolving Agent Solid/Organic: Free 4-CMA C->D E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Separate Layers E->F G Aqueous Layer (to Resolving Agent Recovery) F->G Aqueous Phase H Organic Layer (Crude 4-CMA) F->H Organic Phase O Basify to pH > 11 (e.g., with NaOH) G->O I Wash Organic Layer H->I J Dry over Na2SO4 I->J K Concentrate J->K L Crude 4-CMA K->L M Recrystallize L->M N Pure Enantiopure This compound M->N P Extract with Organic Solvent O->P Q Dry and Concentrate P->Q R Recovered Resolving Agent Q->R

Caption: Workflow for the liberation and purification of enantiopure this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of 4-CMA Observed Check_pH Was pH of acidification confirmed to be 1-3? Start->Check_pH Adjust_pH Re-acidify and monitor with a calibrated pH meter Check_pH->Adjust_pH No Check_Extraction Were multiple extractions performed? Check_pH->Check_Extraction Yes Adjust_pH->Check_Extraction Perform_Extractions Perform 2-3 additional extractions of the aqueous layer Check_Extraction->Perform_Extractions No Check_Crystallization Was the initial diastereomeric salt fully precipitated? Check_Extraction->Check_Crystallization Yes Perform_Extractions->Check_Crystallization Optimize_Crystallization Optimize crystallization: - Screen solvents - Adjust temperature/cooling rate - Use seed crystals Check_Crystallization->Optimize_Crystallization No End Yield Improved Check_Crystallization->End Yes Optimize_Crystallization->End

Caption: Troubleshooting flowchart for addressing low yields of this compound.

References

Technical Support Center: Forced Degradation Studies of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in conducting forced degradation studies of 4-Chloromandelic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial in the pharmaceutical industry to:

  • Identify potential degradation products that could form under various environmental conditions.

  • Elucidate the degradation pathways of the drug substance.

  • Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.

  • Understand the intrinsic stability of the this compound molecule.

  • Inform formulation development, packaging selection, and the determination of storage conditions and shelf-life.

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on regulatory guidelines (e.g., ICH Q1A), the following stress conditions are typically employed:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Basic Hydrolysis: Treatment with bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the sample, both in solid form and in solution.

  • Photolytic Degradation: Exposing the sample to light, typically a combination of UV and visible light.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What could be the cause and how can I resolve it?

A: Poor peak shape for an acidic compound like this compound is a common issue. Here are potential causes and solutions:

  • Secondary Interactions with Silica Support: Residual silanol groups on the surface of C18 columns can interact with the acidic analyte, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. Adding a buffer like phosphate or formate is recommended. Alternatively, using an "end-capped" C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) can mitigate these interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and thus its retention and peak shape.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group of this compound to keep it in its non-ionized form, which generally results in better peak shape in reversed-phase chromatography.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.

Q: I am not seeing any degradation of this compound under my stress conditions. What should I do?

A: If you do not observe any degradation, the stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For acidic and basic hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M or higher). For oxidative stress, increase the concentration of hydrogen peroxide.

  • Increase Temperature: Elevating the temperature can accelerate the rate of degradation. For hydrolytic studies, refluxing the sample may be necessary.

  • Extend Exposure Time: Increase the duration of the stress testing.

  • Combination of Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be required to induce degradation.

Q: I am observing too much degradation, and the peak for this compound has disappeared. How can I control the extent of degradation?

A: The goal of forced degradation is typically to achieve 5-20% degradation. If you are seeing excessive degradation, you need to use milder conditions:

  • Decrease Stressor Concentration: Use a lower molarity of acid or base, or a lower concentration of the oxidizing agent.

  • Lower the Temperature: Perform the stress study at a lower temperature.

  • Reduce Exposure Time: Sample at earlier time points to find the optimal duration for the desired level of degradation.

Experimental Protocols

Below are detailed methodologies for key experiments in a forced degradation study of this compound.

1. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a solvent in which it is freely soluble (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the appropriate solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

2. Forced Degradation Procedures

  • Acidic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 1 M NaOH.

    • Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 1 M HCl.

    • Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% v/v hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to a temperature of 80°C in a hot air oven for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute to the working concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Data Presentation

Summarize all quantitative data into a structured table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compoundNumber of Degradants% Area of Major Degradant
Control 1000-
Acid Hydrolysis (1 M HCl, 60°C, 24h) Data to be filledData to be filledData to be filled
Base Hydrolysis (1 M NaOH, 60°C, 24h) Data to be filledData to be filledData to be filled
Oxidative (3% H₂O₂, RT, 24h) Data to be filledData to be filledData to be filled
Thermal (Solid, 80°C, 48h) Data to be filledData to be filledData to be filled
Photolytic (ICH Q1B) Data to be filledData to be filledData to be filled

*Data to be filled based on experimental results.

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare 4-Chloromandelic Acid Stock Solution Working Prepare Working Solution Stock->Working Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolysis HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS, NMR) HPLC->Characterization Method Develop Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways Characterization->Pathway

Caption: Experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

Note: The following diagram illustrates a hypothetical degradation pathway based on the chemical structure of this compound. The actual degradation products must be confirmed experimentally.

Degradation_Pathway cluster_main This compound cluster_degradants Potential Degradants CMA This compound Decarboxylation 4-Chlorobenzyl Alcohol (Decarboxylation) CMA->Decarboxylation Heat/ Acid/Base Oxidation 4-Chlorobenzoylformic Acid (Oxidation of alcohol) CMA->Oxidation Oxidizing Agent Further_Oxidation 4-Chlorobenzoic Acid (Oxidative Decarboxylation) Oxidation->Further_Oxidation Stronger Oxidation

Caption: Hypothetical degradation pathway of this compound.

Improving the enantiomeric excess of 4-Chloromandelic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving the Enantiomeric Excess of 4-Chloromandelic Acid Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental procedures, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the resolution of this compound, offering potential causes and solutions in a question-and-answer format.

Diastereomeric Salt Crystallization

Question 1: Why is no crystallization occurring after adding the resolving agent?

Possible Causes:

  • High Solubility of Diastereomeric Salts: The formed diastereomeric salts may be too soluble in the chosen solvent, preventing the necessary supersaturation for crystallization.[1]

  • Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit at the given temperature.[1]

  • Inappropriate Solvent: The solvent may not be optimal for inducing crystallization of either diastereomeric salt.

Solutions:

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, ketones) to find one where the diastereomeric salts have different solubilities.[2] Absolute ethanol has been shown to be an effective solvent for the resolution of this compound with (R)-(+)-benzyl-1-phenylethylamine.[3]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[1]

  • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are less soluble (an anti-solvent) to induce precipitation.[1][2]

  • Lower Temperature: Gradually decrease the temperature of the solution, as solubility typically decreases with temperature.[1] A filtration temperature of 15°C was found to be optimal in one study.[3]

  • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization.[1]

Question 2: The enantiomeric excess (ee) of the resolved this compound is low. What can I do to improve it?

Possible Causes:

  • Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation.

  • Suboptimal Molar Ratio: The molar ratio of the racemic this compound to the resolving agent may not be optimal for selective crystallization.

  • Insufficient Purity of Resolving Agent: The resolving agent itself may not be enantiomerically pure.

Solutions:

  • Optimize Solvent System: A thorough solvent screening is crucial. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[2]

  • Adjust Molar Ratio: While a 1:1 molar ratio is a common starting point, optimization is often necessary. For the resolution of this compound with (R)-(+)-benzyl-1-phenylethylamine, a 1:1 molar ratio was found to be optimal.[3]

  • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its diastereomeric purity, which will, in turn, increase the enantiomeric excess of the final product.

  • Verify Resolving Agent Purity: Ensure the enantiomeric purity of the resolving agent using an appropriate analytical technique.

Question 3: The yield of the desired diastereomeric salt is low. How can this be improved?

Possible Causes:

  • High Solubility of the Desired Salt: The desired diastereomeric salt may still have significant solubility in the mother liquor.[4]

  • Premature Filtration: The crystallization process might have been stopped before reaching equilibrium, leaving a significant amount of the desired salt in the solution.

Solutions:

  • Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower crystallization temperatures.[4]

  • Increase Crystallization Time: Allow more time for the crystallization to reach completion.

  • Modify the Resolving Agent: In some cases, modifying the resolving agent can improve yield. For instance, (R)-(+)-benzyl-1-phenylethylamine was used to overcome the high water solubility of 1-phenylethylamine, which can lead to low recovery.[3]

Enzymatic Resolution

Question 1: The enantiomeric excess (ee) of my product is lower than expected in the enzymatic resolution.

Possible Causes:

  • Incorrect Enzyme Choice: Not all lipases or esterases exhibit high enantioselectivity for this compound or its esters.[5]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and acyl donor can significantly impact the enantioselectivity of the enzyme.[5]

Solutions:

  • Enzyme Screening: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the one with the highest enantioselectivity for your substrate.[5]

  • Optimize Reaction Conditions:

    • Solvent: The choice of organic solvent can dramatically affect enzyme selectivity. Test a range of solvents with different properties.

    • Acyl Donor: For transesterification reactions, the acyl donor is a critical parameter. Vinyl acetate is often a good choice.

    • Temperature: Enantioselectivity can be temperature-dependent. Lowering the reaction temperature can sometimes increase the enantiomeric excess, although it may decrease the reaction rate.[6]

Question 2: The yield of my desired enantiomer is consistently low (approaching but not exceeding 50%).

Possible Causes:

  • Kinetic Resolution Limitation: Standard kinetic resolutions have a theoretical maximum yield of 50% for a single enantiomer.[7]

  • Enzyme Inhibition: The substrate or product can inhibit the enzyme, slowing down the reaction.[5]

  • Poor Enzyme Stability: The enzyme may be denaturing under the experimental conditions.[5]

Solutions:

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider implementing a DKR. This involves adding a racemization catalyst that converts the unwanted enantiomer back to the racemate in situ, allowing the enzyme to theoretically convert all of the starting material to the desired product enantiomer.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.[5]

  • Substrate Feeding: A fed-batch approach, where the substrate is added gradually, can help to mitigate substrate inhibition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic this compound? A1: The most common methods include diastereomeric salt formation using a chiral resolving agent, enzymatic kinetic resolution, and co-crystallization.[3][8][9]

Q2: How do I choose the right resolving agent for diastereomeric salt formation? A2: The choice of resolving agent is often empirical. Chiral amines like (R)-(+)-benzyl-1-phenylethylamine and (R)-(+)-1-(1-naphthyl)ethylamine have been successfully used for this compound.[3][10] It is recommended to screen a small number of commercially available and relatively inexpensive resolving agents.

Q3: What is co-crystallization and how can it be used for resolution? A3: Co-crystallization involves forming a crystalline structure containing two or more different molecules in the same crystal lattice. In chiral resolution, a chiral co-former is used that selectively co-crystallizes with one enantiomer of the racemic mixture.[8] Levetiracetam has been used as a resolving agent for this compound via enantiospecific co-crystallization.[8]

Q4: Can the solvent affect which enantiomer crystallizes out? A4: Yes, in some cases of diastereomeric salt resolution, changing the solvent can lead to "chirality switching," where the opposite diastereomer becomes the less soluble one.[2][10]

Q5: How can I monitor the progress of my resolution experiment? A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to determine the enantiomeric excess of both the starting material and the product.[11][12]

Data Presentation

Table 1: Comparison of Diastereomeric Salt Resolution Methods for this compound
Resolving AgentSolventMolar Ratio (Acid:Agent)Temperature (°C)Enantiomeric Excess (ee) of ProductReference
(R)-(+)-Benzyl-1-phenylethylamineAbsolute Ethanol1:115>99% (after recrystallization)[3]
(R)-(+)-1-(1-naphthyl)ethylamineMethanol or Ethanol1:1.0-2.0Not SpecifiedHigh Optical Purity[10]
Table 2: Enzymatic Resolution of this compound Derivatives
EnzymeSubstrateAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of Product (%)Reference
Immobilized Lipase PCL@UiO-67(Zr)(R,S)-4-chloromandelic acidVinyl acetateMTBE5547.698.7[9]
Table 3: Co-crystallization Resolution of Halogenated Mandelic Acids with Levetiracetam (LEV)
Racemic AcidCo-crystal FormedOptical Purity of Solid (%)ee of Remaining Enantiomer in Liquid (%)Resolution Efficiency (%)Reference
This compoundLEV-(S)-4-ClMA8823Not Specified[8]
2-Chloromandelic acidLEV-(S)-2-ClMA9876Not Specified[8]
3-Chloromandelic acidLEV-(S)-3-ClMA836394[8]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (R)-(+)-Benzyl-1-phenylethylamine

This protocol is based on the optimized conditions reported for the resolution of this compound.[3]

  • Dissolution: Dissolve racemic this compound in absolute ethanol (1.6 mL per 1 mmol of acid) at an elevated temperature.

  • Addition of Resolving Agent: In a separate vessel, dissolve an equimolar amount (1:1 molar ratio) of (R)-(+)-benzyl-1-phenylethylamine in a small amount of absolute ethanol.

  • Mixing: Add the resolving agent solution to the this compound solution.

  • Crystallization: Stir the mixture and then allow it to cool slowly to 15°C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold absolute ethanol.

  • Liberation of Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the resolved this compound. The resolving agent will remain in the aqueous phase.

  • Purification: Collect the precipitated this compound by filtration, wash with water, and dry.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC. Recrystallize if necessary to achieve the desired purity.

Protocol 2: Enzymatic Kinetic Resolution using Immobilized Lipase

This protocol is based on the conditions reported for the resolution of this compound.[9]

  • Reaction Setup: In a suitable reaction vessel, combine (R,S)-4-chloromandelic acid (20 mmol/L), vinyl acetate (120 mmol/L), and immobilized lipase PCL@UiO-67(Zr) (30 mg) in 2 mL of methyl tert-butyl ether (MTBE).

  • Incubation: Incubate the reaction mixture at 55°C with agitation (e.g., 500 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product (ester) and the remaining substrate (acid).

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%. This is typically when the enantiomeric excess of both the product and the remaining substrate is at its maximum.

  • Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Product Separation: Separate the acylated product from the unreacted this compound using standard techniques such as extraction or chromatography.

  • Analysis: Determine the enantiomeric excess of the isolated product and the unreacted starting material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Resolution Step cluster_separation Separation & Purification cluster_analysis Analysis racemic_acid Racemic this compound mixing Mixing & Dissolution racemic_acid->mixing resolving_agent Chiral Resolving Agent / Enzyme resolving_agent->mixing solvent Solvent solvent->mixing crystallization Crystallization / Enzymatic Reaction mixing->crystallization filtration Filtration / Enzyme Removal crystallization->filtration liberation Liberation of Enantiomer filtration->liberation purification Purification liberation->purification analysis Chiral HPLC Analysis purification->analysis

Caption: General experimental workflow for the resolution of this compound.

troubleshooting_ee cluster_diastereomeric Diastereomeric Salt Resolution cluster_enzymatic Enzymatic Resolution start Low Enantiomeric Excess (ee) check_method Which resolution method? start->check_method check_solvent Optimize Solvent System check_method->check_solvent Diastereomeric Salt screen_enzymes Screen Different Enzymes check_method->screen_enzymes Enzymatic check_ratio Adjust Molar Ratio check_solvent->check_ratio recrystallize Recrystallize Salt check_ratio->recrystallize check_agent_purity Verify Resolving Agent Purity recrystallize->check_agent_purity end Improved Enantiomeric Excess check_agent_purity->end optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Acyl Donor) screen_enzymes->optimize_conditions optimize_conditions->end

Caption: Troubleshooting flowchart for low enantiomeric excess.

diastereomeric_principle racemate Racemic 4-Cl Mandelic Acid (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts (R-Acid-R-Base + S-Acid-R-Base) racemate->diastereomers resolving_agent Chiral Resolving Agent (R-Base) resolving_agent->diastereomers separation Fractional Crystallization (Different Solubilities) diastereomers->separation less_soluble Less Soluble Salt (e.g., S-Acid-R-Base) separation->less_soluble more_soluble More Soluble Salt (in Mother Liquor) (e.g., R-Acid-R-Base) separation->more_soluble resolved_enantiomer Pure S-Enantiomer less_soluble->resolved_enantiomer Acidification

Caption: Principle of diastereomeric salt resolution.

References

Preventing oiling out during crystallization of 4-Chloromandelic acid salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of 4-Chloromandelic acid and its various salts.

Troubleshooting Guide: Preventing Oiling Out

Oiling out, or liquid-liquid phase separation, is a common challenge during crystallization where the solute separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase. This can lead to poor product purity, yield, and difficulty in handling. This guide provides a systematic approach to troubleshoot and prevent this phenomenon.

Immediate Actions When Oiling Out is Observed
  • Re-dissolution: Gently heat the solution until the oil phase re-dissolves completely.

  • Solvent Addition: Add a small amount of a good solvent to decrease the supersaturation level.

  • Cooling Rate Reduction: If cooling was in progress, significantly slow down the cooling rate.

Systematic Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnose and resolve oiling out issues.

G cluster_0 Problem Identification cluster_1 Primary Causes & Solutions cluster_2 Secondary Causes & Solutions cluster_3 Outcome oiling_out Oiling Out Observed supersaturation High Supersaturation oiling_out->supersaturation Investigate cooling_rate Rapid Cooling oiling_out->cooling_rate Investigate solvent_system Inappropriate Solvent System oiling_out->solvent_system Investigate impurities Presence of Impurities supersaturation->impurities If persists ph_issue Incorrect pH cooling_rate->ph_issue If persists seeding_issue Ineffective Seeding solvent_system->seeding_issue If persists success Successful Crystallization impurities->success Solution Implemented ph_issue->success Solution Implemented seeding_issue->success Solution Implemented

Caption: Troubleshooting workflow for oiling out.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

A1: Oiling out is a phenomenon where a dissolved compound separates from the solution as a liquid (an oil) rather than a solid crystal during crystallization.[1] This occurs when the solute is highly supersaturated in the solvent.[1] It is problematic because the oil phase can trap impurities, leading to a product with low purity and often results in an amorphous or poorly crystalline final product which can be difficult to filter and dry.[2][3]

Q2: What are the primary causes of oiling out during the crystallization of this compound salts?

A2: The primary causes are generally related to reaching a state of high supersaturation too quickly. This can be due to:

  • Rapid cooling: Cooling the solution too fast does not allow sufficient time for crystal nucleation and growth.

  • High concentration of the solute: Starting with a solution that is too concentrated.

  • Rapid addition of an anti-solvent: Adding an anti-solvent too quickly can cause a sudden and dramatic decrease in solubility.

  • Inappropriate solvent choice: The melting point of the solid may be lower than the boiling point of the solvent, or the solvent may not be ideal for the specific salt.[4]

Q3: How does the choice of solvent affect oiling out?

A3: The solvent system is critical. A good solvent will dissolve the this compound salt at an elevated temperature but have lower solubility at cooler temperatures. If the solubility is too high at all temperatures, it can be difficult to induce crystallization without creating high supersaturation. For mixed solvent systems, the miscibility of the solvents is important.[4] Common solvents used for the crystallization of this compound and its derivatives include alcohols (methanol, ethanol), acetonitrile, and mixtures like toluene-ethyl acetate.[1][5][6]

Q4: Can pH influence the oiling out of this compound salts?

A4: Yes, pH can significantly impact the crystallization of ionizable compounds like this compound and its salts. The solubility of the acid and its salts is pH-dependent.[7] For amine salts of this compound, the pH of the solution will affect the protonation state of both the acid and the amine, which in turn influences the solubility of the salt. It is crucial to control the pH to maintain a supersaturation level that is favorable for crystallization rather than oiling out.

Q5: How can I use seeding to prevent oiling out?

A5: Seeding is a highly effective technique. By introducing seed crystals into a slightly supersaturated solution, you provide a template for crystal growth to occur. This helps to control the crystallization process and prevent the buildup of high supersaturation that leads to oiling out. The timing and amount of seed crystal addition are important parameters.[2][8]

Q6: What should I do if oiling out occurs despite my best efforts?

A6: If oiling out persists, you can try the following:

  • Solvent System Re-evaluation: You may need to screen for a different solvent or a different ratio in your mixed-solvent system.

  • Purification of Starting Material: Impurities can sometimes promote oiling out.[2] Consider an additional purification step for your this compound or the base used to form the salt.

  • Slurry Experiment: If an oil has formed, you can try to convert it to a crystalline solid by prolonged stirring (slurrying), sometimes with the addition of a small amount of a poor solvent or seed crystals.

Data Presentation: Solvent Systems and Observations

Solvent/Solvent SystemPolarityTypical UseObservations & Recommendations
MethanolPolar ProticGood solventHigh solubility may require an anti-solvent or significant cooling.[9]
EthanolPolar ProticGood solventSimilar to methanol, often used for recrystallization.[9]
AcetonitrilePolar AproticGood solventCan be a good choice for co-crystallization.[8]
Ethyl AcetateModerately PolarGood solventOften used in combination with a non-polar anti-solvent like hexane.[4]
TolueneNon-polarPoor solvent/Anti-solventCan be used as an anti-solvent with more polar solvents.[6]
WaterVery PolarVariableSolubility of salts is highly dependent on the counter-ion and pH.[7]
DichloromethaneModerately PolarGood solventCan be used for extraction and as a crystallization solvent.[9]

Experimental Protocols

Protocol 1: Cooling Crystallization to Prevent Oiling Out

This protocol is designed for a this compound salt that has a significant positive temperature coefficient of solubility in a chosen solvent.

Objective: To crystallize the salt by slowly cooling a saturated solution to avoid oiling out.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation prep Dissolve Salt in Minimum Hot Solvent cool Slow, Controlled Cooling prep->cool seed Add Seed Crystals (Optional) cool->seed isolate Isolate Crystals by Filtration cool->isolate seed->isolate

Caption: Cooling crystallization workflow.

Methodology:

  • Solvent Selection: Choose a solvent in which the this compound salt has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound salt. Add the chosen solvent portion-wise while heating and stirring until the salt is completely dissolved. Avoid adding a large excess of solvent.

  • Controlled Cooling:

    • Remove the heat source and allow the solution to cool slowly towards ambient temperature. Insulating the flask can help to slow the cooling rate.

    • A programmable cooling bath is recommended for precise control. A cooling rate of 5-10 °C per hour is a good starting point.

  • Seeding (Recommended): Once the solution is slightly supersaturated (e.g., cooled by 5-10 °C from the dissolution temperature), add a small amount (1-2% w/w) of previously obtained pure crystals of the this compound salt.

  • Maturation: Continue the slow cooling to the final desired temperature (e.g., 0-5 °C) and then hold at this temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization to Prevent Oiling Out

This protocol is suitable when the this compound salt is highly soluble in a "good" solvent and poorly soluble in a miscible "anti-solvent".

Objective: To induce crystallization by the controlled addition of an anti-solvent to a solution of the salt, maintaining a low level of supersaturation.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation prep Dissolve Salt in Good Solvent add_anti Slowly Add Anti-Solvent prep->add_anti seed Add Seed Crystals add_anti->seed isolate Isolate Crystals by Filtration seed->isolate

Caption: Anti-solvent crystallization workflow.

Methodology:

  • Solvent System Selection: Identify a good solvent that readily dissolves the this compound salt and a miscible anti-solvent in which the salt is poorly soluble.

  • Dissolution: Dissolve the crude salt in a minimal amount of the good solvent at a constant temperature (e.g., room temperature or slightly elevated).

  • Controlled Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution using a syringe pump or a dropping funnel. A slow addition rate is crucial to avoid generating high local supersaturation.

  • Seeding: At the first sign of turbidity (cloudiness), or after adding a small portion of the anti-solvent, add seed crystals of the pure this compound salt.

  • Completion of Addition and Maturation: Continue the slow addition of the anti-solvent. After the full amount of anti-solvent has been added, stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent, and dry under vacuum.

References

Impact of impurities on the chiral resolution of 4-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the chiral resolution of 4-chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in racemic this compound, and where do they come from?

A1: The most common impurities in this compound (4-CIMA) typically originate from its synthesis. The usual synthetic route starts from 4-chlorobenzaldehyde. Therefore, the primary impurities are often:

  • 4-Chlorobenzaldehyde: Unreacted starting material.

  • 4-Chlorobenzoic acid: An over-oxidation product. These structurally similar molecules can significantly interfere with the chiral resolution process.

Q2: How can small amounts of impurities negatively affect the chiral resolution?

A2: Impurities can disrupt the crystallization of diastereomeric salts, which is the core of classical resolution.[1] Even at low levels, they can:

  • Inhibit or prevent crystallization: Impurities can interfere with the formation of the crystal lattice, sometimes preventing any solid from forming.

  • Cause 'oiling out': The diastereomeric salt may separate as a liquid (oil) instead of a solid, which is difficult to handle and purify.

  • Reduce enantiomeric excess (ee): Impurities can co-crystallize with the desired diastereomeric salt, leading to a lower purity of the final product.

  • Lower the yield: By hindering the crystallization of the desired salt, the overall yield of the resolved enantiomer is reduced.[2]

Q3: My resolution is not working. How do I know if impurities are the problem?

A3: If you are experiencing issues like no crystallization, oiling out, low yield, or poor enantiomeric excess, and you have already optimized parameters like solvent, temperature, and resolving agent stoichiometry, then impurities in the starting racemic this compound are a likely cause. It is highly recommended to perform an impurity profile analysis of your starting material.

Q4: What is the best analytical method to detect and quantify impurities in my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[3] A reversed-phase HPLC method using a C18 column with a UV detector is typically sufficient to separate and quantify this compound from its common impurities like 4-chlorobenzaldehyde and 4-chlorobenzoic acid. For more complex impurity profiles, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for identification.[3][4]

Troubleshooting Guides

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

Question: I've mixed the racemic this compound with the chiral resolving agent in a suitable solvent, but no crystals are forming, even after cooling and seeding. What should I do?

Answer: This is a common issue that can often be traced back to the purity of the starting material or suboptimal crystallization conditions.

  • Step 1: Verify the Purity of Racemic this compound.

    • Action: Analyze your starting material using HPLC to check for the presence of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    • Rationale: 4-chlorobenzaldehyde can react with amine-based resolving agents, inhibiting the formation of the intended diastereomeric salt. 4-chlorobenzoic acid, being an acid itself, can compete in the salt formation or disrupt the crystal lattice.

    • Solution: If impurities are detected, purify the racemic this compound by recrystallization before proceeding with the resolution.

  • Step 2: Re-evaluate Your Solvent Choice.

    • Action: The ideal solvent should maximize the solubility difference between the two diastereomeric salts.[2] Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water).

    • Rationale: The presence of impurities can alter the solubility properties of the system, making your previously effective solvent no longer optimal.

  • Step 3: Confirm Stoichiometry of the Resolving Agent.

    • Action: Ensure you are using the correct molar equivalent of the resolving agent. Typically, 0.5 to 1.0 equivalents are used.

    • Rationale: Incorrect stoichiometry can lead to an incomplete reaction or excess of one component, both of which can inhibit crystallization.

Issue 2: The Diastereomeric Salt is 'Oiling Out'

Question: Instead of forming crystals, my diastereomeric salt is separating as a sticky oil. How can I fix this?

Answer: Oiling out typically happens when the salt's melting point is lower than the crystallization temperature or when supersaturation is too high. Impurities can contribute to this by depressing the melting point or interfering with nucleation.

  • Step 1: Check for Impurities.

    • Action: As with the failure to crystallize, the first step is to analyze the purity of your starting this compound.

    • Rationale: Impurities can act as a solvent for the diastereomeric salt or disrupt the ordered packing required for crystallization, leading to an amorphous oil.

  • Step 2: Modify Crystallization Conditions.

    • Action: Try a more dilute solution, a slower cooling rate, or a different solvent.

    • Rationale: Reducing the concentration and cooling rate can lower the level of supersaturation, giving the molecules more time to arrange into a crystal lattice rather than crashing out as an oil.

  • Step 3: Use an Anti-Solvent.

    • Action: Slowly add a solvent in which the diastereomeric salt is insoluble (an anti-solvent) to a solution of the salt in a good solvent.

    • Rationale: This can gently induce precipitation and may favor crystal formation over oiling.

Issue 3: Low Enantiomeric Excess (ee) of the Final Product

Question: I have successfully crystallized and isolated my this compound, but the enantiomeric excess (ee) is much lower than expected. Why is this happening?

Answer: Low ee indicates that the undesired enantiomer is being incorporated into the crystals of the desired diastereomeric salt.

  • Step 1: Investigate Structurally Similar Impurities.

    • Action: Perform a thorough impurity profile analysis of your starting material. Pay close attention to impurities that are structurally analogous to this compound.

    • Rationale: An impurity like 4-chlorobenzoic acid is particularly problematic as it can form a salt with the resolving agent and co-crystallize with the target diastereomeric salt, disrupting the chiral recognition and lowering the purity.

  • Step 2: Optimize the Crystallization Process.

    • Action: Perform a recrystallization of the diastereomeric salt before liberating the free acid. Washing the filtered crystals with a small amount of cold solvent can also help.

    • Rationale: Recrystallization is a powerful purification technique that can remove occluded mother liquor and co-crystallized impurities, thereby increasing the diastereomeric purity and the final enantiomeric excess.

  • Step 3: Verify the Purity of the Resolving Agent.

    • Action: Ensure the chiral resolving agent has high enantiomeric purity.

    • Rationale: If the resolving agent is not enantiopure, it will form diastereomeric salts with both enantiomers of the this compound, making a clean separation impossible.

Data Presentation

Table 1: Impact of Potential Impurities on Chiral Resolution Outcomes

ImpurityLikely OriginPotential Impact on ResolutionTroubleshooting Priority
4-Chlorobenzaldehyde Unreacted starting materialReacts with amine resolving agents, inhibits salt formation, may lead to 'oiling out'.High
4-Chlorobenzoic Acid Over-oxidation of 4-chlorobenzaldehydeCompetes in salt formation, co-crystallizes with the desired diastereomer, reduces enantiomeric excess (ee).High
Other Structural Analogs Side reactions in synthesisMay co-crystallize, disrupt crystal lattice, lower yield and ee.Medium

Table 2: Example Solvent Screening for Resolution of (R,S)-4-CIMA with (R)-(+)-Benzyl-1-phenylethylamine (BPA) [5]

SolventYield (%)Diastereomeric Purity (%)Resolution Efficiency (E)
Methanol45.298.144.3
Ethanol 48.5 99.2 48.1
Isopropanol46.398.545.6
Ethyl Acetate35.197.634.3
Acetonitrile40.898.240.1
(Note: Data is illustrative, based on findings in the literature. Resolution efficiency E is the product of yield and diastereomeric purity.)

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC
  • System: HPLC with a UV detector (set to 230 nm) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase initial mixture. Filter through a 0.45 µm syringe filter.[6]

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Identify and quantify impurities by comparing retention times and peak areas with known standards of 4-chlorobenzaldehyde and 4-chlorobenzoic acid.

Protocol 2: Classical Chiral Resolution of this compound via Diastereomeric Salt Formation

This protocol is a generalized procedure based on common laboratory practice.[7]

  • Dissolution: In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a warm solvent (e.g., ethanol or methanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the stirred this compound solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may help. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • (Optional but Recommended) Recrystallization: Dissolve the collected crystals in a minimal amount of hot solvent and repeat the cooling and filtration process to improve diastereomeric purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in water and add an acid (e.g., 1M HCl) until the pH is ~1-2.

  • Extraction: Extract the liberated, enantiomerically enriched this compound with an organic solvent like ethyl acetate.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Determine the enantiomeric excess using chiral HPLC.

Visualizations

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

G start Problem: Low Resolution Efficiency (Low Yield or ee) check_purity Step 1: Analyze Purity of Racemic 4-CIMA via HPLC start->check_purity impurity_present Impurities Detected? (e.g., 4-Chlorobenzaldehyde, 4-Chlorobenzoic Acid) check_purity->impurity_present purify Action: Purify Racemic 4-CIMA (e.g., Recrystallization) Then, repeat resolution. impurity_present->purify Yes optimize_conditions Step 2: Optimize Resolution Conditions impurity_present->optimize_conditions No purify->start screen_solvents Action: Screen Solvents, Adjust Cooling Rate, Verify Stoichiometry optimize_conditions->screen_solvents Yes success Resolution Improved optimize_conditions->success No recrystallize_salt Step 3: Recrystallize Diastereomeric Salt screen_solvents->recrystallize_salt perform_recrystallization Action: Dissolve salt in minimal hot solvent and cool slowly to purify. recrystallize_salt->perform_recrystallization Yes recrystallize_salt->success No perform_recrystallization->success G cluster_impurities Common Impurities cluster_effects Negative Impacts on Resolution benzaldehyde 4-Chlorobenzaldehyde (Starting Material) inhibition Inhibition of Crystallization benzaldehyde->inhibition reacts with resolving agent oiling 'Oiling Out' benzaldehyde->oiling benzoic_acid 4-Chlorobenzoic Acid (Oxidation Product) benzoic_acid->inhibition disrupts lattice low_ee Reduced Enantiomeric Excess (ee) benzoic_acid->low_ee co-crystallizes low_yield Reduced Yield inhibition->low_yield oiling->low_yield

References

Technical Support Center: Impurity Profiling of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of impurity profiling of 4-Chloromandelic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

Potential impurities in this compound can originate from the manufacturing process or degradation.

  • Process-Related Impurities: These can include starting materials, intermediates, byproducts, and residual solvents or reagents. For example, if this compound is synthesized via resolution of a racemic mixture, the opposite enantiomer could be a chiral impurity.[1] A known synthesis method uses (R)-(+)-1-(1-naphthyl)ethylamine as a chiral resolution agent, and solvents like methanol or ethanol, with acidification using hydrochloric or sulfuric acid.[1] Residuals of these chemicals could be present.

  • Degradation Products: These can form due to exposure to stress conditions such as acid, base, oxidation, heat, or light.[2][3] Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products.[2][3][4]

  • Starting Material: 4'-Chloroacetophenone is a potential starting material for the synthesis of this compound.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most common and suitable technique for impurity profiling of this compound.[5] This method allows for the separation, detection, and quantification of the active pharmaceutical ingredient (API) and its impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its impurities and degradation products. The development of such a method typically involves:

  • Forced Degradation Studies: Subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[2][3][4]

  • Chromatographic Method Development: Developing an HPLC method that can separate the main peak (this compound) from all the impurity and degradation product peaks. This involves optimizing parameters like the column, mobile phase composition, pH, and temperature.

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing 1. Interaction with active silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a highly deactivated (end-capped) column. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the sample concentration or injection volume.
Poor Resolution 1. Inadequate mobile phase strength. 2. Suboptimal column chemistry. 3. Inappropriate gradient slope.1. Optimize the organic modifier percentage in the mobile phase. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl). 3. Adjust the gradient time or the initial/final mobile phase composition.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure accurate and consistent mobile phase preparation and degassing. 2. Use a column oven to maintain a constant temperature.[2] 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks 1. Contamination in the mobile phase or sample diluent. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler. 3. Increase the run time or add a column flush step at the end of the gradient.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Example HPLC Method for Impurity Profiling

This is an example of a starting HPLC method for the impurity profiling of this compound. Method optimization will likely be required.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
30
35
36
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (90:10)

Data Presentation

Table 1: Example System Suitability Results

This table presents example system suitability data for the HPLC method.

Parameter Acceptance Criteria Result
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Resolution (between this compound and nearest impurity) ≥ 2.03.5
Table 2: Example Method Validation Data

This table summarizes example validation data for the quantification of a potential impurity.

Parameter Result
Linearity (r²) 0.9995
Range 0.05 - 1.5 µg/mL
LOD (Limit of Detection) 0.015 µg/mL
LOQ (Limit of Quantification) 0.05 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) 1.5%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample_Dilution Sample Dilution Forced_Degradation->Sample_Dilution Generate Degradants HPLC_Method HPLC Method Development (Column & Mobile Phase Screening) Sample_Dilution->HPLC_Method Inject Samples Method_Validation Method Validation (ICH Guidelines) HPLC_Method->Method_Validation Optimized Method Impurity_Detection Impurity Detection & Quantification Method_Validation->Impurity_Detection Validated Method Peak_Purity Peak Purity Analysis Impurity_Detection->Peak_Purity Structure_Elucidation Structure Elucidation (LC-MS) Impurity_Detection->Structure_Elucidation For Unknown Impurities

Caption: Workflow for Impurity Profiling Method Development.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Problem Chromatographic Problem (e.g., Poor Resolution) Check_Composition Verify Composition & pH Problem->Check_Composition Check_Age Evaluate Column Age/Performance Problem->Check_Age Check_Flow_Rate Verify Flow Rate Problem->Check_Flow_Rate Degas Ensure Proper Degassing Check_Composition->Degas Solution Problem Resolved Degas->Solution Change_Column Try Different Stationary Phase Check_Age->Change_Column Change_Column->Solution Check_Leaks Inspect for Leaks Check_Flow_Rate->Check_Leaks Check_Temp Ensure Stable Temperature Check_Leaks->Check_Temp Check_Temp->Solution

References

Validation & Comparative

A Comparative Guide to Chiral Resolution: 4-Chloromandelic Acid vs. 4-Bromomandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral resolving agent is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. Halogenated mandelic acid derivatives are a versatile class of resolving agents, with 4-chloromandelic acid and 4-bromomandelic acid being two prominent examples. This guide provides an objective comparison of their performance in chiral separations, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties

The effectiveness of a chiral resolving agent is influenced by its physicochemical properties, such as acidity (pKa) and solubility, which affect salt formation and crystallization. While comprehensive comparative data is not always available in a single source, the following table summarizes key properties.

PropertyThis compound4-Bromomandelic Acid
Molecular Weight 186.59 g/mol 231.04 g/mol
Predicted pKa 3.14 ± 0.10Data not available
Melting Point 114-118 °CData not available
Solubility Slightly soluble in water and methanolData not available

Performance in Chiral Resolution

Direct, side-by-side comparative studies of this compound and 4-bromomandelic acid as resolving agents for the same racemic compounds are limited in published literature. However, individual studies and comparative resolutions of the acids themselves provide insights into their potential performance.

Diastereomeric Salt Formation

A study on the resolution of various halogenated mandelic acids, including the 4-chloro and 4-bromo derivatives, using Levetiracetam as a chiral resolving agent, revealed differences in their resolution performance.[1] While not a direct measure of their efficacy as resolving agents, it highlights that the nature of the halogen substituent influences the diastereomeric interactions crucial for separation. The study indicated that the resolution efficiency for 2-chloromandelic acid was significantly higher than for both this compound and 4-bromomandelic acid.[1] Furthermore, it was noted that 4-fluoromandelic acid performed better than both 4-chloromandelic and 4-bromomandelic acid in this specific system, though a direct quantitative comparison between the chloro and bromo analogs was not provided.[1]

In a specific application, (R,S)-4-chloromandelic acid was successfully resolved using (R)-(+)-benzyl-1-phenylethylamine.[2][3] The study optimized the conditions to achieve a high resolution efficiency.

Table 1: Resolution of (R,S)-4-Chloromandelic Acid with (R)-(+)-Benzyl-1-Phenylethylamine [2][3]

SolventDiastereomeric Excess (% de)Yield (%)Resolution Efficiency (E)
Methanol94.555.952.8
Ethanol 94.8 83.1 78.8
95% Ethanol96.376.373.5
50% Ethanol55.2158.587.5
2-Propanol56.3156.988.4
Acetonitrile52.1172.089.6
Ethyl Acetate52.8176.493.2

Resolution efficiency (E) is the product of yield and diastereomeric purity.

Experimental Protocols

The following is a generalized experimental protocol for the chiral resolution of a racemic amine using a substituted mandelic acid via diastereomeric salt formation. This protocol should be optimized for each specific application.

General Protocol for Diastereomeric Salt Resolution of a Racemic Amine

1. Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical and often requires screening.

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-4-chloromandelic acid or (S)-4-bromomandelic acid) in the same solvent, with gentle heating if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring at room temperature or a slightly elevated temperature.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • For complete crystallization, the mixture can be further cooled in an ice bath or refrigerated for several hours to overnight.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the collected crystalline salt in water.

  • Add a base (e.g., 1M NaOH or Na2CO3 solution) to neutralize the mandelic acid and liberate the free amine. The pH should be adjusted to be sufficiently basic to ensure the complete liberation of the amine.

  • Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Visualization of Experimental and Logical Workflows

Chiral_Resolution_Workflow cluster_formation Salt Formation cluster_separation Separation & Liberation racemic_mixture Racemic Mixture (e.g., Amine) diastereomeric_salts Diastereomeric Salt Mixture racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., 4-Cl/Br-Mandelic Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Remains in Solution liberation_less Liberation of Amine (Base Treatment) less_soluble->liberation_less liberation_more Liberation of Amine (Base Treatment) more_soluble->liberation_more resolved_enantiomer1 Enantiomer 1 liberation_less->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent liberation_less->recovered_agent1 resolved_enantiomer2 Enantiomer 2 liberation_more->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent liberation_more->recovered_agent2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Logical_Relationships start Start: Racemic Mixture + Chiral Resolving Agent solubility_diff Key Principle: Diastereomers have different solubilities start->solubility_diff crystallization Crystallization of Less Soluble Salt solubility_diff->crystallization separation Physical Separation (Filtration) crystallization->separation liberation Liberation of Resolved Enantiomer separation->liberation analysis Analysis of Enantiomeric Purity (ee%) liberation->analysis end End: Enantiomerically Enriched Product analysis->end

Caption: Logical steps in diastereomeric salt resolution.

Conclusion

Both this compound and 4-bromomandelic acid are valuable chiral resolving agents. The choice between them will depend on the specific racemic compound to be resolved and will likely require empirical screening of solvents and conditions to achieve optimal separation. The available data on this compound demonstrates its effectiveness, achieving high diastereomeric excess and resolution efficiency under optimized conditions. While direct comparative data for 4-bromomandelic acid is scarce, the underlying principles of diastereomeric salt formation suggest it is a similarly potent resolving agent. The difference in the halogen substituent will influence the intermolecular interactions within the crystal lattice of the diastereomeric salts, leading to variations in solubility and, consequently, resolution efficiency. For any new racemic compound, it is recommended to perform small-scale screening experiments with both resolving agents in a variety of solvents to identify the most effective system for achieving the desired enantiomeric purity and yield.

References

A Comparative Analysis of HPLC and SFC for the Enantioseparation of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Separation Technique

The enantioseparation of chiral molecules is a critical process in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. 4-Chloromandelic acid is a key chiral building block used in the synthesis of various pharmaceuticals. The efficient separation of its enantiomers is, therefore, of significant importance. This guide provides a comparative study of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the enantioseparation of this compound. We will delve into the experimental protocols and present a quantitative comparison to aid in the selection of the most suitable method for your research and development needs.

Quantitative Performance Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Analysis Time Longer (typically > 10 minutes)Shorter (typically < 5 minutes)
Resolution (Rs) Good to ExcellentExcellent
Solvent Consumption High (organic solvents)Low (primarily CO2)
Operating Pressure ModerateHigh
Environmental Impact HigherLower
Throughput LowerHigher

Experimental Workflows

The general experimental workflows for both HPLC and SFC in the context of chiral separation are outlined below. The key difference lies in the composition and state of the mobile phase.

G cluster_0 HPLC Workflow cluster_1 SFC Workflow HPLC_Sample Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection Injection HPLC_Sample->HPLC_Injection HPLC_Column Chiral Stationary Phase (e.g., CHIRALPAK® IC) HPLC_Injection->HPLC_Column HPLC_Separation Separation with Liquid Mobile Phase HPLC_Column->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis HPLC_Detection->HPLC_Analysis SFC_Sample Sample Preparation (Dissolve in Co-solvent) SFC_Injection Injection SFC_Sample->SFC_Injection SFC_Column Chiral Stationary Phase (e.g., Chiralpak AD-3) SFC_Injection->SFC_Column SFC_Separation Separation with Supercritical CO2 + Modifier SFC_Column->SFC_Separation SFC_Detection UV Detection SFC_Separation->SFC_Detection SFC_Analysis Data Analysis SFC_Detection->SFC_Analysis

Figure 1. Comparative experimental workflows for HPLC and SFC enantioseparation.

Detailed Experimental Protocols

Below are detailed experimental protocols for the enantioseparation of this compound using both HPLC and SFC. These protocols are based on established methods for mandelic acid and its derivatives.

HPLC Experimental Protocol

This protocol is based on methods developed for the chiral separation of mandelic acid derivatives.[2]

  • Instrumentation: Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and autosampler.

  • Chiral Stationary Phase: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane and a polarity modifier such as isopropanol or ethanol. A typical mobile phase composition could be n-hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid (TFA) as an additive.[2]

  • Flow Rate: 0.4–1.2 mL/min.

  • Column Temperature: 15–35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in an appropriate amount of ethanol and filter through a 0.45 µm filter.

SFC Experimental Protocol

This protocol is based on a study that investigated the enantiomeric separation of six mandelic acids, including this compound, by SFC.[1]

  • Instrumentation: Supercritical Fluid Chromatography system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-3 column.

  • Mobile Phase: Supercritical CO2 as the main mobile phase with a modifier (co-solvent) such as methanol, ethanol, or isopropanol. The modifier percentage can be varied to optimize separation. Trifluoroacetic acid is often used as an additive.

  • Flow Rate: Typically in the range of 2-5 mL/min.

  • Backpressure: Maintained at a constant level, as it can affect the separation process.

  • Column Temperature: The separation factor and resolution may decrease with an increase in column temperature.

  • Detection: UV detection at an appropriate wavelength.

Concluding Remarks

For the enantioseparation of this compound, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional High-Performance Liquid Chromatography (HPLC). The primary advantages of SFC lie in its speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the main mobile phase.[1] The lower viscosity and higher diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss in resolution.

While HPLC remains a robust and widely used technique for chiral separations, the evidence suggests that for high-throughput environments and green chemistry initiatives, SFC is the superior choice for the enantioseparation of this compound and its analogs. Researchers and drug development professionals are encouraged to consider the benefits of SFC for their chiral separation needs, particularly when speed and sustainability are of high priority.

References

A Comparative Guide to the Validation of an HPLC Method for the Assay of 4-Chloromandelic Acid in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination (assay) of 4-Chloromandelic acid, benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation parameters presented herein are essential for ensuring that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data for researchers, scientists, and drug development professionals.

Proposed HPLC Method for this compound

A robust HPLC method is the foundation of any successful validation. Based on the analysis of similar compounds, a reverse-phase HPLC method is proposed for the assay of this compound.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Validation Parameters: Experimental Data vs. ICH Acceptance Criteria

The following sections detail the validation parameters, their experimental protocols, and a comparison of representative data against ICH acceptance criteria.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol: The specificity of the method was evaluated by injecting a blank (diluent), a standard solution of this compound, and a sample solution spiked with potential impurities. The chromatograms were examined for any interference at the retention time of the this compound peak.

Table 2: Specificity Results

SamplePeak PurityResolution (Rs) from nearest peakICH Acceptance Criteria
BlankNo peak at analyte retention timeN/ANo interference at the analyte's retention time.
Standard> 0.999N/AThe method should be able to distinguish the analyte.
Spiked Sample> 0.999> 2.0Complete separation of the analyte peak from other peaks.

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: A series of at least five concentrations of this compound reference standard were prepared over the range of 50% to 150% of the target assay concentration. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

Table 3: Linearity Data

ParameterResultICH Acceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 45872x + 1254-

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol: Accuracy was determined by applying the method to a placebo spiked with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate, and the percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryICH Acceptance Criteria
80%80.079.899.7598.0% - 102.0%
100%100.0100.5100.5098.0% - 102.0%
120%120.0119.499.5098.0% - 102.0%

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.

Table 5: Precision Data

Precision Level% Relative Standard Deviation (%RSD)ICH Acceptance Criteria
Repeatability (Intra-day) 0.45%≤ 2%
Intermediate Precision (Inter-day) 0.82%≤ 2%

The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (Standard Deviation of the y-intercept / Slope) LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Table 6: LOD and LOQ Data

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Small, deliberate changes were made to the method parameters, and the effect on the results was examined. The parameters varied included the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%).

Table 7: Robustness Data

Parameter VariedVariation%RSD of ResultsICH Acceptance Criteria
Flow Rate ± 0.1 mL/min1.1%≤ 2%
Column Temperature ± 2°C0.9%≤ 2%
Mobile Phase Composition ± 2% Acetonitrile1.3%≤ 2%

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the validation of the HPLC method according to ICH guidelines.

HPLC_Validation_Workflow MethodDev HPLC Method Development (this compound) ValidationProtocol Validation Protocol Definition (ICH Q2(R1)) MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation (QC & Research) ValidationReport->MethodImplementation

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

Conclusion

The presented HPLC method for the assay of this compound meets the validation criteria set forth by the ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust over the specified range. This validated method is suitable for its intended purpose in a quality control or research environment for the quantitative determination of this compound.

References

Determining the enantiomeric excess of 4-Chloromandelic acid: a comparison of methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount in the pharmaceutical industry and synthetic chemistry. 4-Chloromandelic acid, a key chiral building block, requires precise and reliable analytical methods to quantify its enantiomeric purity. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its experimental protocol, performance metrics, and overall suitability for different research and development needs.

At a Glance: Comparison of Analytical Methods

MethodPrincipleSample PreparationKey Performance MetricsThroughput
HPLC Differential partitioning of enantiomers on a chiral stationary phase (CSP).Dissolution in a suitable solvent.Resolution (Rs): Baseline separation is achievable. Analysis Time: Typically 5-20 minutes. LOD/LOQ: High sensitivity.High
GC Separation of volatile enantiomeric derivatives on a chiral capillary column.Derivatization to a volatile ester (e.g., methyl or isopropyl ester).Resolution (Rs): Excellent separation. Analysis Time: Typically 10-30 minutes. LOD/LOQ: Very high sensitivity, especially with selective detectors.High
CE Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Dissolution in the background electrolyte.Resolution (Rs): High-resolution separation. Analysis Time: Typically <15 minutes. LOD/LOQ: Good sensitivity.High
NMR Diastereomeric complex formation with a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer.Dissolution of the sample and CSA in a deuterated solvent.Signal Separation (Δδ): Dependent on the CSA and analyte. Analysis Time: < 10 minutes per sample. LOD/LOQ: Lower sensitivity compared to chromatographic methods.Moderate

Experimental Workflows and Logical Relationships

The general workflow for determining the enantiomeric excess of this compound involves sample preparation followed by instrumental analysis and data processing. The specific steps within this workflow vary depending on the chosen analytical technique.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis start This compound Sample dissolution Dissolution start->dissolution derivatization Derivatization (for GC) dissolution->derivatization if GC hplc Chiral HPLC dissolution->hplc ce Chiral CE dissolution->ce nmr NMR Spectroscopy dissolution->nmr gc Chiral GC derivatization->gc integration Peak Integration / Signal Integration hplc->integration gc->integration ce->integration nmr->integration calculation ee Calculation integration->calculation

Caption: General workflow for determining the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the enantioseparation of this compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a similar cellulose-based CSP.[1]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small percentage of an acidic additive such as trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[1] The exact ratio needs to be optimized for baseline separation.

    • Flow Rate: Typically 0.5 - 1.2 mL/min.[1]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at 210 nm or 230 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Performance Data:

While a study using CHIRALPAK® IC for 2-chloromandelic acid reported low enantioselectivity, optimization of the mobile phase, for instance by using dichloromethane as a modifier, could potentially improve the separation for this compound.[1] Another approach involves supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column, which has shown efficient separation of this compound.[2]

Gas Chromatography (GC)

Chiral GC is a highly sensitive method for determining the enantiomeric excess of this compound. Due to the low volatility of the acid, a derivatization step is required to convert it into a more volatile ester.

Experimental Protocol:
  • Sample Preparation (Derivatization):

    • Esterification: React the this compound sample with an esterifying agent. A common method is to use diazomethane in an ethereal solution to form the methyl ester. Alternatively, reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst can form the corresponding ester.

    • After the reaction is complete, the excess reagent is removed, and the resulting ester is dissolved in a suitable solvent like ethyl acetate.

  • Instrumentation and Conditions:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-cyclodextrin).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Injector and Detector Temperature: Typically set at 250 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Injection: Split injection is commonly used.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomeric esters, similar to the HPLC method.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation of enantiomers with low sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Experimental Protocol:
  • Sample Preparation:

    • Dissolve the this compound sample in the background electrolyte or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector.

    • Chiral Selector: Cyclodextrins, such as sulfated β-cyclodextrin, are commonly used for the separation of acidic compounds. The concentration of the chiral selector is a critical parameter for optimization.

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Temperature: The capillary temperature is controlled to ensure reproducibility.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • The enantiomeric excess is determined by calculating the ratio of the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a rapid method for determining the enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of this compound, resulting in separate signals in the NMR spectrum.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh the this compound sample and a molar equivalent of a suitable chiral solvating agent into an NMR tube.

    • Chiral Solvating Agent (CSA): For acidic compounds like this compound, a chiral amine such as (R)-(-)-1-(1-Naphthyl)ethylamine can be an effective CSA.

    • Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation and Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard ¹H NMR experiment is typically sufficient.

    • Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • Data Analysis:

    • Identify a proton signal in the this compound molecule that shows clear separation for the two diastereomeric complexes. The α-proton is often a good candidate.

    • Integrate the two distinct signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess from the integration values.

Logical Pathway for Method Selection

The choice of the most appropriate method depends on several factors, including the available instrumentation, the required sensitivity, sample throughput, and the specific goals of the analysis.

G Method Selection Pathway start Start: Need to determine ee of this compound instrument_avail What instrumentation is available? start->instrument_avail hplc HPLC instrument_avail->hplc HPLC gc GC instrument_avail->gc GC ce CE instrument_avail->ce CE nmr NMR instrument_avail->nmr NMR sensitivity What is the required sensitivity? throughput Is high throughput required? sensitivity->throughput High Sensitivity (GC/HPLC/CE) sensitivity->nmr Lower Sensitivity (NMR) throughput->hplc Yes throughput->gc Yes throughput->ce Yes throughput->nmr No hplc->sensitivity gc->sensitivity ce->sensitivity nmr->sensitivity

Caption: Decision tree for selecting an appropriate method for ee determination.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral HPLC and GC are powerful and sensitive methods that are well-suited for routine quality control and high-throughput screening. Capillary Electrophoresis offers a high-resolution alternative with low sample consumption. NMR spectroscopy, while less sensitive, provides a rapid and straightforward method for ee determination without the need for chromatographic separation, making it ideal for reaction monitoring and initial screening. The choice of the optimal method will depend on the specific requirements of the analysis, including sensitivity, throughput, and available resources. Careful method development and validation are crucial to ensure accurate and reliable results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloromandelic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the robust and accurate quantification of intermediates like 4-Chloromandelic acid is paramount. This guide provides a comparative overview of analytical methodologies for this compound, offering a framework for cross-validation to ensure data integrity and consistency across different techniques. As a key chiral building block in pharmaceutical synthesis, ensuring the purity and enantiomeric excess of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This document outlines the experimental protocols and performance characteristics of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, compiled from various studies, serves as a reference for methods development and validation.

Comparison of Analytical Method Performance

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the analysis of this compound and related mandelic acid derivatives.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 85-115%80-120%
Precision (%RSD) < 5%< 15%
Limit of Detection (LOD) µg/mL to ng/mL rangeng/mL range
Limit of Quantification (LOQ) µg/mL to ng/mL rangeng/mL range
Selectivity High (especially with chiral columns)High
Throughput HighModerate
Derivatization Not always requiredOften required

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

This method is suitable for the enantioselective analysis of this compound.

  • Instrumentation : Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and auto-sampler.[2]

  • Chromatographic Column : CHIRALPAK® IC (250 mm×4.6 mm, 5 μm).[2]

  • Mobile Phase : A mixture of n-hexane and a polarity modifier such as isopropanol or ethanol. 0.1% Trifluoroacetic acid (TFA) is often added for acidic compounds.[2] The mobile phase should be filtered through a 0.45 μm filter and degassed.[2]

  • Flow Rate : Typically between 0.4–1.2 ml/min.[2]

  • Column Temperature : Maintained between 15–35 °C.[2]

  • Detection : UV detection at 210 nm for 2-chloromandelic acid, which can be adapted for this compound.[2]

  • Injection Volume : 10 μl.[2]

  • Sample Preparation : Dissolve the this compound sample in a suitable solvent like ethanol and filter through a 0.45 μm filter.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive quantification of this compound, often requiring derivatization.

  • Instrumentation : Agilent 6890 or 7890 GC combined with a 5975 MSD or equivalent.[3]

  • Derivatization : The carboxyl and hydroxyl groups of mandelic acid derivatives need to be derivatized to increase volatility and thermal stability for GC analysis.[4] Common derivatizing agents include diazomethane, BF3/methanol, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. For chiral separations, a stationary phase containing a cyclodextrin selector can be employed.[4]

  • Injector : Split/splitless inlet or a programmed temperature vaporizing (PTV) inlet.[3]

  • Oven Temperature Program : A temperature gradient is typically used to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a final temperature.

  • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring a method between laboratories or when a secondary method is required for confirmatory purposes. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_planning 1. Planning & Preparation cluster_execution 2. Method Execution & Data Collection cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC vs. GC-MS) define_scope->select_methods prepare_samples Prepare Homogeneous Sample Batch (Spiked and Real Samples) select_methods->prepare_samples analyze_hplc Analyze Samples using HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples using GC-MS Method prepare_samples->analyze_gcms record_data Record Quantitative Results (Concentration, Purity, etc.) analyze_hplc->record_data analyze_gcms->record_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) record_data->statistical_analysis compare_performance Compare Method Performance (Accuracy, Precision, Linearity) statistical_analysis->compare_performance assess_bias Assess for Systematic Bias compare_performance->assess_bias evaluate_equivalence Evaluate Method Equivalence (Based on Acceptance Criteria) assess_bias->evaluate_equivalence document_results Document Cross-Validation Results evaluate_equivalence->document_results final_report Final Report & Recommendations document_results->final_report

Caption: A workflow for the cross-validation of analytical methods.

References

Halogenated Mandelic Acids in Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically active halogenated mandelic acids and their derivatives are crucial intermediates and chiral resolving agents in the pharmaceutical and agrochemical industries. Their stereochemistry significantly influences the bioactivity of the final products. This guide provides a comparative analysis of various halogenated mandelic acids in asymmetric synthesis, focusing on their performance in chiral resolution and organocatalyzed synthesis. The information presented is supported by experimental data to aid researchers in selecting the optimal approach and reagents for their specific needs.

Performance in Chiral Resolution via Enantiospecific Co-crystallization

A common method for obtaining enantiomerically pure halogenated mandelic acids is through chiral resolution. One effective technique involves enantiospecific co-crystallization with a chiral resolving agent, such as levetiracetam (LEV). The efficiency of this resolution is highly dependent on the type and position of the halogen substituent on the mandelic acid.

A study investigated the resolution of five different halogenated mandelic acids: 2-chloromandelic acid (2-ClMA), 3-chloromandelic acid (3-ClMA), 4-chloromandelic acid (4-ClMA), 4-bromomandelic acid (4-BrMA), and 4-fluoromandelic acid (4-FMA), using LEV as the resolving agent. The results indicated that LEV selectively co-crystallized with the S-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, while it co-crystallized with the R-enantiomer of 4-FMA.[1][2] This highlights that the substituent's nature and location on the racemic compound can influence the resulting co-crystal's configuration.[1]

The resolution performance varies significantly among the different halogenated mandelic acids. For instance, the resolution efficiency for 2-ClMA with LEV is considerably higher than for 4-ClMA, 4-BrMA, and 4-FMA, underscoring the impact of substituent position and type on the effectiveness of co-crystal resolution.[1] Under optimized conditions, the resolution of (R)-3-chloromandelic acid achieved a resolution efficiency of up to 94% with an enantiomeric excess (% e.e.) of 63%.[1][2] Even without optimization, the optical purities for four of the halogenated mandelic acids were above 70%, demonstrating the general effectiveness of LEV as a resolving agent in this context.[1]

Table 1: Comparative Performance of Halogenated Mandelic Acids in Chiral Resolution with Levetiracetam (Unoptimized Conditions)

Racemic CompoundResolved EnantiomerOptical Purity (% e.e.)
2-Chloromandelic acid (2-ClMA)S>70%
This compound (4-ClMA)S>70%
4-Bromomandelic acid (4-BrMA)S>70%
4-Fluoromandelic acid (4-FMA)R>70%

Data sourced from a study on the resolution of halogenated mandelic acids through enantiospecific co-crystallization with levetiracetam. The table presents initial results without optimization of the co-crystal resolution conditions.[1]

Performance in Asymmetric Organocatalyzed Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis of halogenated mandelic acid derivatives. A one-pot, non-enzymatic catalytic approach has been developed for the synthesis of (R)-mandelic acid esters from commercially available aldehydes.[3][4][5][6] This method utilizes an epi-quinine-derived urea as an organocatalyst and involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis (DROH) sequence.[3][5][6]

This process has been shown to produce various mandelate esters in good to high overall yields and enantioselectivities.[3][5][6] However, the performance with halogen-substituted and methoxy-substituted phenyl rings resulted in slightly lower yields and enantiomeric excess values compared to other derivatives.[3] For instance, some products were obtained with high enantiomeric excess values of 88–91% ee.[3]

Table 2: Performance of a Halogenated Mandelic Acid Ester in Asymmetric Organocatalyzed Synthesis

ProductOverall YieldEnantiomeric Excess (% e.e.)
Halogen-substituted (R)-methyl mandelateSlightly inferior to non-halogenated derivativesSlightly inferior to non-halogenated derivatives (though other derivatives reached 88-91%)

Data is based on a study of an enantioselective one-pot synthesis of (R)-mandelic acid derivatives. The exact quantitative data for the halogenated derivative was not specified, but its performance was noted as "slightly inferior" to other derivatives which achieved high ee values.[3]

Experimental Protocols

Chiral Resolution via Enantiospecific Co-crystallization

This protocol is based on the resolution of racemic halogenated mandelic acids using levetiracetam (LEV) as the resolving agent.[1][2]

Materials:

  • Racemic halogenated mandelic acid (e.g., 2-ClMA, 3-ClMA, 4-ClMA, 4-BrMA, or 4-FMA)

  • Levetiracetam (LEV)

  • Solvent (e.g., ethanol, methanol, etc.)

Procedure:

  • Dissolve the racemic halogenated mandelic acid and a specific molar ratio of LEV in the chosen solvent at a controlled temperature.

  • Allow the mixture to equilibrate for a set period to facilitate co-crystal formation.

  • Collect the solid co-crystals by filtration.

  • Analyze the solid phase to determine the mass percentage of LEV, the optical purity of the resolved mandelic acid enantiomer, the resolution efficiency, and the enantiomeric excess (% e.e.) using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1]

Optimization: The resolution performance can be optimized by investigating the effects of equilibrium time, the molar ratio of the resolving agent to the racemate, the amount of solvent, and the crystallization temperature.[1][2]

Asymmetric Organocatalyzed Synthesis of (R)-Mandelic Acid Esters

This protocol describes a one-pot synthesis of (R)-mandelic acid esters from aldehydes.[3][5]

Materials:

  • Aldehyde

  • Phenylsulfonyl acetonitrile

  • epi-Quinine-derived urea organocatalyst

  • Cumyl hydroperoxide (CHP)

  • Toluene (anhydrous)

  • Dioxane

  • Water

  • Alcohol (for esterification)

  • p-Toluenesulfonic acid

Procedure:

  • Knoevenagel Condensation: In anhydrous toluene, combine phenylsulfonyl acetonitrile, the aldehyde, and the epi-quinine-derived urea organocatalyst.

  • Asymmetric Epoxidation: Dilute the reaction mixture with toluene and cool to -20 °C. Add CHP and allow the reaction to proceed. After completion, evaporate the toluene.

  • Domino Ring-Opening Hydrolysis (DROH): Add dioxane and water to the reaction vessel and stir the mixture at 50 °C to yield the crude mandelic acid.

  • Esterification: Dissolve the crude mandelic acid in an alcohol and add p-toluenesulfonic acid (10 mol%). Stir the mixture at 60 °C to obtain the final (R)-mandelic acid ester.

  • Purification and Analysis: Purify the product and determine the yield and enantiomeric excess by HPLC on a chiral stationary phase.[3]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.

Chiral_Resolution_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_analysis Analysis Racemate Racemic Halogenated Mandelic Acid Mixing Mixing and Equilibration Racemate->Mixing Agent Levetiracetam (Resolving Agent) Agent->Mixing Solvent Solvent Solvent->Mixing Crystallization Co-crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Phase (Co-crystal) Filtration->SolidPhase LiquidPhase Liquid Phase (Enriched Enantiomer) Filtration->LiquidPhase HPLC Chiral HPLC Analysis SolidPhase->HPLC Results Determine % e.e. & Resolution Efficiency HPLC->Results

Caption: Workflow for the chiral resolution of halogenated mandelic acids.

Asymmetric_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis One-Pot Synthesis cluster_output Product & Analysis Aldehyde Aldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 Reagent1 Phenylsulfonyl acetonitrile Reagent1->Step1 Catalyst Organocatalyst Catalyst->Step1 Step2 Asymmetric Epoxidation Step1->Step2 Add CHP Step3 Domino Ring-Opening Hydrolysis (DROH) Step2->Step3 Add Dioxane/Water Step4 Esterification Step3->Step4 Add Alcohol/Acid Product (R)-Mandelic Acid Ester Step4->Product Analysis Purification & Chiral HPLC Analysis Product->Analysis Final Determine Yield & % e.e. Analysis->Final

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for 4-Chloromandelic acid. It offers supporting experimental data from analogous compounds and outlines detailed protocols to aid in the development of a robust, specific, and reliable assay.

Introduction

This compound is a chiral aromatic alpha-hydroxy acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Ensuring its stability and purity is critical for its intended use. A stability-indicating assay is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for this purpose, with a focus on method validation as per the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Techniques

The choice of analytical technique is paramount for developing a successful stability-indicating method. The following table summarizes the key performance characteristics of HPLC, UPLC, and GC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Applicability to this compound Directly applicable. A method for the related 2-chloromandelic acid has been reported.[1]Directly applicable and offers significant advantages over HPLC.Applicable after derivatization to increase volatility and thermal stability.
Resolution Good.Excellent, providing sharper peaks and better separation of impurities.[2][3]High, especially with capillary columns.
Analysis Time Longer run times (typically 15-30 minutes).[1][4]Significantly shorter run times (typically 1-5 minutes).[1][2][4]Can be fast, but sample preparation (derivatization) adds time.
Solvent Consumption Higher.[2]Lower, leading to cost savings and reduced environmental impact.[2]Minimal solvent use for the analysis itself, but derivatization requires solvents.
Sensitivity Good.Higher sensitivity due to sharper peaks.[3]Very high, especially with specific detectors.
Development & Validation Well-established protocols.Similar to HPLC, with considerations for higher pressure and smaller volumes.More complex due to the need for a robust and reproducible derivatization step.
Cost (Instrument) Lower initial investment.Higher initial investment.Moderate to high, depending on the detector.

Experimental Protocols

A robust stability-indicating method requires rigorous validation to demonstrate its suitability. The following protocols are based on established methods for similar compounds and general ICH guidelines.

Proposed UPLC Method for this compound

This method is proposed as the primary recommendation due to its speed, resolution, and sensitivity.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Column: A sub-2 µm reversed-phase C18 or phenyl column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A starting condition of 5-10% B, increasing to 95% B over 3-5 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: PDA detection at the UV maximum of this compound (a wavelength of 210 nm was used for 2-chloromandelic acid[1]). MS detection can be used for peak identification and confirmation.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the assay by intentionally degrading the sample.[5][6] The goal is to achieve 5-20% degradation of the active ingredient.[7]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, samples should be neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration for analysis.

Potential Degradation Pathways

Based on the degradation of structurally similar compounds like 4-chlorophenylacetic acid, potential degradation products of this compound may include:

  • Hydroxylation of the phenyl ring.

  • Decarboxylation to form 1-(4-chlorophenyl)ethanol.

  • Oxidation of the alcohol group to a ketone, forming 4-chlorophenylglyoxylic acid.

  • Ring opening under harsh oxidative conditions.

The developed UPLC method should be able to separate the intact this compound from these potential degradation products.

Validation of the Stability-Indicating Assay

The developed UPLC method must be validated according to ICH Q2(R1) guidelines, covering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated through the forced degradation studies, where the peak for this compound should be pure and well-resolved from any degradation peaks. Peak purity can be assessed using a PDA detector or MS.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration. A correlation coefficient (r²) of >0.99 is generally required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Recoveries should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be less than 2%.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of a stability-indicating assay for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Finalization A Select Analytical Technique (UPLC Recommended) B Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) A->B C Initial Method Performance Check B->C D Perform Stress Studies (Acid, Base, Oxidation, Heat, Light) C->D Proceed if initial performance is acceptable E Analyze Stressed Samples D->E F Identify Degradation Products (LC-MS Recommended) E->F G Specificity / Peak Purity F->G Demonstrate separation of degradants from API H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability, Intermediate) I->J K Detection & Quantitation Limits J->K L Robustness K->L M Document Validation Report L->M N Implement for Routine Stability Testing M->N

Caption: Workflow for the Validation of a Stability-Indicating Assay.

Conclusion

The development and validation of a stability-indicating assay for this compound is a critical step in ensuring its quality and stability. While HPLC can provide a suitable method, UPLC is highly recommended for its superior speed, resolution, and sensitivity, which are advantageous for separating and quantifying potential degradation products. A thorough forced degradation study is essential to identify likely degradants and to prove the specificity of the chosen analytical method. By following the outlined protocols and validation parameters, researchers can develop a robust and reliable stability-indicating assay that meets regulatory requirements and ensures the integrity of this compound in pharmaceutical development and manufacturing.

References

Inter-laboratory comparison of 4-Chloromandelic acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 4-Chloromandelic Acid

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound (4-CMA) is crucial for various applications, including its use as a pharmaceutical intermediate. This guide provides an objective comparison of common analytical methods for 4-CMA, drawing upon established methodologies for mandelic acid and its derivatives. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is compared to assist in method selection and implementation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics for two common analytical techniques.

Data Presentation

ParameterChiral HPLC-UV MethodLC-MS/MS Method
Instrumentation Agilent 1100 series HPLC with UV detector[1]UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY)[2][3]
Column CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[1]Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[2]
Limit of Detection (LOD) Data not available0.02 mg/L for Mandelic Acid (as a reference)[4]
Limit of Quantification (LOQ) Data not available0.075 mg/L for Mandelic Acid (as a reference)[4]
Linearity (R²) Data not available> 0.991 (for a range of organic acids)[3]
Accuracy (% Recovery) Data not available95-128% (for a range of organic acids)[3]
Precision (%RSD) Data not available2-13% (for a range of organic acids)[3]
Selectivity High for enantiomeric separationHigh, based on mass-to-charge ratio
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for mandelic acid and its derivatives and are adaptable for 4-CMA analysis.

Chiral HPLC-UV Method

This method is suitable for the enantioselective analysis of this compound.

  • Sample Preparation : Dissolve an appropriate amount of the this compound sample in ethanol. Filter the solution through a 0.45 µm filter before injection.[1]

  • Instrumentation : An Agilent 1100 series HPLC system equipped with a quaternary pump, vacuum degasser, column oven, and a multiple wavelength UV detector can be used.[1]

  • Chromatographic Conditions :

    • Column : CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase : A mixture of n-hexane and a polarity modifier such as isopropanol or ethanol. 0.1% Trifluoroacetic acid (TFA) is used as a mobile phase additive.[1]

    • Flow Rate : 0.4–1.2 mL/min.[1]

    • Column Temperature : 15–35 °C.[1]

    • Detection : UV detection at a wavelength of 210 nm is suitable for chloromandelic acid.[1]

    • Injection Volume : 10 µL.[1]

LC-MS/MS Method

This method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.

  • Sample Preparation : For in vitro fermentation or fecal samples, a liquid-liquid extraction can be performed. A mixture of dichloromethane/acetonitrile can be used to extract the crude acid mix, followed by isolation of organic acids using an ammonium hydroxide solution.[3] For cleaner samples, a simple dilution in an appropriate solvent may be sufficient.

  • Instrumentation : A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.[2][3]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column, such as an Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm), is suitable.[2]

    • Mobile Phase : A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile/water (e.g., 95/5 v/v) (Solvent B) is commonly used for organic acid analysis.[2]

    • Flow Rate : A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 22 °C.[2]

    • Injection Volume : A small injection volume, such as 2 µL, is typical for UPLC.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for 4-CMA.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the described analytical methods.

cluster_0 HPLC-UV Analysis Workflow A Sample Preparation (Dissolution & Filtration) B HPLC System (Pump, Injector, Column Oven) A->B C Chiral Separation (CHIRALPAK® IC Column) B->C D UV Detection (210 nm) C->D E Data Acquisition & Analysis (Chromatogram Integration) D->E F Quantification & Reporting E->F

A generalized workflow for the chiral HPLC-UV analysis of this compound.

cluster_1 LC-MS/MS Analysis Workflow G Sample Preparation (Extraction/Dilution) H UPLC System (Solvent Delivery, Autosampler) G->H I Chromatographic Separation (Reversed-Phase C18 Column) H->I J Mass Spectrometry (ESI Source, Quadrupoles, Detector) I->J K Data Acquisition (MRM Mode) J->K L Data Processing & Quantification K->L

A generalized workflow for the LC-MS/MS analysis of this compound.

References

Navigating Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like 4-Chloromandelic acid is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of the accuracy and precision of common analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed methodologies.

This compound is a valuable chiral building block in organic synthesis. The ability to accurately quantify its enantiomeric composition is paramount. This guide explores four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.

Comparative Analysis of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as the required accuracy and precision, sample matrix, available instrumentation, and the stage of drug development. The following table summarizes the expected performance of each method.

Analytical TechniquePrincipleSample PreparationAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Throughput
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase.Dissolution in a suitable solvent. Derivatization may be required.98-102% (typical for validated methods)< 2%Low µg/mL to ng/mLLow µg/mL to ng/mLModerate
Chiral GC Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.Derivatization to a volatile analyte (e.g., methyl ester) is necessary.~95-105% (estimated for analogous compounds)< 5% (estimated for analogous compounds)~0.03-0.1 µg/mL (estimated for analogous compounds)~0.1-0.3 µg/mL (estimated for analogous compounds)High
Capillary Electrophoresis Differential migration of enantiomers in the presence of a chiral selector in an electric field.Dissolution in buffer.98-101% (for analogous compounds)[1]< 5%[2]~0.25 µg/mL (for analogous compounds)[2]~0.75 µg/mL (for analogous compounds)[2]High
¹H NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Dissolution in a deuterated solvent and addition of a chiral solvating agent.Excellent linearity between measured and actual ee values suggests high accuracy.[3]Typically < 2% with proper acquisition parameters.Higher than chromatographic methods.Higher than chromatographic methods.Very High

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for each technique, based on published methods for this compound and its analogs.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from a procedure for the separation of mandelic acid derivatives.[4]

  • Instrumentation: Agilent 1100 series HPLC or equivalent with a UV detector.

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane with a suitable alcohol modifier (e.g., isopropanol or ethanol) and 0.1% trifluoroacetic acid (TFA). The exact ratio of hexane to alcohol should be optimized for best resolution.

  • Flow Rate: 0.4–1.2 mL/min.

  • Column Temperature: 15–35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

Chiral Gas Chromatography (GC)

This protocol requires derivatization of the carboxylic acid to its more volatile methyl ester.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping to 200°C at 2°C/min.[5]

  • Injector and Detector Temperature: Typically 220-250°C.

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent such as diazomethane or use an acid-catalyzed esterification method (e.g., with methanolic HCl).

    • Neutralize the reaction and extract the methyl ester into an organic solvent (e.g., hexane).

    • Inject the resulting solution into the GC.

Capillary Electrophoresis (CE)

This method is based on a validated procedure for another chiral compound and can be adapted for this compound.[1]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

  • Background Electrolyte (BGE): A buffer solution (e.g., 20 mM phosphate buffer, pH 7) containing a chiral selector. Carboxymethyl-β-cyclodextrin is a common choice for acidic compounds. The concentration of the chiral selector needs to be optimized.

  • Voltage: 15-30 kV.

  • Temperature: 15-25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃).

  • Chiral Solvating Agent (CSA): An enantiomerically pure chiral compound that can interact with this compound to form transient diastereomeric complexes. (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common choice for carboxylic acids.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add the chiral solvating agent to the NMR tube (a 1:1 to 2:1 molar ratio of CSA to analyte is a good starting point).

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Acquisition:

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Crucially, use a long relaxation delay (d1) of at least 5 seconds to ensure accurate integration of the signals.

  • Data Analysis:

    • Identify a proton signal (e.g., the methine proton) that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two peaks. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for determining the enantiomeric excess of this compound using the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject separate Chiral Separation on Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve this compound derivatize Derivatize to Methyl Ester dissolve->derivatize extract Extract Derivatized Analyte derivatize->extract inject Inject Sample extract->inject separate Chiral Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep Dissolve this compound in BGE inject Inject Sample prep->inject separate Chiral Separation in Capillary inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve this compound in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire integrate Integrate Diastereotopic Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

References

Comparative Guide to Analytical Methods for 4-Chloromandelic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals, is critical for quality control and process optimization. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) method as a viable alternative. The information presented is based on established analytical practices for mandelic acid and its derivatives, offering a comprehensive overview of their respective performance characteristics and experimental protocols.

High-Performance Liquid Chromatography (HPLC) Method

A robust and widely used technique for the analysis of non-volatile and thermally labile compounds, HPLC is well-suited for the quantification of this compound. The following sections detail a proposed validated HPLC method based on established procedures for similar aromatic acids.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

ParameterResult
Linearity Range 0.05 - 1.5 mg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Note: The specific values for the regression equation (slope 'm' and intercept 'c') would be determined during method validation.

Experimental Protocol: HPLC

This protocol outlines the experimental setup for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 30:70 v/v, with water acidified to pH 2.5 with phosphoric acid). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1.5 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards within the desired linearity range (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (0.05 - 1.5 mg/mL) Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify this compound Chromatogram->Quantification Calibration_Curve->Quantification

HPLC analysis workflow for this compound.

Gas Chromatography (GC) Method: An Alternative Approach

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to convert the analyte into a more volatile form.

Comparison of HPLC and GC Methods
FeatureHPLC MethodGas Chromatography (GC) Method
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Derivatization is necessary for non-volatile compounds like this compound.
Derivatization Generally not required.Mandatory for this compound to increase volatility (e.g., esterification).
Sensitivity High, depending on the detector.Can be very high, especially with sensitive detectors like ECD for halogenated compounds.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, DAD).GC system with a gas supply, injector, column, oven, and detector (e.g., FID, ECD).
Typical Run Time 5 - 15 minutes.10 - 30 minutes (including derivatization time).
Advantages Direct analysis, simpler sample preparation, suitable for a wide range of compounds.High resolution, high sensitivity (especially for halogenated compounds with an ECD).
Disadvantages Lower resolution compared to capillary GC, higher solvent consumption.Requires derivatization, not suitable for thermally unstable compounds.
Experimental Protocol: GC

This protocol outlines the key steps for the GC analysis of this compound, including the necessary derivatization step.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD)

  • Capillary GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Autosampler or manual injector

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (anhydrous)

  • Acetyl chloride or another esterifying agent

  • Heptane or other suitable solvent for extraction

  • This compound reference standard

  • Standard laboratory glassware for derivatization and extraction

Derivatization (Esterification):

  • Accurately weigh the this compound standard or sample into a reaction vial.

  • Add a known volume of anhydrous methanol.

  • Slowly add a catalytic amount of acetyl chloride while cooling the mixture.

  • Heat the mixture (e.g., at 60 °C for 1 hour) to complete the esterification reaction, forming the methyl ester of this compound.

  • Cool the reaction mixture to room temperature.

Sample Preparation:

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the methyl 4-chloromandelate into an organic solvent like heptane.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution is ready for GC analysis.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or 300 °C (ECD)

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatization Derivatization (Esterification) Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject Derivatized Sample Extraction->Injection GC_System GC System (Capillary Column, FID/ECD) Chromatogram Obtain Chromatogram GC_System->Chromatogram Injection->GC_System Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify 4-Chloromandelate Peak_Integration->Quantification

GC analysis workflow for this compound.

Conclusion

Both HPLC and GC are suitable methods for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control where simplicity and direct analysis are preferred, the HPLC method is often the more straightforward choice. However, for analyses requiring very high sensitivity, particularly for trace-level detection in complex matrices, the GC method with an ECD could be advantageous, despite the need for a derivatization step. The validation of the chosen method according to ICH guidelines is essential to ensure reliable and accurate results.

A Comparative Guide to the Robustness of an Analytical Method for 4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the robustness testing of a high-performance liquid chromatography (HPLC) method for the quantification of 4-Chloromandelic acid, a key raw material in the synthesis of various active pharmaceutical ingredients (APIs). Robustness testing is a critical component of analytical method validation, ensuring that the method remains reliable under small, deliberate variations in its parameters.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to understand the key parameters affecting method performance and to provide a framework for designing and evaluating robustness studies.

Introduction to this compound and Analytical Method Robustness

This compound is a chiral carboxylic acid whose purity and quantification are critical for ensuring the quality and safety of final drug products. An analytical method's robustness is its capacity to remain unaffected by minor, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) emphasize the importance of robustness testing during method development and validation.[3][5][6]

This guide will compare the performance of a hypothetical, yet representative, HPLC method for this compound under varied experimental conditions. The objective is to identify the critical parameters that may impact the method's performance and to establish acceptable operating ranges.

Experimental Protocols

A stability-indicating HPLC method was developed for the quantification of this compound and its potential degradation products. The robustness of this method was evaluated by intentionally varying several chromatographic parameters.

2.1. Hypothetical HPLC Method for this compound

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Diluent: Mobile Phase

2.2. Robustness Study Design

The robustness of the analytical method was assessed by evaluating the impact of small, deliberate variations in key parameters.[7] A one-factor-at-a-time (OFAT) approach was employed to observe the effect of each change independently. The parameters investigated include:

  • Flow Rate: ± 0.2 mL/min

  • Mobile Phase pH: ± 0.2 units

  • Column Temperature: ± 5 °C

  • Acetonitrile Composition in Mobile Phase: ± 2%

System suitability parameters, including theoretical plates, tailing factor, and retention time of the this compound peak, were monitored. The assay of a standard solution was also determined under each varied condition.

Data Presentation and Comparison

The results of the robustness study are summarized in the tables below. These tables provide a clear comparison of the method's performance under nominal and varied conditions.

Table 1: Effect of Flow Rate Variation on System Suitability and Assay

Flow Rate (mL/min)Retention Time (min)Theoretical PlatesTailing FactorAssay (%)
0.86.8> 2000< 1.599.8
1.0 (Nominal)5.5> 2000< 1.5100.1
1.24.6> 2000< 1.5100.3

Table 2: Effect of Mobile Phase pH Variation on System Suitability and Assay

Mobile Phase pHRetention Time (min)Theoretical PlatesTailing FactorAssay (%)
2.85.4> 2000< 1.5100.2
3.0 (Nominal)5.5> 2000< 1.5100.1
3.25.6> 2000< 1.599.9

Table 3: Effect of Column Temperature Variation on System Suitability and Assay

Column Temperature (°C)Retention Time (min)Theoretical PlatesTailing FactorAssay (%)
255.9> 2000< 1.599.7
30 (Nominal)5.5> 2000< 1.5100.1
355.2> 2000< 1.5100.4

Table 4: Effect of Acetonitrile Composition Variation on System Suitability and Assay

Acetonitrile in Mobile Phase (%)Retention Time (min)Theoretical PlatesTailing FactorAssay (%)
586.1> 2000< 1.5100.5
60 (Nominal)5.5> 2000< 1.5100.1
625.0> 2000< 1.599.6

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies were performed.[8][9][10][11] this compound was subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The method was able to separate the main peak from all degradation products, demonstrating its specificity.

Table 5: Summary of Forced Degradation Studies

Stress ConditionObservation
0.1 M HCl, 60°C, 24hSignificant degradation observed.
0.1 M NaOH, 60°C, 24hSignificant degradation observed.
10% H₂O₂, RT, 24hModerate degradation observed.
Dry Heat, 80°C, 48hMinor degradation observed.
Photostability (ICH Q1B), 7 daysNo significant degradation observed.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method robustness testing and the signaling pathway for method parameter evaluation.

Robustness_Testing_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Define Analytical Method Parameters B Identify Potential Robustness Factors (e.g., pH, Flow Rate, Temperature) A->B C Define Acceptance Criteria for System Suitability B->C D Prepare Standard and Sample Solutions C->D E Perform Analyses under Nominal Conditions D->E F Systematically Vary One Factor at a Time E->F G Analyze Samples under Varied Conditions F->G H Collect and Analyze Data (Retention Time, Peak Area, etc.) G->H I Compare Results Against Acceptance Criteria H->I J Identify Critical Parameters I->J K Establish Method Control Strategy J->K

Caption: Workflow for Analytical Method Robustness Testing.

Parameter_Evaluation_Pathway cluster_input Input Parameters cluster_output Output Responses P1 Flow Rate Variation Evaluation Method Performance Evaluation P1->Evaluation P2 pH Variation P2->Evaluation P3 Temperature Variation P3->Evaluation P4 Organic Phase % Variation P4->Evaluation O1 Retention Time O2 Peak Asymmetry O3 Resolution O4 Assay Result Evaluation->O1 Evaluation->O2 Evaluation->O3 Evaluation->O4

Caption: Signaling Pathway for Method Parameter Evaluation.

Conclusion

The presented data demonstrates that the hypothetical HPLC method for the quantification of this compound is robust within the investigated parameter ranges. The minor variations in flow rate, mobile phase pH, column temperature, and mobile phase composition did not significantly impact the system suitability parameters or the accuracy of the assay results. This indicates the method's reliability for routine use in a quality control environment. The forced degradation studies also confirmed the stability-indicating nature of the method, making it suitable for the analysis of stability samples. This guide provides a practical example of a robustness study, which is a crucial element in the validation of any analytical method.[5][12][13]

References

Specificity and selectivity of a chiral separation method for 4-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the chiral separation of 4-Chloromandelic acid (4-ClMA), a critical process in the development and quality control of pharmaceuticals. Enantiomeric purity is a paramount concern in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Liquid-Liquid Extraction (LLE) for the enantioselective analysis of 4-ClMA, supported by experimental data to aid in method selection and development.

Performance Comparison of Chiral Separation Methods

The specificity and selectivity of a chiral separation method are crucial for the accurate determination of enantiomeric purity. The following table summarizes the performance of different methods for the chiral resolution of this compound and its derivatives.

MethodChiral Selector/Stationary PhaseMobile Phase/SolventSeparation Factor (α)Resolution (R_s)Key Findings
SFC Chiralpak AD-3CO₂ with alcohol modifier (e.g., Methanol, Ethanol) and TFA additiveData not specified, but method is reported to be faster and more efficient than HPLC.Data not specified, but method is reported to be faster and more efficient than HPLC.A study investigating six mandelic acid derivatives, including 4-ClMA, found SFC to be superior to HPLC in terms of speed and efficiency[1].
HPLC CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))n-hexane with alcohol modifier (e.g., isopropanol, ethanol) and 0.1% TFALow enantioselectivity reported for chloromandelic acid isomers.Low enantioselectivity reported for chloromandelic acid isomers.While providing baseline resolution for mandelic acid, this method showed low enantioselectivity for 2-chloromandelic acid, suggesting potential challenges for 4-ClMA[2].
GC Permethylated β-cyclodextrinHeliumChiral selectivity is dependent on the derivatization of 4-ClMA (e.g., methyl ester).Chiral selectivity is dependent on the derivatization of 4-ClMA (e.g., methyl ester).Derivatization is necessary for GC analysis. The choice of derivatizing agent can influence chiral recognition and even the elution order of enantiomers[3].
LLE 2-chloro-N-carbobenzyloxy-L-valineDichloromethane and aqueous phase (pH 2.0)3.05Not applicableThis method demonstrates high enantioselectivity, with the (R)-enantiomer being preferentially extracted into the organic phase[4][5].

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting separation methods. Below are protocols for the key experiments cited in this guide.

Supercritical Fluid Chromatography (SFC)
  • Column: Chiralpak AD-3

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol) containing a small percentage of an additive like trifluoroacetic acid (TFA).

  • Detection: UV

  • General Procedure: The study on the enantiomeric separation of six mandelic acids, including this compound, investigated the influence of the type and percentage of the modifier, the concentration of TFA, column temperature, and backpressure on the separation efficiency. The results indicated that for a given modifier, the retention factor, separation factor, and resolution decreased with an increasing volume ratio of the modifier. The SFC method was found to be faster and more efficient than the corresponding HPLC method under the same chiral column conditions[1].

High-Performance Liquid Chromatography (HPLC)
  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: The basic solvent is n-hexane with isopropanol or ethanol as a polarity modifier. As an acidic compound, 0.1% trifluoroacetic acid (TFA) was used as a mobile phase additive.

  • Flow Rate: 0.4–1.2 ml/min

  • Column Temperature: 15–35 °C

  • Detection: UV at 210 nm for 2-chloromandelic acid.

  • Sample Preparation: this compound is dissolved in a suitable amount of ethanol and filtered through a 0.45 µm filter[2].

Gas Chromatography (GC)
  • Derivatization (Essential Step): Due to the low volatility and high polarity of this compound, derivatization of the carboxylic acid and/or hydroxyl group is necessary before GC analysis. A common method is esterification to form the methyl ester.

  • Column: A capillary column with a chiral stationary phase, such as a permethylated cyclodextrin selector.

  • Carrier Gas: Helium

  • General Procedure: The derivatized this compound is injected into the GC system. The separation of the enantiomers occurs on the chiral stationary phase. The elution order of the enantiomers can be influenced by the specific cyclodextrin selector and the derivatization agent used[3].

Liquid-Liquid Extraction (LLE)
  • Chiral Selector: 2-chloro-N-carbobenzyloxy-L-amino acid (e.g., 2-Cl-Z-Valine) dissolved in an organic solvent.

  • Organic Phase: Dichloromethane

  • Aqueous Phase: Containing the racemic this compound, with the pH adjusted to 2.0.

  • General Procedure: The aqueous solution of racemic 4-ClMA is brought into contact with the organic solution containing the chiral selector. The mixture is agitated to facilitate the extraction process. The (R)-enantiomer of 4-ClMA forms a more stable complex with the chiral selector and is preferentially extracted into the organic phase. A high separation factor of 3.05 was achieved with 2-Cl-Z-Valine as the selector[4].

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for implementing any analytical method. The following diagrams illustrate the logical steps involved in a typical chiral separation experiment and the decision-making process for method selection.

ChiralSeparationWorkflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing racemate Racemic 4-ClMA dissolution Dissolution in appropriate solvent racemate->dissolution derivatization Derivatization (for GC) dissolution->derivatization injection Injection into Chromatographic System dissolution->injection derivatization->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calculation Calculation of α and R_s peak_integration->calculation

Caption: A generalized workflow for a typical chiral chromatography experiment.

MethodSelection cluster_criteria Key Selection Criteria cluster_methods Potential Methods start Goal: Chiral Separation of 4-ClMA speed Speed start->speed efficiency Efficiency (Rs) start->efficiency selectivity Selectivity (α) start->selectivity sample_prep Sample Preparation Complexity start->sample_prep sfc SFC speed->sfc High efficiency->sfc High lle LLE selectivity->lle Very High (α=3.05) sample_prep->sfc Low hplc HPLC sample_prep->hplc Low gc GC sample_prep->gc High (Derivatization) sample_prep->lle Moderate

Caption: Decision matrix for selecting a suitable chiral separation method for 4-ClMA.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.

Personal Protective Equipment (PPE) Requirements

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2]Protects against dust particles and splashes, preventing serious eye irritation.[1][5]
Skin Protection Chemical-resistant gloves (inspect before use); long-sleeved clothing and a chemical-resistant apron.[2][3]Prevents skin contact which can cause irritation.[1][5]
Respiratory Protection Use in a well-ventilated area. An effective dust mask or a NIOSH/MSHA approved respirator should be used if dust formation is likely or ventilation is inadequate.[1][3]Minimizes the risk of inhaling dust, which may cause respiratory irritation.[1][5]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound from reception to disposal.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1][2]

  • Keep the container tightly closed when not in use.[1]

2. Handling the Solid:

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material.

  • Collect the spilled material and any contaminated cleaning materials into a suitable, closed container for disposal.[1][2]

  • Do not let the chemical enter drains.[2]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, or sewer systems.[2]

2. Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2]

  • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]

Emergency Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Initial Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe confine Confine Spill ppe->confine absorb Sweep Up Solid confine->absorb collect Collect in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for a this compound spill response.

References

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4-Chloromandelic acid

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